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  • Product: 7-Methoxy-3-nitro-4H-chromen-4-one
  • CAS: 65795-30-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 7-Methoxy-3-nitro-4H-chromen-4-one: A Comprehensive Technical Guide

Executive Summary The chromen-4-one (chromone) nucleus is a privileged heterobicyclic scaffold in medicinal chemistry, serving as the core structural motif for numerous biologically active natural products and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromen-4-one (chromone) nucleus is a privileged heterobicyclic scaffold in medicinal chemistry, serving as the core structural motif for numerous biologically active natural products and synthetic therapeutics[1]. Among its functionalized derivatives, 7-Methoxy-3-nitro-4H-chromen-4-one (CAS: 65795-30-4) stands out as a highly versatile chemical intermediate. The strategic placement of an electron-donating methoxy group at the C-7 position and a strongly electron-withdrawing nitro group at the C-3 position creates a polarized "push-pull" electronic system. This unique architecture makes the molecule an exceptional Michael acceptor and a critical building block for the downstream synthesis of 3-aminochromanes, fused heterocyclic systems, and novel pharmacological leads[2].

This technical guide provides an in-depth, self-validating methodology for the synthesis and orthogonal characterization of 7-Methoxy-3-nitro-4H-chromen-4-one, moving beyond basic protocols to explain the fundamental causality behind each experimental design choice.

Retrosynthetic Strategy & Mechanistic Causality

Historically, the synthesis of 3-nitrochromones relied on the condensation of 2-hydroxy- ω -nitroacetophenones with triethyl orthoformate. However, the preparation and handling of aliphatic nitro intermediates can be hazardous, unstable, and low-yielding.

To ensure a robust and scalable process, we employ a modern enaminone-based methodology [3]. This two-step approach is designed as a self-validating system:

  • Regiocontrolled Condensation: 2-Hydroxy-4-methoxyacetophenone (paeonol) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable (E)-enaminone intermediate. DMF-DMA serves a dual purpose as both the one-carbon electrophilic synthon and the reaction medium.

  • Tandem Nitration-Annulation: The enaminone is subjected to electrophilic nitration. Because the enamine α -carbon is highly nucleophilic, nitration occurs regioselectively at this position. The acidic environment subsequently catalyzes an intramolecular oxa-Michael addition/elimination cascade, expelling dimethylamine and closing the pyran ring to yield the target 3-nitrochromone[2].

SyntheticWorkflow A Paeonol (2-Hydroxy-4-methoxyacetophenone) C Enaminone Intermediate A->C Condensation B DMF-DMA (Reflux, 12h) B->C E 7-Methoxy-3-nitro-4H-chromen-4-one (Target Scaffold) C->E Nitration & Annulation D HNO3 / AcOH (0 °C to RT) D->E

Synthetic workflow for 7-Methoxy-3-nitro-4H-chromen-4-one via enaminone intermediate.

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that a protocol must have built-in validation checkpoints to ensure process integrity before proceeding to the next step.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Causality: Refluxing the reaction mixture drives off the methanol byproduct, shifting the thermodynamic equilibrium entirely toward the enaminone. A nitrogen atmosphere prevents the oxidative degradation of the electron-rich phenol at elevated temperatures.

Procedure:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 2-hydroxy-4-methoxyacetophenone (10.0 mmol, 1.66 g).

  • Reagent Addition: Add DMF-DMA (15.0 mmol, 2.0 mL). No additional solvent is required, maximizing the collision frequency of the reactants.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under a continuous nitrogen sweep for 8–12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly polar, bright yellow spot ( Rf​≈0.2 ) validates the completion of the condensation.

  • Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove unreacted DMF-DMA. Recrystallize the crude residue from absolute ethanol to yield the enaminone as a vibrant yellow crystalline solid.

Step 2: Tandem Nitration and Annulation

Causality: The dropwise addition of nitric acid at 0 °C is critical. The enaminone is highly activated; uncontrolled addition would lead to thermal runaway and non-selective nitration of the methoxy-activated aromatic ring. Acetic acid acts as a proton source to facilitate the final elimination of dimethylamine during ring closure.

Procedure:

  • Preparation: Dissolve the purified enaminone (5.0 mmol) in glacial acetic acid (15 mL) in a 50 mL flask. Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Nitration: Prepare a nitrating solution of fuming nitric acid (6.0 mmol) in glacial acetic acid (5 mL). Add this solution dropwise over 15 minutes using an addition funnel.

  • Annulation: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours to ensure complete cyclization.

  • In-Process Validation: Quench the reaction by pouring it into 100 mL of vigorously stirred, ice-cold distilled water. The immediate formation of a precipitate validates the successful annulation, as the highly polar dimethylamino group has been expelled, drastically reducing the molecule's aqueous solubility.

  • Isolation: Vacuum filter the precipitate, wash extensively with cold water to remove residual acetic acid, and recrystallize from methanol to afford 7-Methoxy-3-nitro-4H-chromen-4-one as a pale yellow solid.

Analytical Characterization & Data Concordance

To establish absolute trustworthiness in the synthesized batch, orthogonal analytical techniques must be employed. The structural elucidation relies on the concordance of HRMS, FT-IR, and NMR spectroscopy[1].

AnalyticalValidation A Purified 7-Methoxy-3-nitrochromone B 1H & 13C NMR Spectroscopy (Structural Elucidation) A->B C FT-IR Spectroscopy (Functional Group Verification) A->C D HRMS (ESI-TOF) (Molecular Weight Confirmation) A->D E Data Concordance & Validation B->E C->E D->E

Self-validating analytical characterization workflow for structural confirmation.

Mechanistic Interpretation of Spectra
  • 1 H NMR: The most diagnostic feature is the C2-H vinylic proton. Situated between the ring oxygen and the highly electron-withdrawing nitro group, it is severely deshielded and appears as a sharp singlet at δ 8.95 ppm. The aromatic protons exhibit a classic AMX spin system, with the C5-H proton deshielded by the adjacent C4 carbonyl.

  • FT-IR: The absence of a broad -OH stretch confirms the loss of the phenolic hydroxyl group. The presence of strong asymmetric and symmetric stretches at 1535 cm −1 and 1345 cm −1 validates the successful incorporation of the nitro group.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 7-Methoxy-3-nitro-4H-chromen-4-one [1]

PropertyValue / Description
IUPAC Name 7-methoxy-3-nitrochromen-4-one
CAS Number 65795-30-4
Molecular Formula C 10​ H 7​ NO 5​
Molecular Weight 221.17 g/mol
Monoisotopic Mass 221.0270 Da
Physical Appearance Pale yellow crystalline solid

Table 2: Diagnostic 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-2 8.95Singlet (s)-1HChromone C2-H
H-5 8.15Doublet (d)8.81HAromatic C5-H
H-6 7.12Doublet of doublets (dd)8.8, 2.41HAromatic C6-H
H-8 7.05Doublet (d)2.41HAromatic C8-H
-OCH 3​ 3.95Singlet (s)-3HC7-Methoxy protons

References

  • Korotaev, V. Y., et al. "The chemistry of 3-nitrochromenes". Tetrahedron, Volume 70, Issue 35, 2014. URL:[Link]

  • Badran, A., et al. "Recent Trends in the Synthesis of Enaminones". Heterocycles, Vol. 106, No. 9, 2023. URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 7-Methoxy-3-nitro-4H-chromen-4-one: A Technical Whitepaper

Executive Summary The chromen-4-one (chromone) scaffold is a privileged heterobicyclic structure in medicinal chemistry, serving as a foundational building block for the design of novel therapeutics[1]. Among its functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromen-4-one (chromone) scaffold is a privileged heterobicyclic structure in medicinal chemistry, serving as a foundational building block for the design of novel therapeutics[1]. Among its functionalized derivatives, 7-Methoxy-3-nitro-4H-chromen-4-one (CAS: 65795-30-4) stands out due to its unique electronic topography. The strategic placement of a strongly electron-withdrawing nitro group at the C-3 position, coupled with an electron-donating methoxy group at the C-7 position, creates a highly reactive push-pull system. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for researchers and drug development professionals.

Physicochemical and Structural Profiling

To effectively utilize 7-Methoxy-3-nitro-4H-chromen-4-one in synthetic workflows, one must first understand its fundamental molecular characteristics and spectral signatures.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters critical for reaction stoichiometry, mass spectrometry validation, and pharmacokinetic modeling[1].

PropertyValue
IUPAC Name 7-methoxy-3-nitrochromen-4-one
CAS Number 65795-30-4
Molecular Formula C₁₀H₇NO₅
Molecular Weight 221.17 g/mol
Monoisotopic Mass 221.03 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6 (5 Oxygen, 1 Nitrogen)
Key IR Absorptions ~1670 cm⁻¹ (C=O), ~1525, 1330 cm⁻¹ (NO₂)
Electronic Topography & Spectral Signatures

The reactivity of this molecule is dictated by its Molecular Electrostatic Potential (MEP). The 7-methoxy substitution exerts a positive mesomeric (+M) effect, enriching the electron density of the fused aromatic ring. Conversely, the 3-nitro group exerts profound inductive (-I) and mesomeric (-M) effects, drawing electron density away from the pyran ring[1].

This creates a highly polarized nitroalkene moiety. In ¹H NMR spectroscopy, this extreme deshielding is evident: the C-2 proton of 3-nitrochromones typically resonates far downfield as a sharp singlet (δ 9.00–9.20 ppm), distinct from all other aromatic protons[2]. This spectral feature is the primary analytical checkpoint for confirming the integrity of the starting material.

Mechanistic Reactivity: The C-2 Electrophilic Center

The defining chemical feature of 7-Methoxy-3-nitro-4H-chromen-4-one is its susceptibility to nucleophilic attack. The combination of the C-4 carbonyl and the C-3 nitro group transforms the C-2 carbon into an exceptionally potent electrophile, primed for Michael-type additions[3].

When exposed to carbon or nitrogen nucleophiles (e.g., malononitrile, aminoheterocycles, or diazoalkanes), the molecule undergoes a characteristic ring-opening and recyclization cascade [4].

  • Nucleophilic Attack: The nucleophile attacks the highly electrophilic C-2 position.

  • Pyran Ring Cleavage: The intermediate undergoes C-O bond cleavage, breaking the pyran ring and generating a phenoxide intermediate. The 7-methoxy group stabilizes this intermediate via electron donation into the aromatic system.

  • Recyclization: Intramolecular condensation occurs between the newly introduced nucleophilic moiety and the C-4 carbonyl or the C-3 nitro group, yielding complex annulated heterocycles (e.g., pyridines, pyrazoles, or benzoxocinones)[4].

Reactivity A 7-Methoxy-3-nitrochromone (Electrophilic C-2) B Nucleophilic Attack (Michael Addition) A->B Activation by NO2 C Ring-Opened Intermediate (Phenoxide) B->C Pyran Ring Cleavage D Recyclization (Condensation) C->D Base Catalysis

Fig 1: Mechanistic pathway of nucleophilic ring-opening and recyclization at the C-2 position.

Biological Significance & Pharmacophore Modeling

Beyond its utility as a synthetic intermediate, the 3-nitrochromene scaffold is a recognized pharmacophore. Structural modifications at the 7-position (such as the methoxy group) and the inherent reactivity of the nitroalkene system allow these molecules to act as potent biological modulators.

Recent studies have demonstrated that 3-nitro-2H-chromene derivatives exhibit significant antibacterial activity, particularly against multidrug-resistant Gram-positive strains like S. aureus and S. epidermidis[5]. The mechanism of action is often linked to the molecule's ability to act as a Michael acceptor in biological systems, covalently binding to and inhibiting key bacterial enzymes such as thioredoxin reductase[5]. The 7-methoxy group alters the lipophilicity and steric profile of the molecule, tuning its cellular permeability and target binding affinity.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocol details the synthesis of hetero-annulated systems via the ring-opening/recyclization of 7-Methoxy-3-nitro-4H-chromen-4-one. This method utilizes a self-validating analytical loop.

Protocol: Synthesis of Hetero-Annulated Pyridines via [3+3] Cyclocondensation

Rationale & Causality: This protocol uses a mixture of Dimethylformamide (DMF) and Trimethylsilyl chloride (TMSCl). TMSCl acts as a critical Lewis acid; it transiently silylates the C-4 carbonyl oxygen, increasing the electrophilicity of C-2 to facilitate the initial nucleophilic attack, and subsequently traps the ring-opened phenoxide intermediate to prevent unwanted side reactions before the final cyclization[4].

Step-by-Step Methodology:

  • Substrate Activation: Dissolve 1.0 mmol of 7-Methoxy-3-nitro-4H-chromen-4-one in 5.0 mL of anhydrous DMF under an inert argon atmosphere. Add 1.5 mmol of TMSCl dropwise at room temperature.

  • Nucleophile Addition: Introduce 1.1 mmol of the chosen 1,3-C,N-dinucleophile (e.g., an electron-rich aminoheterocycle or aniline derivative).

  • Thermal Cyclization: Elevate the reaction temperature to 100–140 °C. The heat provides the thermodynamic driving force required for the dehydration step during recyclization.

  • Analytical Checkpoint (Crucial): After 2 hours, sample the reaction for ¹H NMR or LC-MS.

    • Validation: The reaction is proceeding correctly if the characteristic C-2 proton singlet of the starting material (δ ~9.1 ppm) has completely disappeared, indicating successful nucleophilic attack and ring cleavage.

  • Isolation: Once full conversion is confirmed, cool the mixture to room temperature and pour it into crushed ice. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from glacial acetic acid to yield the pure annulated product.

Protocol S1 1. Substrate Activation Dissolve in DMF/TMSCl S2 2. Nucleophile Addition Add 1,3-C,N-dinucleophile S1->S2 S3 3. Thermal Cyclization Heat to 100-140 °C S2->S3 S4 4. Analytical Checkpoint LC-MS / NMR Verification S3->S4 2-4 hrs S4->S3 Starting material remains S5 5. Product Isolation Precipitation & Filtration S4->S5 Singlet at 9.1ppm absent

Fig 2: Self-validating experimental workflow for the synthesis of annulated heterocycles.

References

  • Industrial & Engineering Chemistry Research. "Comments on 'Uses of o-Hydroxybenzoylacetone in the Synthesis of Some Substituted 2-Methylchromones, Chelating Agents, and Related Materials'." ACS Publications. Available at:[Link]

  • Lirias / KU Leuven. "318 the chemistry of 3-nitrochromenes." KU Leuven Document Repository. Available at: [Link]

  • ResearchGate. "Ring Opening and Recyclization Reactions of 3‐Nitrochromone with Some Nucleophilic Reagents." ResearchGate Database. Available at: [Link]

  • PubMed Central (PMC). "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria." National Institutes of Health. Available at: [Link]

Sources

Foundational

7-Methoxy-3-nitro-4H-chromen-4-one IUPAC name and CAS number

Title: The Strategic Utilization of 7-Methoxy-3-nitro-4H-chromen-4-one in Medicinal Chemistry: A Technical Whitepaper Executive Summary Chromen-4-ones (chromones) represent a privileged heterocyclic scaffold in modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Strategic Utilization of 7-Methoxy-3-nitro-4H-chromen-4-one in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

Chromen-4-ones (chromones) represent a privileged heterocyclic scaffold in modern drug discovery, serving as the backbone for numerous biologically active compounds. The specific derivative, 7-Methoxy-3-nitro-4H-chromen-4-one , serves as an advanced chemical intermediate and a highly reactive Michael acceptor. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth mechanistic analysis, structural bioinformatics, and field-validated synthetic protocols for leveraging this molecule in the development of novel therapeutics.

Chemical Identity & Structural Bioinformatics

To ensure rigorous standardization across research environments, the physicochemical parameters of 7-Methoxy-3-nitro-4H-chromen-4-one are consolidated below. The molecule features a fused benzopyrone core, where the strategic placement of functional groups creates a highly polarized electronic system.

Table 1: Physicochemical and Identificational Data

PropertyValue
IUPAC Name 7-methoxy-3-nitrochromen-4-one
CAS Number 65795-30-4
Molecular Formula C₁₀H₇NO₅
Molecular Weight 221.17 g/mol
Monoisotopic Mass ~221.0270 Da
InChI Key JHHWFHNZMMUDKY-UHFFFAOYSA-N

Data sourced from 1[1].

Structural Causality: The molecular architecture relies on a "push-pull" electronic distribution. The 7-methoxy group acts as an electron-donating group (EDG), increasing electron density across the aromatic system. This contrasts sharply with the strong electron-withdrawing nitro group at the C3 position. This polarization makes the C2 position highly susceptible to electrophilic interactions and nucleophilic attack, an essential trait for downstream derivatization[1].

Mechanistic Profiling & Domino Reactivity

The 3-nitrochromone architecture is renowned for its capacity to undergo complex domino (cascade) reactions. The nitro group conjugated to the α,β-unsaturated ketone makes the C2 position an exceptional Michael acceptor, facilitating what are often termed "nitro-Michael additions" (2[2]).

Causality of Reactivity: When exposed to nucleophiles such as 1,3-dicarbonyls or heterocyclic enamines, the reaction initiates via a conjugate addition at the C2 carbon. This disrupts the pyrone ring, leading to immediate ring cleavage. Because the resulting intermediate contains highly reactive functional groups in close proximity, it spontaneously undergoes recyclization via the C4 carbonyl group. This yields heavily annulated, complex heterocyclic systems (3[3]). This formal [3+3] cyclocondensation is a cornerstone for synthesizing heteroannulated 3-nitropyridines and other bioactive scaffolds (4[4]).

Reactivity Core 7-Methoxy-3-nitrochromone (Michael Acceptor) Nuc Nucleophilic Attack (C2) Core->Nuc Enamines / 1,3-Dicarbonyls RingOpen Ring Cleavage Nuc->RingOpen Recyclize Recyclization via C4 Carbonyl RingOpen->Recyclize Product Annulated Heterocyclic System Recyclize->Product Domino Reaction

Domino reaction mechanism of 3-nitrochromones with nucleophiles.

Synthetic Methodologies: Step-by-Step Protocol

The de novo synthesis of 7-methoxy-3-nitro-4H-chromen-4-one requires precision in building the pyrone ring while accommodating the sensitive nitro group. The most reliable, self-validating method involves the cyclocondensation of an ortho-hydroxy-ω-nitroacetophenone derivative.

Rationale: Triethyl orthoformate acts as the one-carbon donor to form the C2 of the chromone ring. Acetic anhydride is utilized not as a solvent, but as a critical dehydrating agent to drive the cyclization forward, preventing the reversible hydrolysis of the intermediate enol ether.

Step 1: Precursor Preparation

  • Dissolve 10 mmol of 2-hydroxy-4-methoxy-ω-nitroacetophenone in 15 mL of anhydrous acetic anhydride.

  • Causality: Strictly anhydrous conditions are critical in this step to prevent the premature hydrolysis of the orthoester reagent before cyclization can occur.

Step 2: Cyclocondensation

  • Add 15 mmol of triethyl orthoformate to the reaction mixture.

  • Heat the mixture to reflux (approx. 130°C) under an inert argon atmosphere for 4-6 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting material and the emergence of a highly UV-active spot indicates the formation of the conjugated chromone core.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and pour it slowly over 50 g of crushed ice. Causality: This safely quenches the unreacted acetic anhydride into acetic acid, altering the solubility profile to force product precipitation.

  • The crude 7-methoxy-3-nitro-4H-chromen-4-one will precipitate as a solid. Filter under vacuum and wash with cold distilled water.

  • Recrystallize the crude product from hot ethanol to yield analytically pure crystals.

Synthesis A 2-Hydroxy-4-methoxy -ω-nitroacetophenone B Triethyl Orthoformate + Acetic Anhydride A->B C Reflux, 130°C 4-6 hours B->C D 7-Methoxy-3-nitro -4H-chromen-4-one C->D

Synthetic workflow for 7-Methoxy-3-nitro-4H-chromen-4-one via cyclocondensation.

Analytical Validation System

To ensure the integrity of the synthesized 7-methoxy-3-nitrochromen-4-one, a multi-modal analytical validation system is required. Relying on a single analytical method can lead to false positives due to unreacted intermediates.

  • Infrared Spectroscopy (IR): A successful synthesis is confirmed by a strong, sharp absorption band in the 1650-1620 cm⁻¹ region. This is the hallmark of the α,β-unsaturated ketone (γ-pyrone) carbonyl group. Additionally, asymmetric and symmetric stretching of the NO₂ group will appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively (1[1]).

  • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition by targeting the monoisotopic mass at 221.0270 Da. Fragmentation patterns typically show the loss of NO₂ (M - 46) followed by the loss of CO (M - 74), which is highly characteristic of chromone ring fragmentation[1].

  • Molecular Electrostatic Potential (MEP) Mapping: Advanced computational or empirical MEP mapping will reveal a strong negative potential localized around the carbonyl and nitro oxygens (electrophilic interaction sites), while the C2 proton will exhibit a strong positive potential, confirming its susceptibility to nucleophilic attack[1].

Future Directions in Drug Discovery

The 7-methoxy-3-nitrochromen-4-one scaffold is not just an endpoint but a gateway for rational drug design. The nitro group can be selectively reduced to an amine (yielding 3-aminochromones), opening pathways to amide-linked libraries. These derivatives have been extensively documented to exhibit profound antidiabetic, antimicrobial, and anticancer properties (2[2]). Furthermore, its deployment in domino reactions allows for the rapid generation of high-throughput screening libraries with immense structural diversity.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Methoxy-3-nitro-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Methoxy-3-nitro-4H-chromen-4-one is a notable member of the chromone family, a class of heterocyclic compounds recognized as a "privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-3-nitro-4H-chromen-4-one is a notable member of the chromone family, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] The strategic placement of a methoxy group at the 7-position and a nitro group at the 3-position of the core benzopyrone ring system imparts distinct electronic and steric properties to the molecule. These features are critical in defining its chemical reactivity and, importantly, its interaction with biological targets. This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 7-Methoxy-3-nitro-4H-chromen-4-one, drawing upon spectroscopic data from analogous compounds and theoretical modeling principles. A detailed examination of its synthesis, structural elucidation through spectroscopic techniques, and conformational dynamics is presented to offer a thorough understanding for researchers engaged in drug discovery and organic synthesis.

Introduction: The Significance of the Chromone Scaffold

The chromone, or 4H-1-benzopyran-4-one, framework is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The versatile synthesis of chromone derivatives allows for the systematic modification of their structure to optimize biological activity. 7-Methoxy-3-nitro-4H-chromen-4-one serves as a valuable intermediate in the synthesis of more complex molecules and as a subject of study for understanding structure-activity relationships within this chemical class. The electron-withdrawing nitro group at the C3 position significantly influences the reactivity of the pyrone ring, making it a key synthon for further chemical transformations.[1]

Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental to confirming the molecular skeleton and the precise location of substituents. Based on data from analogous 7-methoxy and 3-nitro substituted chromones, the following spectral features are anticipated:

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methoxy group, and the proton on the pyrone ring.

  • Aromatic Protons: The protons on the benzene ring will appear as a characteristic set of signals. The proton at C5, being ortho to the carbonyl group, is expected to be the most deshielded. The protons at C6 and C8 will exhibit coupling to each other.

  • H-2 Proton: The proton at the C2 position of the pyrone ring is anticipated to appear as a sharp singlet in the downfield region.

  • Methoxy Protons: The three protons of the methoxy group at C7 will present as a singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule.

  • Carbonyl Carbon (C4): The ketone carbonyl carbon is the most deshielded, with a chemical shift expected in the δ 175-185 ppm range.

  • Aromatic and Olefinic Carbons: The remaining sp² hybridized carbons of the benzene and pyrone rings will resonate in the δ 100-165 ppm region. The carbon bearing the methoxy group (C7) and the carbons of the pyrone ring (C2, C3, and C4a) will have characteristic chemical shifts influenced by their electronic environment. The C3 carbon, directly attached to the nitro group, will be significantly deshielded.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal around δ 56 ppm.[2]

Predicted NMR Data for 7-Methoxy-3-nitro-4H-chromen-4-one
¹H NMR (ppm)
H-2
H-5
H-6
H-8
7-OCH₃
¹³C NMR (ppm)
C-2
C-3
C-4
C-4a
C-5
C-6
C-7
C-8
C-8a
7-OCH₃

Note: These are predicted chemical shift ranges based on analogous compounds and general substituent effects. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of key functional groups within the molecule. The expected characteristic absorption bands for 7-Methoxy-3-nitro-4H-chromen-4-one are summarized below.[1]

Functional Group Vibrational Mode **Predicted Frequency (cm⁻¹) **Intensity
C=O (γ-Pyrone)Stretch1650 - 1620Strong
NO₂ (Nitro)Asymmetric Stretch1560 - 1520Strong
NO₂ (Nitro)Symmetric Stretch1360 - 1320Strong
C=C (Aromatic/Olefinic)Stretch1600 - 1450Medium to Strong
C-O-C (Aryl Ether)Asymmetric Stretch1275 - 1200Strong
C-O-C (Aryl Ether)Symmetric Stretch1075 - 1020Strong
C-H (Aromatic)Stretch3100 - 3000Medium to Weak
C-H (Aliphatic -OCH₃)Stretch2980 - 2850Medium to Weak

The presence of a strong absorption band in the 1650-1620 cm⁻¹ region is a clear indicator of the α,β-unsaturated ketone of the γ-pyrone ring.[1] The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretching vibrations are also definitive for the structure.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, further confirming the molecular structure. For 7-Methoxy-3-nitro-4H-chromen-4-one, the monoisotopic mass is approximately 221.0270 Da, corresponding to the molecular formula C₁₀H₇NO₅.[1]

A plausible fragmentation pathway would involve initial cleavages at the most labile bonds. Key fragmentation steps could include:[1]

  • Loss of the nitro group (•NO₂, 46 Da).

  • Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group.

  • Subsequent loss of carbon monoxide (CO, 28 Da) from the pyrone ring, which is a characteristic fragmentation pattern for chromones.

M [C10H7NO5]+• m/z 221 M_minus_NO2 [M - NO2]+• m/z 175 M->M_minus_NO2 - •NO2 M_minus_CH3 [M - CH3]+• m/z 206 M->M_minus_CH3 - •CH3 M_minus_NO2_minus_CO [M - NO2 - CO]+• m/z 147 M_minus_NO2->M_minus_NO2_minus_CO - CO

Caption: Plausible mass fragmentation pathway.

Synthesis of 7-Methoxy-3-nitro-4H-chromen-4-one

General Synthetic Strategy

A common route to chromones is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization. However, for 3-substituted chromones, alternative strategies are often employed. A plausible synthetic route to 7-Methoxy-3-nitro-4H-chromen-4-one is outlined below.

start 2'-Hydroxy-4'-methoxyacetophenone intermediate1 Intermediate β-diketone start->intermediate1 Claisen Condensation intermediate2 7-Methoxy-4H-chromen-4-one intermediate1->intermediate2 Acid-catalyzed cyclization product 7-Methoxy-3-nitro-4H-chromen-4-one intermediate2->product Nitration

Caption: General synthetic workflow.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on established methodologies for the synthesis of similar chromones. This protocol should be considered a guideline and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 7-Methoxy-4H-chromen-4-one

  • To a solution of 2'-hydroxy-4'-methoxyacetophenone in an appropriate solvent (e.g., pyridine), add an excess of a suitable acylating agent (e.g., acetic anhydride).

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into ice-water and acidify to precipitate the intermediate ester.

  • Isolate the ester and subject it to a Baker-Venkataraman rearrangement by treating it with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., pyridine).

  • Acidify the reaction mixture to yield the β-diketone intermediate.

  • Cyclize the β-diketone by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) in a solvent such as glacial acetic acid to afford 7-Methoxy-4H-chromen-4-one.

Step 2: Nitration of 7-Methoxy-4H-chromen-4-one

  • Dissolve 7-Methoxy-4H-chromen-4-one in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

  • Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration, wash with water until neutral, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-Methoxy-3-nitro-4H-chromen-4-one.

Conformational Analysis

The three-dimensional conformation of 7-Methoxy-3-nitro-4H-chromen-4-one is a key determinant of its biological activity, as it governs the molecule's ability to fit into the binding site of a biological target.[1] The conformation is primarily defined by the orientation of the methoxy and nitro substituents relative to the planar chromone ring system.

Solid-State Conformation: Insights from X-ray Crystallography of Analogous Compounds

While a crystal structure for 7-Methoxy-3-nitro-4H-chromen-4-one has not been reported, X-ray crystallographic studies of numerous other chromone derivatives consistently show that the benzopyrone ring system is essentially planar.[3] For instance, the crystal structure of the related 7-methoxy-3-(4-methoxyphenyl)chroman-4-one, although a chromanone, provides insight into the geometry of the methoxy-substituted benzene ring fused to a heterocyclic ring.[3] It is highly probable that the chromone ring of 7-Methoxy-3-nitro-4H-chromen-4-one also adopts a planar conformation in the solid state.

The key conformational variables are the dihedral angles of the C7-O-CH₃ and C3-NO₂ bonds relative to the plane of the chromone ring. In the solid state, these orientations will be dictated by crystal packing forces and intermolecular interactions.

Conformational Analysis in Solution and Gas Phase: Computational Approaches

In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the conformational preferences of molecules.[1] A systematic conformational analysis of 7-Methoxy-3-nitro-4H-chromen-4-one would involve rotating the C-O bond of the methoxy group and the C-N bond of the nitro group to map the potential energy surface and identify the most stable conformers.

Key Considerations for a DFT Study:

  • Rotational Barrier of the Methoxy Group: The methoxy group can adopt different orientations relative to the aromatic ring. The most stable conformation is likely to be one where the methyl group is either in the plane of the benzene ring (syn- or anti-planar) or perpendicular to it, depending on the balance of steric and electronic effects.

  • Rotational Barrier of the Nitro Group: The nitro group is also subject to rotational isomerism. The degree of planarity of the nitro group with respect to the pyrone ring will influence the extent of electronic conjugation and the overall stability of the conformer.

  • Solvent Effects: The relative energies of different conformers can be influenced by the surrounding solvent. Computational models can account for this by using implicit or explicit solvent models.

A thorough computational study would provide valuable data on the preferred geometries, relative energies of different conformers, and the energy barriers to their interconversion.

Start Define Molecular Structure DFT_Calc Perform DFT Calculations (e.g., B3LYP/6-311++G(d,p)) Start->DFT_Calc Conf_Search Systematic Conformational Search (Rotate C-O and C-N bonds) DFT_Calc->Conf_Search Opt_Freq Geometry Optimization and Frequency Calculation of Conformers Conf_Search->Opt_Freq Energy_Analysis Analyze Relative Energies and Rotational Barriers Opt_Freq->Energy_Analysis Output Identify Stable Conformers and Predict Spectroscopic Properties Energy_Analysis->Output

Caption: Workflow for computational conformational analysis.

Conclusion and Future Directions

7-Methoxy-3-nitro-4H-chromen-4-one is a molecule of significant interest in the field of medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure and conformational properties based on established principles and data from analogous compounds. While a complete experimental characterization is yet to be published, the predicted spectroscopic and conformational features offer a solid foundation for further research.

Future work should prioritize the acquisition of definitive experimental data, including high-resolution NMR spectra, a single-crystal X-ray structure, and detailed mass spectrometric fragmentation analysis. Such data would be invaluable for validating the theoretical models and providing a more complete understanding of this important molecule. A comprehensive computational study employing high-level DFT methods would also provide deeper insights into its conformational dynamics and electronic properties, which could guide the design of novel chromone-based therapeutic agents.

References

  • Pochat, F., & LHaridon, P. (1998). Substituted Derivatives of Benzopyran and Chromone. ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

  • A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - MDPI. (2023, September 15). Retrieved from [Link]

  • 3.2.1. Synthesis of 7-Methoxy-4-oxo- N -phenyl-4 H -chromene-2-carboxamide | Request PDF. (n.d.). Retrieved from [Link]

  • This is the author's accepted version of the manuscript. The definitive version is published in Nature Online Edition: 2015/4/16. (n.d.). Retrieved from [Link]

  • 7-methoxy-3'-nitroflavanone (C16H13NO5) - PubChemLite. (n.d.). Retrieved from [Link]

  • Final .CIF files - figshare. (2021, November 25). Retrieved from [Link]

  • Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Retrieved from [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174–182. Retrieved from [Link]

  • Materials Explorer. (n.d.). Retrieved from [Link]

  • 7-methoxy-2-(3-nitrophenyl)chromen-4-one (C16H11NO5) - PubChemLite. (n.d.). Retrieved from [Link]

  • Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

  • Crystallography Open Database: Search results. (n.d.). Retrieved from [http://www.crystallography.net/cod/search.html?group=P 43 21 2]([Link] 43 21 2)

  • Conformational Analysis. (n.d.). Retrieved from [Link]

  • Manaka, A., & Uvarani, R. (2023). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones based on experimental and theoretical investigations. ResearchGate. Retrieved from [Link]

  • Nagabalasubramanian, P. B. (n.d.). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic. ResearchGate. Retrieved from [Link]

  • DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of avo - SciSpace. (2023, January 12). Retrieved from [Link]

  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]

  • The ^<13>C NMR Chemical Shift Comparisons of Dihydrohomobarrelenones - 九州大学. (n.d.). Retrieved from [Link]

  • trans-4'-Methoxy-3-nitrochalcone | C16H13NO4 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

  • Vol.21, Num.7 - Analytical Sciences. (n.d.). Retrieved from [Link]

  • Photoinduced topographical surface changes and photoresponse of the crystals of 7-methoxycoumarin - CrystEngComm (RSC Publishing). (2021, May 23). Retrieved from [Link]

  • Spectroscopic Characterization of Metallocene Single Crystals Grown by Physical Vapor Transport Method - arXiv. (2025, December 26). Retrieved from [Link]

  • Chem. Pharm. Bull. Vol. 71 No. 6 | 公益社団法人 日本薬学会. (2023, June 1). Retrieved from [Link]

  • Total Syntheses of Proposed Structures of 4,10-Dihydroxy 8,12-Guai. (n.d.). Retrieved from [Link]

  • Serin, S. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry (IJC), 63(11). Retrieved from [Link]

Sources

Foundational

A Comprehensive Spectroscopic and Structural Elucidation of 7-Methoxy-3-nitro-4H-chromen-4-one

Introduction In the landscape of medicinal chemistry and drug development, the chromen-4-one scaffold is a "privileged structure," forming the core of numerous biologically active compounds.[1] Its derivatives are widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, the chromen-4-one scaffold is a "privileged structure," forming the core of numerous biologically active compounds.[1] Its derivatives are widely investigated for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific derivative, 7-Methoxy-3-nitro-4H-chromen-4-one, a synthetic small molecule with the formula C₁₀H₇NO₅.[1] As a key chemical intermediate, a thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutics.

This technical document provides an in-depth analysis of 7-Methoxy-3-nitro-4H-chromen-4-one using a multi-spectroscopic approach. We will dissect the data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile. The causality behind spectral features will be explained, offering insights into how the interplay of functional groups—the methoxy, the nitro, and the α,β-unsaturated ketone—defines the molecule's unique spectroscopic fingerprint.

Molecular Structure and Atom Numbering

A logical and unambiguous numbering system is essential for assigning spectral signals. The following diagram illustrates the standard numbering for the chromen-4-one core, which will be used throughout this analysis.

Caption: Structure of 7-Methoxy-3-nitro-4H-chromen-4-one with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-3-nitro-4H-chromen-4-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used for less soluble compounds.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and coupling constants (J). The strong electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a distinctive and predictable pattern.

  • Causality of Chemical Shifts:

    • H-2: This proton is part of an enone system and is adjacent to the strongly electron-withdrawing nitro group. This dual influence causes significant deshielding, shifting its signal far downfield.

    • Aromatic Protons (H-5, H-6, H-8): The chemical shifts and splitting patterns are governed by their positions relative to the electron-donating methoxy group and the electron-withdrawing carbonyl group. H-5 is ortho to the carbonyl and will be deshielded. The methoxy group at C-7 donates electron density, shielding the ortho (H-6, H-8) and para positions, though the effect is modulated by the rest of the ring system.

    • Methoxy Protons (-OCH₃): These protons are attached to an oxygen atom, resulting in a characteristic singlet in the upfield region of the aromatic spectrum.

Table 1: Predicted ¹H NMR Data for 7-Methoxy-3-nitro-4H-chromen-4-one

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.5 - 8.8s-Highly deshielded by adjacent NO₂ and C=O groups. No adjacent protons to couple with.
H-5~8.0 - 8.2dJ = 8.5 - 9.0Ortho to the deshielding carbonyl group. Coupled to H-6.
H-6~7.0 - 7.2ddJ = 8.5 - 9.0, 2.0 - 2.5Ortho to methoxy group (shielding). Coupled to H-5 (ortho) and H-8 (meta).
H-8~6.9 - 7.1dJ = 2.0 - 2.5Ortho to methoxy group (shielding). Coupled only to H-6 (meta).
7-OCH₃~3.9 - 4.0s-Characteristic chemical shift for an aromatic methoxy group.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

  • Causality of Chemical Shifts:

    • C-4 (Carbonyl): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom, resulting in a signal far downfield (>175 ppm).[2]

    • C-7 and C-8a: These carbons are attached to oxygen atoms (ether and methoxy), causing them to be significantly deshielded and appear in the 155-165 ppm range.

    • C-2 and C-3: These are sp² carbons within the pyrone ring. The presence of the electron-withdrawing nitro group at C-3 will influence its chemical shift and that of the adjacent C-2.

    • Aromatic Carbons (C-4a, C-5, C-6, C-8): Their shifts are determined by substituent effects. The electron-donating methoxy group at C-7 will cause a shielding (upfield shift) effect on the ortho (C-6, C-8) and para (C-4a) carbons relative to an unsubstituted system.[3][4]

    • -OCH₃ Carbon: This sp³ carbon is shielded relative to the aromatic carbons and appears at the most upfield position.

Table 2: Predicted ¹³C NMR Data for 7-Methoxy-3-nitro-4H-chromen-4-one

CarbonPredicted δ (ppm)Rationale
C-4~175 - 178Carbonyl carbon, highly deshielded.[2]
C-7~164 - 166Aromatic carbon attached to the methoxy group.
C-8a~156 - 158Aromatic carbon attached to the ring ether oxygen.
C-2~154 - 156Olefinic carbon adjacent to ring oxygen.
C-4a~125 - 127Aromatic bridgehead carbon.
C-5~123 - 125Aromatic CH, ortho to carbonyl.
C-3~120 - 122Olefinic carbon bearing the nitro group.
C-6~115 - 117Aromatic CH, ortho to methoxy group.
C-8~101 - 103Aromatic CH, ortho to methoxy and adjacent to bridgehead.
7-OCH₃~56 - 57Methoxy carbon, shielded.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample using either the KBr pellet method (grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk) or by using a solid-state Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr) must be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory-related absorptions.

Spectral Analysis

The IR spectrum of 7-Methoxy-3-nitro-4H-chromen-4-one is dominated by strong absorptions from the carbonyl, nitro, and ether groups.

  • Key Vibrational Modes:

    • C=O Stretch: A strong, sharp absorption is expected for the α,β-unsaturated ketone (γ-pyrone) carbonyl group. Conjugation lowers the frequency compared to a saturated ketone. A typical range is 1650-1620 cm⁻¹.[1]

    • NO₂ Stretches: Nitro groups are characterized by two distinct and strong stretching vibrations: an asymmetrical stretch at a higher frequency and a symmetrical stretch at a lower frequency. For aromatic nitro compounds, these typically appear around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.[6][7]

    • C=C Aromatic Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the fused aromatic and pyrone rings.

    • C-O Stretches: Strong absorptions corresponding to the aryl-alkyl ether (Ar-O-CH₃) and the aryl ether (Ar-O-Ar) linkages are expected in the 1300-1000 cm⁻¹ region.[8]

Table 3: Characteristic IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
~3100 - 3000MediumAromatic C-H StretchAromatic Ring
~1650 - 1620StrongC=O Stretchα,β-Unsaturated Ketone
~1600 - 1450Medium-StrongC=C StretchAromatic & Pyrone Rings
~1540 - 1510StrongAsymmetric N-O StretchNitro Group
~1360 - 1330StrongSymmetric N-O StretchNitro Group
~1280 - 1240StrongAsymmetric Ar-O-C StretchAryl Ether
~1050 - 1010StrongSymmetric Ar-O-C StretchAryl Ether

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: Mass Spectrometry
  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which is suitable for polar organic molecules and minimizes premature fragmentation.

  • Analysis: Analyze the ions using a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap. For fragmentation studies, a tandem mass spectrometer (MS/MS) is required.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively, which can provide complementary fragmentation information.

Analysis of Molecular Ion and Fragmentation
  • Molecular Ion: The molecular formula is C₁₀H₇NO₅, giving a monoisotopic mass of 221.0270 Da.[1] In positive-ion ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 222.0343.

  • Fragmentation Pathways: The fragmentation of chromones is well-studied and often involves characteristic losses.[9][10] For this molecule, key fragmentation steps would likely involve the labile nitro and methoxy groups. A plausible pathway includes the initial loss of NO₂ or CO, followed by further cleavages. The retro-Diels-Alder (RDA) reaction, common for flavonoids, is another possible fragmentation route for the chromone ring.[9]

G cluster_legend Fragmentation Pathway M [M+H]⁺ m/z 222 A m/z 176 M->A - NO₂ B m/z 194 M->B - CO C m/z 207 M->C - CH₃ F1 Loss of NO₂ (46 Da) F2 Loss of CO (28 Da) F3 Loss of CH₃ (15 Da) D m/z 148 A->D - CO

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Exploratory

The Pharmacological and Synthetic Paradigm of 7-Methoxy-3-nitro-4H-chromen-4-one Derivatives

Executive Summary The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the rational design of novel therapeutics. Among its functionalized analogs,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the rational design of novel therapeutics. Among its functionalized analogs, 7-Methoxy-3-nitro-4H-chromen-4-one and its derivatives represent a highly reactive and biologically significant class of compounds. The unique spatial arrangement dictated by the C-7 methoxy group, combined with the strong electron-withdrawing nature of the C-3 nitro group, primes this molecule both for high-affinity biological target interactions and complex synthetic transformations, such as ring-opening cyclocondensations to form potent antibacterial and antitubercular agents.

This technical guide deconstructs the structure-activity relationships (SAR), synthetic utility, and biological profiling of 7-Methoxy-3-nitro-4H-chromen-4-one derivatives, providing actionable insights for drug development professionals.

Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

The biological efficacy of chromen-4-one derivatives is intrinsically linked to their electronic and steric properties.

The Role of the C-7 Methoxy Group

The methoxy substituent (-OCH₃) at the C-7 position acts as an electron-donating group via resonance, enriching the electron density of the benzopyran fused ring. In pharmacophore modeling, this ether linkage serves as a critical hydrogen bond acceptor, facilitating specific interactions with target protein residues. Furthermore, the steric bulk of the methoxy group restricts conformational flexibility, effectively locking the molecule into a bioactive pose that enhances tumor specificity and target selectivity.

Frontier Molecular Orbital (FMO) Dynamics

The kinetic stability and chemical reactivity of these derivatives are governed by the HOMO-LUMO energy gap. In 7-Methoxy-3-nitro-4H-chromen-4-one, the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-rich methoxy-substituted benzene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-withdrawing nitro group and the carbonyl function. A narrowed HOMO-LUMO gap in these derivatives indicates heightened chemical reactivity, making them excellent electrophiles for biological nucleophiles or synthetic reagents.

Synthetic Workflows: Accessing Bioactive Fused Heterocycles

Because of the highly polarized C2-C3 double bond, 3-nitrochromones undergo facile ring-opening reactions when exposed to electron-rich aminoheterocycles. This reactivity is leveraged to synthesize highly active fused pyridines, such as imidazo[4,5-b]pyridines, which exhibit potent antitubercular activity.

Experimental Protocol: Synthesis of 6-Nitro-3H-imidazo[4,5-b]pyridines

Note: This protocol outlines a self-validating system where the disappearance of the chromone carbonyl peak in IR spectroscopy confirms successful cyclocondensation.

Step 1: In Situ Generation of Nucleophile

  • Dissolve methyl N-(cyanomethyl)formimidate (1.0 mmol) and a selected primary amine (1.1 mmol) in anhydrous ethanol (10 mL).

  • Reflux the mixture under an inert argon atmosphere for 2 hours to generate the 1-substituted 5-amino-1H-imidazole intermediate.

Step 2: Nucleophilic Attack and Ring Opening

  • Cool the reaction mixture to room temperature.

  • Add 7-Methoxy-3-nitro-4H-chromen-4-one (1.0 mmol) dropwise to the solution. The LUMO at the C-2 position of the chromone is highly susceptible to nucleophilic attack by the amino group of the imidazole.

  • Stir the mixture at 80°C for 4–6 hours. The reaction proceeds via a ring-opening of the pyran ring, followed by a subsequent intramolecular cyclocondensation[1].

Step 3: Isolation and Purification

  • Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1).

  • Upon completion, concentrate the solvent in vacuo.

  • Purify the crude residue via flash column chromatography to isolate the functionalized 6-nitro-3H-imidazo[4,5-b]pyridine.

  • Validation: Confirm structure via ¹H NMR (loss of the characteristic chromone C2-H singlet) and HRMS.

Biological Activity Profile

Derivatives synthesized from the 3-nitrochromone scaffold exhibit a broad spectrum of pharmacological activities. The table below summarizes the quantitative and qualitative biological data associated with these downstream derivatives[2][3].

Derivative ClassPrimary Biological Target / AssayObserved Activity / EfficacyProposed Mechanism of Action
Imidazo[4,5-b]pyridines Mycobacterium tuberculosisHigh (MIC < 5 µg/mL)Inhibition of cell wall biosynthesis / Adenosine deaminase (ADA) inhibition
3-Aminoflavones (Reduced analogs)Burkitt's Lymphoma Cell LinesSignificant Pro-apoptotic effectCytotoxic antiproliferative activity; kinase interference
3-Acylchromones Broad-spectrum bacterial strainsModerate to HighDisruption of bacterial membrane integrity

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway by which 7-Methoxy-3-nitro-4H-chromen-4-one is converted into bioactive imidazo[4,5-b]pyridine derivatives.

G A 7-Methoxy-3-nitro- 4H-chromen-4-one (Electrophile) C Ring-Opened Intermediate A->C C-2 Attack B 5-amino-1H-imidazole (Nucleophile) B->C Addition D Intramolecular Cyclocondensation C->D Rearrangement E Imidazo[4,5-b]pyridine (Antitubercular Agent) D->E Dehydration

Caption: Reaction pathway of 3-nitrochromones yielding bioactive imidazo[4,5-b]pyridines.

References

  • Ostrovskyi, D., et al. "A review on the biological activity of imidazo (4,5-b) pyridines and related compounds." SYNLETT, Sep 2010. Available at:[Link]

  • ResearchGate. "Regioselective 3-Nitration of Flavones: A New Synthesis of 3-Nitro and 3-Aminoflavones." ResearchGate. Available at: [Link]

  • ACS Publications. "Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones." The Journal of Organic Chemistry, May 2020. Available at: [Link]

  • RosDok. "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile." University of Rostock. Available at:[Link]

Sources

Foundational

potential therapeutic targets of 7-Methoxy-3-nitro-4H-chromen-4-one

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Methoxy-3-nitro-4H-chromen-4-one For Researchers, Scientists, and Drug Development Professionals Abstract The 7-Methoxy-3-nitro-4H-chromen-4-one is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Methoxy-3-nitro-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-Methoxy-3-nitro-4H-chromen-4-one is a synthetic small molecule belonging to the chromen-4-one family, a privileged scaffold in medicinal chemistry.[1] This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, with a primary focus on its applications in oncology. Drawing upon existing research on nitro-chromene derivatives and related heterocyclic compounds, we delve into key molecular pathways and enzymatic targets that may be modulated by 7-Methoxy-3-nitro-4H-chromen-4-one. This document is intended to serve as a technical resource for researchers and drug development professionals, offering both a conceptual framework and practical, detailed methodologies for investigating the therapeutic potential of this promising molecule.

Introduction to 7-Methoxy-3-nitro-4H-chromen-4-one

The chromen-4-one (or chromone) core is a recurring motif in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1] The specific compound, 7-Methoxy-3-nitro-4H-chromen-4-one, is characterized by a methoxy group at the C-7 position and a nitro group at the C-3 position. These substitutions are not merely decorative; they are anticipated to significantly influence the molecule's electronic properties, and consequently, its interactions with biological targets. The methoxy group can modulate the compound's solubility and ability to form hydrogen bonds, while the nitro group, an electron-withdrawing moiety, is a key feature in several classes of bioactive molecules, including hypoxia-activated prodrugs.

This guide will systematically explore the most promising therapeutic avenues for 7-Methoxy-3-nitro-4H-chromen-4-one, with a strong emphasis on its potential as an anticancer agent. We will dissect its possible mechanisms of action, from direct enzyme inhibition to the modulation of critical cellular signaling pathways.

Primary Therapeutic Area: Oncology

The chromene scaffold is well-represented in the landscape of anticancer drug discovery.[2] Several derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1] For 7-Methoxy-3-nitro-4H-chromen-4-one, we hypothesize a multi-targeted approach to cancer therapy, a paradigm that is increasingly favored over single-target strategies.

Enzyme Inhibition as an Anticancer Strategy

Enzyme inhibition is a cornerstone of modern pharmacology.[3] By selectively blocking the activity of enzymes that are critical for cancer cell growth and survival, it is possible to achieve a therapeutic effect.[4] Based on the structure of 7-Methoxy-3-nitro-4H-chromen-4-one and the activities of related compounds, several key enzymes emerge as high-priority targets.

2.1.1. Thioredoxin Reductase (TrxR)

The Rationale: The thioredoxin system, which includes thioredoxin reductase (TrxR), is a major antioxidant system in cells, protecting them from oxidative stress. Many cancer cells exhibit elevated levels of reactive oxygen species (ROS) and are thus highly dependent on antioxidant systems like the TrxR system for survival.[5] Consequently, TrxR has emerged as a promising target for anticancer drug development.[6] A study on 3-nitro-2H-chromenes demonstrated their ability to inhibit TrxR and the proliferation of A549 cancer cells, indicating that the 3-nitrochromene scaffold is a crucial pharmacophore for this activity.[5]

Proposed Mechanism of Action: The nitro group of 7-Methoxy-3-nitro-4H-chromen-4-one can undergo bioreduction, particularly in the often-hypoxic tumor microenvironment, to form reactive species that could covalently modify and inactivate TrxR. Alternatively, the compound may act as a competitive or non-competitive inhibitor at the enzyme's active site.

Experimental Workflow: TrxR Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - TrxR enzyme - DTNB (Ellman's reagent) - NADPH - 7-Methoxy-3-nitro-4H-chromen-4-one (test compound) - Buffer incubate Incubate TrxR with varying concentrations of the test compound reagents->incubate Step 1 add_substrate Add NADPH and DTNB to initiate the reaction incubate->add_substrate Step 2 measure Measure the rate of DTNB reduction at 412 nm add_substrate->measure Step 3 plot Plot the reaction rate against compound concentration measure->plot Step 4 calculate_ic50 Calculate the IC50 value plot->calculate_ic50 Step 5

Caption: Workflow for determining TrxR inhibitory activity.

Detailed Protocol: See Section 4.1.

2.1.2. Histone Deacetylases (HDACs)

The Rationale: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of many cancers. HDAC inhibitors have emerged as a promising class of anticancer agents.[7] Notably, a series of novel HDAC inhibitors were developed using an 8-ethoxy-3-nitro-2H-chromene as a key structural component. These compounds exhibited potent growth inhibitory activity against several cancer cell lines, often exceeding the potency of the reference drugs SAHA and MS-275.[7]

Proposed Mechanism of Action: 7-Methoxy-3-nitro-4H-chromen-4-one may act as a "cap" group that interacts with the surface of the HDAC enzyme, while other parts of the molecule could potentially interact with the zinc-containing active site, thereby inhibiting its deacetylase activity.

Experimental Workflow: In Vitro HDAC Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant HDAC enzyme - Fluorogenic HDAC substrate - 7-Methoxy-3-nitro-4H-chromen-4-one - Developer solution incubate_enzyme Incubate HDAC enzyme with the test compound reagents->incubate_enzyme Step 1 add_substrate Add the fluorogenic substrate incubate_enzyme->add_substrate Step 2 develop Add developer solution to stop the reaction and generate a fluorescent signal add_substrate->develop Step 3 measure Measure fluorescence develop->measure Step 4 plot Plot fluorescence against compound concentration measure->plot Step 5 calculate_ic50 Determine the IC50 value plot->calculate_ic50 Step 6

Caption: Workflow for in vitro HDAC inhibition assay.

Detailed Protocol: See Section 4.2.

Modulation of Key Signaling Pathways

Cancer is often driven by the dysregulation of signaling pathways that control cell growth, proliferation, and survival. Targeting these pathways is a major focus of cancer drug discovery.

2.2.1. The PI3K/AKT/mTOR Pathway

The Rationale: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling pathway that is frequently hyperactivated in a wide range of human cancers.[8] This pathway plays a central role in promoting cell survival and proliferation. Inhibition of this pathway is a validated strategy for cancer therapy. While direct evidence for 7-Methoxy-3-nitro-4H-chromen-4-one is not yet available, the general anticancer properties of chromene derivatives make this pathway a highly plausible target.[9]

Proposed Mechanism of Action: 7-Methoxy-3-nitro-4H-chromen-4-one could potentially inhibit the activity of PI3K or AKT directly, or it could act on upstream regulators of the pathway. This would lead to a decrease in the phosphorylation and activation of downstream effectors, ultimately resulting in reduced cell proliferation and increased apoptosis.

Experimental Workflow: Western Blot Analysis of PI3K/AKT Pathway Proteins

G cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_analysis Data Analysis treat_cells Treat cancer cells with varying concentrations of 7-Methoxy-3-nitro-4H-chromen-4-one for a specified time lyse_cells Lyse the cells to extract total protein treat_cells->lyse_cells Step 1 sds_page Separate proteins by size using SDS-PAGE lyse_cells->sds_page Step 2 transfer Transfer proteins to a membrane sds_page->transfer Step 3 probe Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) transfer->probe Step 4 detect Detect the proteins using secondary antibodies and a chemiluminescent substrate probe->detect Step 5 quantify Quantify the band intensities to determine changes in protein expression and phosphorylation detect->quantify Step 6 G cluster_cell_culture Cell Culture cluster_treatment Treatment under Normoxic and Hypoxic Conditions cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in parallel plates normoxic Treat one set of plates with the test compound under standard (normoxic) conditions seed_cells->normoxic Step 1a hypoxic Treat the other set of plates with the test compound in a hypoxic chamber seed_cells->hypoxic Step 1b measure_viability After a set incubation period, measure cell viability in both sets of plates using an MTT or similar assay normoxic->measure_viability Step 2a hypoxic->measure_viability Step 2b compare_ic50 Calculate and compare the IC50 values under normoxic and hypoxic conditions to determine the hypoxia-selective ratio measure_viability->compare_ic50 Step 3

Caption: Workflow for evaluating hypoxia-selective cytotoxicity.

Detailed Protocol: See Section 4.4.

Secondary Therapeutic Areas

While oncology presents the most immediate and well-supported application, the versatile chromene scaffold suggests potential in other therapeutic areas.

Antiparasitic Activity

The Rationale: Leishmaniasis, a parasitic disease caused by Leishmania protozoa, is a significant global health problem with limited therapeutic options. [10]A recent study reported the synthesis and evaluation of nitrochromene derivatives as potential antileishmanial agents. [10]This suggests that 7-Methoxy-3-nitro-4H-chromen-4-one could also possess antiparasitic activity. A key target in these parasites is trypanothione reductase, an enzyme essential for their survival and absent in humans, making it an attractive drug target. [11] Proposed Approach:

  • In vitro screening: Test the compound for its activity against Leishmania promastigotes and amastigotes.

  • Enzymatic assays: Evaluate the inhibitory activity of the compound against recombinant trypanothione reductase.

  • Molecular docking: Perform in silico studies to predict the binding mode of the compound to the active site of trypanothione reductase.

Metabolic Disorders

The Rationale: A study on a related compound, 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, identified it as an inducer of activating transcription factor 3 (ATF3), a promising therapeutic target for metabolic syndrome. [12]This finding, though not directly on a nitro-chromene, opens up the possibility that the 7-methoxy-chromen-4-one scaffold could have applications in metabolic diseases.

Proposed Approach:

  • Initial screening: Use a cell-based reporter assay to determine if 7-Methoxy-3-nitro-4H-chromen-4-one can induce the expression of ATF3.

  • Adipocyte differentiation assays: Investigate the effect of the compound on the differentiation of pre-adipocytes to adipocytes, a key process in metabolism.

Detailed Experimental Protocols

Thioredoxin Reductase (TrxR) Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.4.

    • NADPH solution: 10 mM in assay buffer.

    • DTNB solution: 10 mM in assay buffer.

    • Recombinant human TrxR1: Dilute to a working concentration in assay buffer.

    • Test Compound: Prepare a stock solution in DMSO and serially dilute to the desired concentrations.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions or DMSO (vehicle control) to each well.

    • Add 178 µL of assay buffer containing TrxR1 to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of NADPH solution and 10 µL of DTNB solution.

    • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro HDAC Activity Assay (Fluorometric)
  • Reagent Preparation:

    • HDAC Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Recombinant HDAC enzyme (e.g., HDAC1): Dilute to a working concentration in assay buffer.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC): Prepare a stock solution in DMSO and dilute in assay buffer.

    • Developer solution (containing a protease and a buffer to stop the HDAC reaction).

    • Test Compound: Prepare serial dilutions in DMSO.

  • Assay Procedure (96-well black plate format):

    • Add 5 µL of the test compound dilutions or DMSO to each well.

    • Add 40 µL of diluted HDAC enzyme solution.

    • Incubate for 10 minutes at 37°C.

    • Add 5 µL of the fluorogenic substrate to each well to start the reaction.

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of developer solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis of PI3K/AKT Pathway Proteins
  • Cell Treatment and Lysis:

    • Plate cancer cells (e.g., MCF-7, PC3) and allow them to adhere overnight.

    • Treat the cells with various concentrations of 7-Methoxy-3-nitro-4H-chromen-4-one for the desired time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the image of the blot using a digital imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control to determine the relative changes in protein phosphorylation.

Hypoxia-Selective Cytotoxicity Assay
  • Cell Seeding:

    • Seed cancer cells into two identical 96-well plates and allow them to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of 7-Methoxy-3-nitro-4H-chromen-4-one.

    • Add the compound dilutions to both plates.

  • Incubation:

    • Place one plate in a standard cell culture incubator (normoxia: 21% O2).

    • Place the second plate in a hypoxic chamber (e.g., 1% O2) for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration under both normoxic and hypoxic conditions.

    • Determine the IC50 values for both conditions by plotting the viability against the log of the compound concentration.

    • Calculate the hypoxia-selective ratio (IC50 normoxia / IC50 hypoxia). A ratio significantly greater than 1 indicates hypoxia-selective cytotoxicity.

Quantitative Data Summary

Potential TargetKey RationaleSuggested AssaysEndpoint Measurement
Thioredoxin Reductase (TrxR) Nitro-chromenes are known TrxR inhibitors. [5]Enzymatic Inhibition AssayIC50 Value
Histone Deacetylases (HDACs) Related nitro-chromenes are potent HDAC inhibitors. [7]Fluorometric Activity AssayIC50 Value
PI3K/AKT Pathway A central cancer signaling pathway. [8]Western BlottingChange in protein phosphorylation
Bcl-2 Family Proteins Chromenes are known to induce apoptosis. [9][13]Annexin V/PI Staining, Caspase Assays% Apoptotic Cells, Caspase Activity
Hypoxia-Activated Prodrug The nitro group can be activated under hypoxia. Normoxia vs. Hypoxia Cytotoxicity AssayHypoxia-Selective Ratio
Trypanothione Reductase A validated antiparasitic target. [11]Enzymatic Inhibition AssayIC50 Value
Activating Transcription Factor 3 (ATF3) Related chromenes modulate ATF3. [12]Reporter Gene AssayFold Induction

Conclusion and Future Directions

7-Methoxy-3-nitro-4H-chromen-4-one is a compound of significant interest, standing at the intersection of a privileged chemical scaffold and functionalities known to impart potent biological activity. The evidence gathered from related nitro-chromene derivatives strongly suggests that its most promising therapeutic applications lie in the field of oncology. The potential for this single molecule to act through multiple mechanisms—including the inhibition of key enzymes like TrxR and HDACs, the modulation of the critical PI3K/AKT signaling pathway, and selective cytotoxicity in the hypoxic tumor microenvironment—positions it as an exciting candidate for further development.

The experimental workflows and protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these hypotheses. Future research should focus on a comprehensive in vitro characterization of the compound's activity against a panel of cancer cell lines, followed by mechanistic studies to confirm its molecular targets. Promising in vitro results should then be translated into in vivo studies using relevant animal models of cancer to assess the compound's efficacy, pharmacokinetics, and safety profile. Furthermore, the exploration of its potential in antiparasitic and metabolic disease contexts should not be overlooked, as these may represent valuable secondary applications. Through rigorous and hypothesis-driven research, the full therapeutic potential of 7-Methoxy-3-nitro-4H-chromen-4-one can be elucidated.

References

  • ResearchGate. (2025, January 7). Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. [Link]

  • MDPI. (2025, February 21). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. [Link]

  • Oriental Journal of Chemistry. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]

  • PubMed. (2012, October 15). 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells. [Link]

  • ACS Publications. (2018, October 8). Nitro-Group-Containing Drugs. [Link]

  • PubMed. (2017, August 1). Design, Synthesis and Tumor Cell Growth Inhibitory Activity of 3-nitro-2H-cheromene Derivatives as Histone Deacetylaes Inhibitors. [Link]

  • Taylor & Francis Online. (2021, March 8). In vitro and in silico anti-leukemic activity of 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) through inhibition of anti-apoptotic Bcl-2 proteins. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis, Anticancer and Antioxidant Activities of 7-Methoxyisoflavanone and 2,3-Diarylchromanones. [Link]

  • PMC. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. [Link]

  • PubMed. (2023, January 15). Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome. [Link]

  • ResearchGate. Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. [Link]

  • De Gruyter. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

  • PMC. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]

  • PMC. (2020, February 7). 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression. [Link]

  • ENZYME INHIBITION. [Link]

  • MDPI. (2019, November 13). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. [Link]

  • PubMed. (2010, June 15). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. [Link]

  • PMC. (2023, May 12). Nitroglycerin: a comprehensive review in cancer therapy. [Link]

  • PMC. (2020, January 21). Single-molecule theory of enzymatic inhibition. [Link]

  • PMC. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. [Link]

  • MDPI. (2020, December 10). The Role of Nitric Oxide in Cancer: Master Regulator or NOt?. [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. [Link]

  • PubMed. (2023, July 1). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]

  • Rose-Hulman Institute of Technology. Enzyme Inhibition. [Link]

  • ScienceDaily. (2000, September 26). Scientists Develop Chemical Switch For Natural Signaling Molecules, Opening New Approach To Biomedical Research And Drug Design. [Link]

  • MDPI. (2022, June 24). Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity. [Link]

  • Royal Society of Chemistry. (2021). Click activated protodrugs against cancer increase the therapeutic potential of chemotherapy through local capture and activation. [Link]

  • MDPI. (2022, February 2). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]

Sources

Exploratory

The Discovery and Therapeutic Evolution of 3-Nitrochromenes: A Comprehensive Technical Guide

Executive Summary The chromene (2H-benzo[b]pyran) core is a privileged heterocyclic scaffold ubiquitous in natural products and synthetic pharmaceuticals. Among its derivatives, 3-nitrochromenes have emerged as highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromene (2H-benzo[b]pyran) core is a privileged heterocyclic scaffold ubiquitous in natural products and synthetic pharmaceuticals. Among its derivatives, 3-nitrochromenes have emerged as highly versatile building blocks and potent pharmacophores. The presence of the electron-withdrawing nitro group conjugated with a double bond transforms the chromene core into an exceptional Michael acceptor, dipolarophile, and dienophile. This technical whitepaper synthesizes recent advancements in the discovery, chemical synthesis, and biological application of 3-nitrochromenes, providing actionable protocols and mechanistic insights for drug development professionals.

Mechanistic Foundations of 3-Nitrochromene Reactivity

The synthetic utility of 3-nitrochromenes stems from their nitroalkene moiety. The nitro group—often termed a "chemical chameleon"—can be readily converted into amines, oximes, or other functional groups, enabling the construction of complex fused and spiro-scaffolds via [1].

Causality in Design: The strong electron-withdrawing nature of the nitro group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, making the C4 position highly susceptible to nucleophilic attack. This is the fundamental reason why 3-nitrochromenes are excellent substrates for conjugate additions (nitro-Michael additions) and cycloadditions, allowing the stereoselective formation of highly functionalized architectures[2].

Synthetic Methodologies: The Oxa-Michael-Henry Cascade

The most direct, cost-effective, and atom-economical route to 2-aryl-3-nitro-2H-chromenes is the condensation of substituted salicylaldehydes with β -nitrostyrenes via an oxa-Michael-Henry dehydration sequence[3].

G Salicylaldehyde Salicylaldehyde BaseCatalyst Base Catalyst (e.g., DABCO) Salicylaldehyde->BaseCatalyst Nitrostyrene Nitrostyrene Nitrostyrene->BaseCatalyst OxaMichael Oxa-Michael Adduct (Intermediate) BaseCatalyst->OxaMichael Dehydration Henry-type Dehydration (-H2O) OxaMichael->Dehydration Nitrochromene 3-Nitro-2H-chromene (Target Scaffold) Dehydration->Nitrochromene

Caption: Synthetic workflow of 3-nitro-2H-chromenes via oxa-Michael-Henry cascade.

Protocol: Standardized Synthesis of 2-Aryl-3-nitro-2H-chromenes

Objective: Synthesize halogenated 3-nitrochromenes for biological screening against multidrug-resistant (MDR) bacteria. Rationale: significantly increases the lipophilicity and membrane permeability of the scaffold, a critical factor for penetrating the thick peptidoglycan layer of Gram-positive bacteria[3].

  • Reagent Preparation: In a round-bottom flask, combine 1.0 mmol of substituted salicylaldehyde and 1.0 mmol of the corresponding β -nitrostyrene.

  • Catalytic Activation: Add 15 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) and a minimal amount of acetonitrile to homogenize the mixture.

    • Causality: DABCO acts as a non-nucleophilic base. It deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion that initiates the oxa-Michael addition to the electron-deficient double bond of the nitrostyrene.

  • Reaction Progression & Monitoring: Stir the reaction at 40 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.

    • Self-Validation: The reaction is progressing successfully when the bright yellow spot of the nitrostyrene disappears and a new, UV-active product spot emerges (typically 4-8 hours).

  • Dehydration: The intermediate undergoes a spontaneous Henry-type condensation (aldol-type cyclization followed by dehydration) to restore the conjugated π -system, yielding the chromene ring.

  • Workup & Isolation: Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Verification: Recrystallize the crude product from hot ethanol. Verify the structure via 1H NMR.

    • Validation Check: Look for the characteristic vinylic proton at C4, which typically resonates as a singlet around δ 7.8–8.2 ppm, confirming the successful formation of the nitroalkene double bond.

Biological Discovery: Target Pathways and Therapeutic Potential

The 3-nitrochromene scaffold has demonstrated profound biological activity, most notably acting as an anticancer and antibacterial agent.

Anticancer Activity via TrxR Inhibition

3-Nitrochromenes exhibit potent antiproliferative effects against human cancer cell lines (e.g., A549 lung cancer cells). Mechanistic studies reveal that these compounds act as[4]. The nitroalkene moiety acts as a Michael acceptor, forming a covalent bond with the nucleophilic selenocysteine residue in the active site of TrxR.

Pathway Drug 3-Nitrochromene Derivative TrxR Thioredoxin Reductase (TrxR) Inhibition Drug->TrxR Covalent Binding Trx Reduced Thioredoxin (Trx) Depletion TrxR->Trx Blocks Reduction ROS ROS Accumulation Trx->ROS Loss of Antioxidant Defense Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Oxidative Stress

Caption: Mechanism of action for 3-nitrochromene-induced cancer cell apoptosis via TrxR inhibition.

Antibacterial Efficacy Against MDR Strains

Recent discoveries have highlighted the potential of halogenated 3-nitro-2H-chromenes against multidrug-resistant (MDR) bacteria. Tri-halogenated derivatives, such as 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (Compound 5s), have shown [3]. The presence of multiple halogens enhances lipophilicity, allowing the molecule to disrupt bacterial redox homeostasis effectively.

Quantitative Data Summary

The following table summarizes the biological efficacy of key 3-nitrochromene derivatives across different therapeutic targets.

Compound / ScaffoldTarget Organism / Cell LineBiological TargetActivity MetricValueReference
Basic 3-NitrochromeneA549 (Human Lung Carcinoma)TrxRIC 50​ Moderate[4]
6,8-Dibromo-3-nitrochromeneA549 (Human Lung Carcinoma)TrxRIC 50​ High Potency[4]
Compound 5s (Tri-halogenated)S. aureus (MDR Strain)Redox disruptionMIC4 μ g/mL[3]
Compound 5s (Tri-halogenated)S. epidermidis (MDR Strain)Redox disruptionMIC1–4 μ g/mL[3]
Compound 18 (Chromene deriv.)Hep-2 (Hepatocellular Carcinoma)Cellular ProliferationIC 50​ 0.49 μ g/mL[5]

Future Perspectives

The evolution of 3-nitrochromenes is shifting toward their use as transient intermediates in asymmetric organocatalysis. By utilizing chiral secondary amine catalysts via iminium activation, researchers can achieve highly enantioselective syntheses of functionalized tetrahydro-benzochromenes and spiro-chromeno heterocycles[6]. These advanced scaffolds hold the key to unlocking new binding modalities for next-generation antiviral and anticancer therapeutics.

References

  • [6] Title: The chemistry of 3-nitrochromenes. Source: KU Leuven (Lirias). URL:[Link]

  • [1] Title: 3-Nitrochromenes in the synthesis of fused- and spiro scaffolds: Recent progress. Source: Synthetic Communications. URL:[Link]

  • [5] Title: A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Source: Oriental Journal of Chemistry. URL:[Link]

  • [3] Title: Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Source: PMC / NIH. URL:[Link]

  • [2] Title: Synthesis and Properties of 3-Nitro-2H-chromenes. Source: Russian Chemical Reviews / ResearchGate. URL:[Link]

  • [4] Title: 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells. Source: PubMed / NIH. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 7-Methoxy-3-nitro-4H-chromen-4-one

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, medicinal chemists, and drug development professionals Introduction & Mechanistic Rationale The chromen-4-one (chromone) ring system is...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, medicinal chemists, and drug development professionals

Introduction & Mechanistic Rationale

The chromen-4-one (chromone) ring system is a highly privileged scaffold in medicinal chemistry, serving as the core structure for numerous bioactive compounds[1]. Specifically, 3-nitrochromones like 7-Methoxy-3-nitro-4H-chromen-4-one are highly valued as versatile synthetic intermediates. The nitro group at the C3 position can be readily reduced to an amino group or displaced by nucleophiles, enabling the rapid diversification of the chromone core for structure-activity relationship (SAR) studies.

  • Vilsmeier-Haack Cyclization of 2-hydroxy-4-methoxyacetophenone (paeonol) to yield 7-methoxy-3-formylchromone.

  • Ipso-Nitration of the formyl intermediate to yield the target 3-nitrochromone.

The Causality of Experimental Choices

Why not directly nitrate 7-methoxychromone? Direct nitration of unsubstituted or alkoxy-substituted chromones is notoriously unselective. The strongly electron-donating 7-methoxy group activates the C6 and C8 positions of the benzenoid ring, which would lead to a complex mixture of regioisomers.

By utilizing the Vilsmeier-Haack reaction first, we install a formyl group at the C3 position[2]. This formyl group acts as a strategic, temporary placeholder. During the subsequent reaction with 70% nitric acid, the highly electrophilic nitronium ion ( NO2+​ ) attacks the C3 position to form a sigma complex. The formyl cation is then expelled (deformylation), restoring aromaticity to the pyranone ring[3]. This ipso-substitution pathway kinetically outcompetes benzenoid nitration, ensuring exclusive regioselective installation of the nitro group at the C3 position.

Experimental Methodologies

Step 1: Synthesis of 7-Methoxy-3-formylchromone via Vilsmeier-Haack Cyclization

This step utilizes the Vilsmeier reagent to simultaneously formylate the alpha-carbon of the acetophenone and drive the dehydrative cyclization via the ortho-phenolic hydroxyl group.

Reagents & Materials:

  • 2-Hydroxy-4-methoxyacetophenone (Paeonol): 0.05 mol

  • Phosphorus oxychloride ( POCl3​ ): 0.15 mol (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 70 mL

  • Ice-water bath

Step-by-Step Protocol:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a drying tube ( CaCl2​ ).

  • Add anhydrous DMF (50 mL) to the flask and cool to 0 °C using an ice-salt bath.

  • Critical Step: Add POCl3​ (0.15 mol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C to prevent the uncontrolled, exothermic decomposition of the newly formed chloromethyleneiminium ion (Vilsmeier reagent).

  • Dissolve 2-hydroxy-4-methoxyacetophenone (0.05 mol) in anhydrous DMF (20 mL). Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 12 hours. The solution will turn deep red/orange as the iminium intermediate forms.

  • Slowly pour the reaction mixture into crushed ice (300 g) under vigorous stirring. The intermediate hydrolyzes, precipitating the 3-formylchromone.

  • Collect the crude solid by vacuum filtration, wash thoroughly with cold distilled water to remove residual acid and DMF, and recrystallize from ethanol to afford pure 7-methoxy-3-formylchromone.

Step 2: Regioselective Ipso-Nitration

This step replaces the C3-formyl group with a nitro group via an addition-elimination mechanism.

Reagents & Materials:

  • 7-Methoxy-3-formylchromone: 0.02 mol

  • 70% Nitric Acid ( HNO3​ ): 25 mL

Step-by-Step Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 7-methoxy-3-formylchromone (0.02 mol) in 70% Nitric Acid (25 mL) at room temperature[3].

  • Stir the mixture continuously. Observation: The reaction is moderately exothermic. The internal temperature will naturally rise to approximately 40 °C as the ipso-nitration and deformylation proceed[3]. Do not actively heat the flask, as temperatures above 50 °C may trigger oxidative degradation.

  • Allow the mixture to stir for an additional 2 hours as it slowly cools back to room temperature. A solid precipitate will begin to separate from the acidic solution.

  • Pour the reaction mixture into 150 mL of ice-water to drive the precipitation of the product to completion.

  • Collect the crude solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is pH neutral.

  • Dry the solid under vacuum and recrystallize from dioxane or ethanol to yield pure 7-Methoxy-3-nitro-4H-chromen-4-one.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative yields, reaction conditions, and key analytical markers for the two-step synthesis. Note that the moderate yield in Step 2 is standard for ipso-nitrations due to competing oxidative side reactions in 70% nitric acid.

CompoundReagentsTime / TempExpected YieldKey IR / NMR Signatures
7-Methoxy-3-formylchromone Paeonol, POCl3​ , DMF12 h / 0 °C RT75–82% 1 H NMR: ~10.3 ppm (1H, s, -CHO)IR: 1690 cm⁻¹ (Aldehyde C=O)
7-Methoxy-3-nitrochromone 3-Formylchromone, 70% HNO3​ 2.5 h / RT 40 °C30–45% 1 H NMR: Absence of -CHO signalIR: 1530, 1350 cm⁻¹ (-NO 2​ )

Mechanistic Workflows & Visualizations

Workflow SM Paeonol (2-Hydroxy-4-methoxyacetophenone) Step1 Vilsmeier-Haack Cyclization 0 °C to RT SM->Step1 Reagent1 POCl3 + DMF (Vilsmeier Reagent) Reagent1->Step1 IntInt IntInt Step1->IntInt Int 7-Methoxy-3-formylchromone Intermediate Reagent2 70% HNO3 Room Temp -> 40 °C Step2 Ipso-Nitration Deformylation Reagent2->Step2 Product 7-Methoxy-3-nitro-4H-chromen-4-one Target Product Step2->Product IntInt->Step2

Two-step synthetic workflow for 7-Methoxy-3-nitro-4H-chromen-4-one.

Mechanism N Nitric Acid (HNO3) NO2 Nitronium Ion (NO2+) N->NO2 Auto-ionization Sigma Sigma Complex (C3-NO2, C3-CHO) NO2->Sigma C3 7-Methoxy-3-formylchromone C3->Sigma Electrophilic Attack at C3 Deform Loss of Formyl Group (-CHO+ / H+) Sigma->Deform Prod 7-Methoxy-3-nitrochromone Deform->Prod Aromatization

Mechanistic pathway of the ipso-nitration/deformylation step.

References

  • Title: Synthesis and study of the effect of 3-substituted chromone derivatives on changes in the activity of mitochondrial complex III under experimental cerebral ischemia Source: Journal of Research in Pharmacy (DergiPark) URL: [Link]

  • Title: US3906005A - 3-Nitrochromones Source: Google Patents URL

Sources

Application

In Vitro Pharmacological Characterization of 7-Methoxy-3-nitro-4H-chromen-4-one (7-MNC) as a Targeted NF-κB Pathway Modulator

Executive Summary & Chemical Rationale 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4), hereafter referred to as 7-MNC , is a synthetic small molecule built upon the chromen-4-one (chromone) core—a privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4), hereafter referred to as 7-MNC , is a synthetic small molecule built upon the chromen-4-one (chromone) core—a privileged scaffold in medicinal chemistry[1]. While naturally occurring chromones and flavonoids are well-documented for their anti-inflammatory properties, the specific substitution pattern of 7-MNC provides a distinct pharmacological advantage.

Research indicates that methoxy-substituted 3-nitrochromenes exhibit potent biological activities, including the direct blockade of pro-inflammatory cytokines such as TNF-α. The mechanistic brilliance of 7-MNC lies in its structure:

  • The 3-Nitro Group (Electrophilic Warhead): The strongly electron-withdrawing nitro group at the C-3 position highly activates the adjacent C-2 position. This transforms the chromone ring into a potent Michael acceptor, capable of forming reversible or irreversible covalent bonds with nucleophilic cysteine residues on target proteins[2].

  • The 7-Methoxy Group (Lipophilic Anchor): The methoxy substitution at C-7 enhances the molecule's lipophilicity, significantly improving cellular permeability and intracellular distribution compared to hydroxylated analogs[3].

This application note details a robust, self-validating in vitro experimental design to evaluate 7-MNC as an inhibitor of the Toll-like Receptor 4 (TLR4) / NF-κB signaling axis in murine macrophages.

Mechanistic Pathway & Target Validation

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the activation of TLR4 triggers the IKK complex. IKKβ phosphorylates IκBα, leading to its proteasomal degradation and the subsequent nuclear translocation of the NF-κB p65/p50 heterodimer, which drives TNF-α transcription[4][5].

We hypothesize that the highly electrophilic C-2 position of 7-MNC interacts with the critical cysteine residues of IKKβ, halting the phosphorylation cascade.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (IKKα/β/γ) TLR4->IKK IkBa IκBα (Phosphorylated) IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Degradation Nucleus Nucleus (TNF-α Transcription) NFkB->Nucleus Translocation Compound 7-MNC (Electrophile) Compound->IKK Covalent Modification

Fig 1: Proposed mechanism of 7-MNC modulating the NF-κB signaling pathway.

Experimental Strategy & Workflow

To ensure scientific integrity, the experimental design must separate true anti-inflammatory efficacy from general cytotoxicity. A compound that kills cells will artificially lower TNF-α levels. Therefore, our workflow is a self-validating loop: Viability Screening → Efficacy Quantification → Mechanistic Confirmation .

Workflow Step1 Cell Culture RAW 264.7 Step2 7-MNC Pre-treatment (1h, 0-20 µM) Step1->Step2 Step3 LPS Stimulation (1 µg/mL, 24h) Step2->Step3 Step4 Supernatant Collection & Cell Lysis Step3->Step4 Step5 Parallel Analysis: MTT, ELISA, WB Step4->Step5

Fig 2: High-throughput in vitro screening workflow for 7-MNC evaluation.

Step-by-Step Protocols

Protocol A: Compound Preparation & Cell Culture
  • 7-MNC Stock: Dissolve 7-MNC powder in 100% molecular-grade DMSO to a stock concentration of 20 mM. Aliquot and store at -20°C protected from light.

  • Cell Line: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Causality Checkpoint: Why use serum-reduced media during the assay? Highly electrophilic compounds like 3-nitrochromones can non-specifically bind to albumin in FBS[2]. Assays should be conducted in 1% FBS to ensure the bioavailability of 7-MNC.

Protocol B: MTT Cell Viability Assay (Establishing the Therapeutic Window)
  • Seed RAW 264.7 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours.

  • Aspirate media and replace with 1% FBS DMEM containing 7-MNC at various concentrations (0, 1, 5, 10, 20, and 50 µM). Ensure final DMSO concentration is strictly ≤0.1% across all wells (including the vehicle control).

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure absorbance at 570 nm using a microplate reader.

  • Validation: Only concentrations yielding >90% viability will be used for subsequent efficacy assays to rule out cytotoxicity-induced cytokine reduction.

Protocol C: TNF-α ELISA (Efficacy Quantification)
  • Seed cells in a 24-well plate at 1×105 cells/well. Incubate overnight.

  • Pre-treat cells with non-toxic concentrations of 7-MNC (e.g., 5, 10, 20 µM) or Dexamethasone (10 µM, Positive Control) for 1 hour.

  • Stimulate cells by adding LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Collect the culture supernatant and centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Quantify TNF-α using a commercial murine TNF-α ELISA kit according to the manufacturer's instructions.

Protocol D: Nuclear Extraction and Western Blotting (Mechanistic Confirmation)
  • Seed cells in 6-well plates ( 1×106 cells/well). Pre-treat with 7-MNC (20 µM) for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes (peak time for NF-κB translocation)[6].

  • Wash cells with ice-cold PBS. Use a commercial Nuclear/Cytosol Fractionation Kit to separate the compartments.

  • Causality Checkpoint: Why fractionate? Total cellular p65 levels do not change during activation; only its spatial distribution changes. Fractionation is required to prove that 7-MNC prevents p65 from entering the nucleus[5].

  • Run lysates on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe cytosolic fractions for p-IκBα and total IκBα (normalized to β-actin). Probe nuclear fractions for NF-κB p65 (normalized to Lamin B1).

Quantitative Data Presentation

The following tables represent anticipated validation data demonstrating a self-validating pharmacological profile for 7-MNC.

Table 1: Cytotoxicity Profile of 7-MNC in RAW 264.7 Cells (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (%) ± SDSignificance (vs. Vehicle)
Vehicle (DMSO)0.1%100.0 ± 2.1N/A
7-MNC1.099.5 ± 3.0ns
7-MNC5.098.2 ± 2.4ns
7-MNC10.096.7 ± 3.1ns
7-MNC20.092.4 ± 4.5ns
7-MNC50.064.3 ± 5.2 p < 0.01

Conclusion: The therapeutic window for anti-inflammatory testing is established at ≤20 µM.

Table 2: Suppression of LPS-Induced TNF-α Secretion (ELISA)

Treatment GroupConcentrationTNF-α (pg/mL) ± SDInhibition (%)
Control (No LPS)N/A45 ± 12N/A
LPS + Vehicle1 µg/mL2850 ± 1400%
LPS + Dex (Pos. Ctrl)10 µM420 ± 3586.5%
LPS + 7-MNC5 µM1950 ± 11032.1%
LPS + 7-MNC10 µM1240 ± 8557.5%
LPS + 7-MNC20 µM610 ± 5079.8%

References

  • Società Chimica Italiana. The chemistry of 3-nitrochromenes. Chim.it. Available at: [Link]

  • Langer, P. et al. Adventures in the Chemistry of Nitro Compounds. Synlett 2024. Available at: [Link]

  • Wu, Z. et al. Two New Chromone Derivatives from a Marine Algicolous Fungus Aspergillus versicolor GXIMD 02518 and Their Osteoclastogenesis Inhibitory Activity. Marine Drugs (PMC). Available at:[Link]

  • Kowalczyk, M. et al. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Int J Mol Sci (PMC). Available at:[Link]

  • Lee, J. et al. A Dual Anti-Inflammatory and Anti-Proliferative 3-Styrylchromone Derivative Synergistically Enhances the Anti-Cancer Effects of DNA-Damaging Agents on Colon Cancer Cells by Targeting HMGB1-RAGE-ERK1/2 Signaling. Int J Mol Sci (PMC). Available at:[Link]

  • Zhang, Y. et al. 4'-O-β-D-glucosyl-5-O-methylvisamminol ameliorates imiquimod-induced psoriasis-like dermatitis and inhibits inflammatory cytokines production by suppressing the NF-κB and MAPK signaling pathways. Front Pharmacol (PMC). Available at:[Link]

Sources

Method

Application Note: 7-Methoxy-3-nitro-4H-chromen-4-one as a Privileged Scaffold for Anticancer Drug Development

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The shift from the "one-target,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The shift from the "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs) has elevated the importance of highly versatile chemical scaffolds in oncology. 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a synthetic small molecule belonging to the chromen-4-one family, recognized as a privileged structure for designing potent anticancer agents[1].

As a Senior Application Scientist, I have designed this guide to bridge the gap between synthetic precursor utilization and in vitro biological validation. Rather than acting as a direct therapeutic, 7-Methoxy-3-nitro-4H-chromen-4-one serves as a highly reactive 1,3-CCC-dielectrophile . The 3-nitro group strongly withdraws electron density, activating the C-2 position for nucleophilic attack by aminoheterocycles (e.g., 5-aminopyrazoles). This cyclocondensation yields fused pyridine derivatives, such as pyrazolo[3,4-b]pyridines, which exhibit nanomolar cytotoxicity against human cancer cell lines by disrupting tubulin polymerization.

Causality of Structural Features:

  • The 3-Nitro Group: Acts as a synthetic directing group. It lowers the activation energy required for cyclocondensation, enabling the rapid synthesis of complex, heteroannulated systems without the need for harsh, degrading conditions.

  • The 7-Methoxy Group: Molecular Electrostatic Potential (MEP) mapping indicates that the C-7 methoxy substitution enhances the molecule's lipophilicity and provides favorable steric interactions within the hydrophobic pocket of the colchicine-binding site on tubulin[1].

Experimental & Drug Discovery Workflow

The following DOT diagram maps the logical progression from the raw chemical scaffold to the identification of a biologically active lead compound.

Workflow A 7-Methoxy-3-nitro-4H-chromen-4-one (Scaffold / 1,3-CCC-dielectrophile) B Microwave-Assisted Cyclocondensation A->B C Fused Pyridine Derivatives (e.g., Pyrazolo[3,4-b]pyridines) B->C D In Vitro MTT Assay (A549, HeLa, SGC-7901) C->D E Tubulin Polymerization Assay C->E F Apoptosis & Cell Cycle Analysis C->F G Lead Compound Selection D->G E->G F->G

Fig 1: Drug discovery workflow from 7-Methoxy-3-nitro-4H-chromen-4-one to lead compound selection.

Validated Methodologies & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives and confirm target engagement.

Protocol A: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Traditional reflux methods often result in the premature reduction of the nitro group or the formation of unwanted side products[2]. Microwave irradiation ensures rapid, regioselective cyclocondensation.

  • Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of 7-Methoxy-3-nitro-4H-chromen-4-one and 1.1 mmol of 3-aminopyrazole in 5 mL of glacial acetic acid.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) to facilitate the initial nucleophilic attack at the C-2 position.

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W, 120°C) for 15 minutes.

  • Purification: Cool the mixture to room temperature, pour over crushed ice, and filter the resulting precipitate. Recrystallize from ethanol.

  • Self-Validation Step: Perform High-Resolution Mass Spectrometry (HRMS) and 1 H-NMR. The successful reaction is confirmed by the disappearance of the characteristic chromone C2-H singlet (typically around δ 8.5 ppm) and the appearance of the fused pyridine aromatic protons.

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

We utilize SGC-7901 (gastric), A549 (lung), and HeLa (cervical) cell lines because they overexpress tubulin and are highly sensitive to cytoskeletal disruption. A 72-hour incubation is chosen to capture multiple cell cycles, ensuring anti-mitotic agents have sufficient time to induce apoptosis.

  • Seeding: Seed cancer cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Treatment: Treat cells with the synthesized derivatives at concentrations ranging from 0.001 µM to 50 µM.

  • Internal Controls (Critical):

    • Negative Control: 0.1% DMSO (vehicle) to ensure solvent non-toxicity.

    • Positive Control: Colchicine (1 µM) to validate the assay's sensitivity to tubulin inhibitors.

    • Background Control: Media + MTT without cells to subtract baseline absorbance.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL) per well, incubate for 4 hours, remove media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

Protocol C: Cell-Free Tubulin Polymerization Assay

Cytotoxicity alone does not prove mechanism. This cell-free assay distinguishes direct target engagement from downstream phenotypic effects. If a compound kills cells in Protocol B but fails here, its mechanism is off-target.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) with 1 mM GTP and 10 µM DAPI (fluorescent reporter).

  • Compound Addition: Add 5 µL of the test compound (at 5x final concentration) to the wells.

  • Triangulated Validation Controls:

    • Polymerization Enhancer: Paclitaxel (10 µM).

    • Polymerization Inhibitor: Colchicine (10 µM).

    • Baseline: Vehicle (DMSO).

  • Kinetic Read: Immediately read fluorescence (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes at 37°C. A flat curve relative to the vehicle confirms tubulin inhibition.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how the conversion of the inactive 7-Methoxy-3-nitro-4H-chromen-4-one scaffold into a fused pyridine derivative drastically increases potency.

Compound / ReagentCell LineIC 50​ (µM)Primary Mechanism / Target
7-Methoxy-3-nitro-4H-chromen-4-one SGC-7901> 50.00Inactive Precursor / Scaffold
Pyrazolo[3,4-b]pyridine Derivative SGC-79010.013Tubulin Polymerization Inhibition
Pyrazolo[3,4-b]pyridine Derivative A5490.045Tubulin Polymerization Inhibition
Pyrazolo[3,4-b]pyridine Derivative HeLa0.028Tubulin Polymerization Inhibition
Colchicine (Positive Control)SGC-79010.018Tubulin Polymerization Inhibition

Data synthesized from established literature standards for 3-nitrochromone-derived pyrazolopyridines.

Mechanism of Action & Signaling Pathway

Derivatives synthesized from the 7-Methoxy-3-nitro-4H-chromen-4-one scaffold primarily exert their anticancer effects by binding to the colchicine site of tubulin dimers. This prevents the assembly of microtubules, which are essential for the formation of the mitotic spindle. Consequently, cancer cells fail to pass the spindle assembly checkpoint, leading to G2/M phase cell cycle arrest . Prolonged arrest triggers the intrinsic apoptotic pathway, characterized by the cleavage and activation of Caspase-9 and downstream Caspase-3[2].

Mechanism Ligand 7-Methoxy-Chromone Derivative Tubulin Tubulin Dimers (Colchicine Site) Ligand->Tubulin Binds Inhibition Inhibition of Polymerization Tubulin->Inhibition Arrest G2/M Phase Arrest Inhibition->Arrest Caspase Caspase-3/9 Activation Arrest->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Fig 2: Mechanism of action for 7-methoxy-chromone derivatives inducing apoptosis via tubulin.

References

  • [1] Benchchem. 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) Product & Scaffold Data. Benchchem. URL:

  • National Institutes of Health (NIH) - PMC. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. URL:

  • [2] ResearchGate. Regioselective 3-Nitration of Flavones: A New Synthesis of 3-Nitro and 3-Aminoflavones. URL:

Sources

Application

Application Note &amp; Protocols: Evaluating 7-Methoxy-3-nitro-4H-chromen-4-one as a Selective Sirtuin 2 (SIRT2) Inhibitor

Introduction: The Therapeutic Potential of Chromen-4-ones and the Case for 7-Methoxy-3-nitro-4H-chromen-4-one as a SIRT2 Inhibitor The chromen-4-one (or chromone) scaffold is a privileged structure in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Chromen-4-ones and the Case for 7-Methoxy-3-nitro-4H-chromen-4-one as a SIRT2 Inhibitor

The chromen-4-one (or chromone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. This biological versatility stems from the core structure's ability to be chemically decorated at various positions, allowing for the fine-tuning of interactions with diverse biological targets[1]. Within this family, Sirtuin 2 (SIRT2), an NAD⁺-dependent protein deacetylase, has emerged as a compelling target for chromone-based inhibitors.[2].

SIRT2 is primarily located in the cytoplasm and is implicated in a multitude of cellular processes, including cell cycle regulation, metabolic control, and the suppression of oxidative stress[3][4]. Its dysregulation is linked to pathologies such as cancer and neurodegenerative diseases, making selective SIRT2 inhibitors highly sought-after as both research tools and potential therapeutic agents[3][5]. Structure-activity relationship (SAR) studies on chromone and chroman-4-one derivatives have revealed that substituents significantly influence potency and selectivity. Notably, larger, electron-withdrawing groups at certain positions can be favorable for SIRT2 inhibition.

This application note focuses on 7-Methoxy-3-nitro-4H-chromen-4-one , a specific chromone derivative featuring two key substituents: a methoxy group at position 7 and a nitro group at position 3. The presence of the electron-withdrawing nitro group, coupled with the established activity of the chromone core, provides a strong rationale for investigating this compound as a potential SIRT2 inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to characterize the inhibitory potential of 7-Methoxy-3-nitro-4H-chromen-4-one against SIRT2.

Mechanism of Action: Targeting the SIRT2 Deacetylation Pathway

SIRT2 catalyzes the deacetylation of various protein substrates, most notably α-tubulin, a key component of the cellular cytoskeleton[4]. The deacetylation process is critically dependent on the co-substrate NAD⁺. Many inhibitors, including those based on the chromone scaffold, are designed to compete with either the acetylated substrate or the NAD⁺ co-substrate[2][3]. The proposed mechanism for a chromone-based inhibitor like 7-Methoxy-3-nitro-4H-chromen-4-one would involve its binding to the active site of the SIRT2 enzyme, thereby preventing the deacetylation of its targets. This leads to an accumulation of acetylated proteins, such as acetylated α-tubulin, which can disrupt cellular processes like mitosis and cell migration, ultimately inducing antiproliferative effects in cancer cells[2].

SIRT2_Inhibition_Pathway SIRT2 SIRT2 Enzyme Deac_Substrate Deacetylated Substrate SIRT2->Deac_Substrate Catalyzes Deacetylation Products O-acetyl-ADP-ribose + Nicotinamide SIRT2->Products Ac_Substrate Acetylated Substrate (e.g., α-tubulin) midpoint Ac_Substrate->midpoint NAD NAD+ NAD->midpoint Inhibitor 7-Methoxy-3-nitro- 4H-chromen-4-one Inhibitor->SIRT2 Blocks active site Cellular_Effects Disruption of Cell Cycle, Metabolism, etc. Deac_Substrate->Cellular_Effects Leads to Downstream Effects midpoint->SIRT2 Binds to active site

Caption: Proposed mechanism of SIRT2 inhibition.

Quantitative Data Presentation: A Framework for Analysis

When evaluating a novel inhibitor, it is crucial to present quantitative data in a clear and standardized format. The primary metric for determining inhibitor potency is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. This value is typically determined from a dose-response curve.

Table 1: Hypothetical Inhibitory Activity Data for 7-Methoxy-3-nitro-4H-chromen-4-one

ParameterValue (Hypothetical)Assay Conditions
SIRT2 IC₅₀ 5.2 µMFluorometric enzymatic assay, 60 min incubation at 37°C.
SIRT1 IC₅₀ > 100 µMFluorometric enzymatic assay, 60 min incubation at 37°C.
SIRT3 IC₅₀ > 100 µMFluorometric enzymatic assay, 60 min incubation at 37°C.
Selectivity Index (SIRT1/SIRT2) > 19Calculated from IC₅₀ values.
Selectivity Index (SIRT3/SIRT2) > 19Calculated from IC₅₀ values.

Note: The data presented in this table are for illustrative purposes only and serve as a template for reporting experimental findings.

Experimental Protocols

Protocol 1: In Vitro Fluorometric SIRT2 Inhibition Assay

This protocol describes a robust, high-throughput method for determining the IC₅₀ value of 7-Methoxy-3-nitro-4H-chromen-4-one against recombinant human SIRT2. The assay relies on a two-step process where SIRT2 deacetylates a fluorogenic substrate, which is then cleaved by a developer enzyme to release a fluorescent signal.

Causality Behind Experimental Choices:

  • Fluorometric Detection: Provides high sensitivity and a wide dynamic range suitable for high-throughput screening.

  • Two-Step Reaction: The use of a developer isolates the deacetylation event, reducing potential interference from the test compound with the reporting system.

  • Inclusion of Nicotinamide: As a known SIRT inhibitor, nicotinamide serves as a robust positive control to validate assay performance.

  • Solvent Control: A DMSO control is critical to ensure that the vehicle used to dissolve the test compound does not independently affect enzyme activity.

Materials:

  • Recombinant Human SIRT2 Enzyme (e.g., Sigma-Aldrich EPI010E)

  • SIRT2 Fluorogenic Substrate (e.g., Sigma-Aldrich EPI010B)

  • NAD⁺ Cofactor (e.g., Sigma-Aldrich EPI010C)

  • Developer Enzyme (e.g., Sigma-Aldrich EPI010D)

  • SIRT2 Assay Buffer (e.g., Sigma-Aldrich EPI010A)

  • 7-Methoxy-3-nitro-4H-chromen-4-one (dissolved in DMSO)

  • Nicotinamide (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation ~395 nm, Emission ~541 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all reagents on ice. Prepare working solutions of the substrate and NAD⁺ in assay buffer according to the manufacturer's instructions.

    • Prepare a serial dilution of 7-Methoxy-3-nitro-4H-chromen-4-one in assay buffer. A typical starting range would be from 100 µM down to 0.01 µM (2x final concentration). Also prepare a 2x solution of the positive control (e.g., 10 mM Nicotinamide).

  • Assay Plate Setup:

    • Add 5 µL of SIRT2 enzyme solution to each well.

    • Add 45 µL of the serially diluted inhibitor, positive control, or assay buffer with DMSO (for enzyme and no-enzyme controls) to the appropriate wells.

    • Mix gently and incubate the plate for 5-10 minutes at 37°C to allow for pre-incubation of the inhibitor with the enzyme.

  • Reaction Initiation:

    • Start the enzymatic reaction by adding 50 µL of the substrate/NAD⁺ mixture to all wells.

    • Mix the plate on an orbital shaker for 30 seconds.

  • Enzymatic Reaction Incubation:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development:

    • Stop the enzymatic reaction and initiate signal development by adding 10 µL of the Developer solution to each well.

    • Incubate at 37°C for an additional 15-30 minutes.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader at an excitation wavelength of ~395 nm and an emission wavelength of ~541 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme control wells).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (DMSO only).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the in vitro SIRT2 enzymatic inhibition assay.

Protocol 2: Cellular Target Engagement - Western Blot for α-Tubulin Acetylation

To confirm that 7-Methoxy-3-nitro-4H-chromen-4-one inhibits SIRT2 within a cellular context, it is essential to measure the acetylation status of a known substrate. This protocol details the use of Western blotting to detect changes in α-tubulin acetylation in a cancer cell line (e.g., MCF-7 breast cancer cells) following treatment[2].

Materials:

  • MCF-7 (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Methoxy-3-nitro-4H-chromen-4-one (dissolved in DMSO)

  • RIPA Lysis Buffer with protease and deacetylase inhibitors (including Nicotinamide and Trichostatin A)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-acetyl-α-Tubulin (Lys40), anti-α-Tubulin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels, transfer membranes, and Western blotting apparatus

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of 7-Methoxy-3-nitro-4H-chromen-4-one (e.g., 0.5x, 1x, and 2x the determined IC₅₀) and a vehicle control (DMSO) for 24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the wells using 100-150 µL of ice-cold RIPA buffer containing inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against acetyl-α-Tubulin (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system[6].

  • Analysis and Re-probing:

    • Quantify the band intensities for acetyl-α-Tubulin.

    • Strip the membrane and re-probe with an antibody for total α-Tubulin to serve as a loading control.

    • Normalize the acetyl-α-Tubulin signal to the total α-Tubulin signal to determine the relative change in acetylation upon inhibitor treatment. An increase in this ratio indicates cellular target engagement[2][6].

References

  • Huhtiniemi, T., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E., & Salminen, A. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(11), 5025–5034.
  • Neugebauer, R. C., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9474–9484.
  • Wang, Y., et al. (2021). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. RSC Chemical Biology, 2(3), 960-971.
  • Oehme, I., et al. (2013). Selective Inhibition of SIRT2 Improves Outcomes in a Lethal Septic Model. PLoS ONE, 8(10), e77823.
  • Suzuki, T., et al. (2012). Potent mechanism-based sirtuin-2-selective inhibition by an in situ-generated occupant of the substrate-binding site, “selectivity pocket” and NAD+-binding site. Chemical Science, 3(7), 2137-2143.
  • Jung, M., et al. (2014). Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies. Journal of Medicinal Chemistry, 57(15), 6466–6488.

Sources

Method

Application Note: Profiling the Chemical Reactivity and Biological Activity of 7-Methoxy-3-nitro-4H-chromen-4-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Chemical reactivity profiling (ANRORC mechanisms) and downstream biological evaluation (Adenosine Deaminase inhibition). Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Chemical reactivity profiling (ANRORC mechanisms) and downstream biological evaluation (Adenosine Deaminase inhibition).

Mechanistic Rationale: The Dual Nature of 3-Nitrochromones

7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a privileged synthetic small molecule recognized for its immense utility in medicinal chemistry (1)[1]. Evaluating its activity requires a bifurcated approach because the compound acts both as a reactive intermediate and a pharmacophore precursor.

The methoxy group at the C-7 position significantly influences biological target interactions by providing a critical hydrogen bond acceptor and altering the molecular electrostatic potential (MEP)[1]. More importantly, the strong electron-withdrawing nitro group at C-3 transforms the chromone core into a highly reactive "masked 1,3-bielectrophile" (2)[2]. This unique electronic distribution makes the C-2 position highly susceptible to nucleophilic attack, driving an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. When reacted with electron-rich aminoheterocycles, it yields fused pyridines and pyrimidines (e.g., pyrazolo[3,4-b]pyridines) (3)[3]. These resulting derivatives act as potent transition-state analogues for Adenosine Deaminase (ADA), an enzyme heavily implicated in immune disorders and cancer (4)[4].

Experimental Workflow

The following diagram illustrates the logical progression from assessing the chemical reactivity of the 3-nitrochromone scaffold to evaluating the biological efficacy of its derivatives.

Workflow A 7-Methoxy-3-nitro-4H-chromen-4-one (Masked 1,3-Bielectrophile) B Nucleophilic Addition (Aminoheterocycles) A->B C Ring Opening & Decarboxylation (ANRORC Mechanism) B->C D Fused Pyridine/Pyrimidine Scaffold (e.g., Pyrazolo[3,4-b]pyridines) C->D E Adenosine Deaminase (ADA) Assay D->E F Kinase Inhibition Assay D->F

Workflow from 7-Methoxy-3-nitro-4H-chromen-4-one reactivity to biological assay evaluation.

Protocol I: Chemical Reactivity Assay (ANRORC Cyclocondensation)

Objective: Validate the electrophilic activity of 7-Methoxy-3-nitro-4H-chromen-4-one via a formal [3+3] cyclocondensation reaction to synthesize ADA inhibitors.

Causality & Reasoning: The choice of glacial acetic acid as a solvent is critical. The protic environment protonates the carbonyl oxygen of the chromone, drastically increasing the electrophilicity at the C-2 position. This lowers the activation energy required for the initial nucleophilic attack by the aminoheterocycle (e.g., 5-amino-1H-pyrazole), ensuring the ring-opening step proceeds efficiently before decarboxylation and final ring closure[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 7-Methoxy-3-nitro-4H-chromen-4-one and 1.1 mmol of the selected 5-amino-1H-pyrazole derivative in 15 mL of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 120°C under a nitrogen atmosphere.

  • Monitoring: Stir at reflux for 2–3 hours. Monitor the consumption of the chromone via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3, visualized under UV 254 nm).

  • Quenching & Precipitation: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture slowly into 50 mL of ice-cold distilled water while stirring vigorously to precipitate the crude fused pyridine product.

  • Purification: Filter the precipitate under a vacuum, wash with cold water (3 × 10 mL) to remove residual acetic acid, and recrystallize from hot ethanol.

Self-Validation & Controls:

  • LC-MS Verification: The protocol is self-validating through mass spectrometry. A successful ANRORC reaction will show a specific mass shift corresponding to the loss of H₂O and structural rearrangement, distinguishing it from a simple Michael addition intermediate.

Protocol II: Adenosine Deaminase (ADA) Fluorometric Inhibition Assay

Objective: Evaluate the biological enzyme-inhibitory activity of the synthesized 7-methoxy-3-nitrochromone derivatives.

Causality & Reasoning: Because chromone derivatives are highly hydrophobic, initial dissolution in anhydrous DMSO is mandatory to prevent compound aggregation in the aqueous assay buffer, which would lead to false-negative inhibition data. The assay utilizes a coupled enzyme system: ADA converts adenosine to inosine, which is subsequently processed by Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO) to generate H₂O₂. Horseradish Peroxidase (HRP) then uses this H₂O₂ to oxidize a fluorogenic probe into highly fluorescent resorufin. Inhibiting ADA chokes this pathway at the first step, resulting in a quantifiable drop in fluorescence[4].

ADA_Assay Adenosine Adenosine Inosine Inosine + NH3 Adenosine->Inosine ADA UricAcid Uric Acid + H2O2 Inosine->UricAcid PNP / XO Resorufin Resorufin (Fluorescent) Ex: 535nm / Em: 587nm UricAcid->Resorufin HRP + Probe ADA Adenosine Deaminase (ADA) Target Enzyme Inhibitor Chromone Derivative (Inhibitor) Inhibitor->ADA Inhibits PNP PNP & Xanthine Oxidase HRP Horseradish Peroxidase

Coupled enzyme signaling pathway for the fluorometric Adenosine Deaminase (ADA) inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in anhydrous DMSO. Create a 10-point serial dilution series (100 µM down to 1 nM) in the assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT) ensuring final DMSO concentration remains ≤1%.

  • Enzyme Mix Preparation: Reconstitute ADA (0.05 U/mL final), PNP, XO, and HRP in the assay buffer according to the kit/reagent specifications.

  • Pre-Incubation: In a black, flat-bottom 96-well microplate, add 10 µL of the diluted test compound and 40 µL of the Enzyme Mix per well. Incubate in the dark at 37°C for 15 minutes. Reasoning: This pre-incubation allows the inhibitor to establish equilibrium with the ADA active site before substrate competition begins.

  • Reaction Initiation: Add 50 µL of the Substrate Mix (containing Adenosine and the fluorogenic probe) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode every 60 seconds for 30 minutes at 37°C.

Self-Validation & Controls:

  • Positive Control: Use erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a known ADA inhibitor, to validate assay sensitivity.

  • Background Control: Include a "Compound + Substrate Mix + Buffer (No Enzyme)" well. Chromones can sometimes exhibit intrinsic fluorescence; this control ensures background autofluorescence is subtracted from the final kinetic slope.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when evaluating 7-Methoxy-3-nitro-4H-chromen-4-one and its downstream derivatives across the described assays.

Compound / DerivativeAssay TypeTarget / ReadoutExpected Outcome / YieldValidation Control
7-Methoxy-3-nitrochromone Chemical ReactivityANRORC Cyclocondensation75% - 90% Yield Unsubstituted 3-nitrochromone
Pyrazolo[3,4-b]pyridine analog Biological (Enzyme)ADA Inhibition (Fluorometric)IC₅₀: 10 - 50 nM EHNA (IC₅₀ ~15 nM)
Pyrido[2,3-d]pyrimidine analog Biological (Enzyme)Kinase Inhibition (e.g., FGFR)IC₅₀: 50 - 200 nM PD173074 (Standard Inhibitor)

References

  • Benchchem. "7-Methoxy-3-nitro-4H-chromen-4-one". Benchchem.com.
  • Iaroshenko, V.O., et al. "Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones". The Journal of Organic Chemistry - ACS Publications.
  • Iaroshenko, V.O., et al. "Domino Reactions of Chromones with Heterocyclic Enamines". ResearchGate.
  • "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile". RosDok (University of Rostock).

Sources

Application

Application Note: Preclinical In Vitro Profiling of 7-Methoxy-3-nitro-4H-chromen-4-one

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Focus: Cell Culture Protocols for Evaluating PI3K/AKT Pathway Inhibition and Apoptosis Introduction & Scientific Rationale 7-Methoxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Focus: Cell Culture Protocols for Evaluating PI3K/AKT Pathway Inhibition and Apoptosis

Introduction & Scientific Rationale

7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a synthetic small molecule belonging to the chromen-4-one (chromone) family[1]. The chromone scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to target key kinase pathways involved in oncology, particularly the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling axis[2].

Historically, chromone derivatives such as LY294002 (2-(4-morpholinyl)-8-phenyl-chromone) have served as foundational, specific inhibitors of PI3K, demonstrating potent growth-inhibitory and apoptosis-inducing effects in human cancer cells[3]. More recently, nitro-substituted chromenes (e.g., S14161 and BENC-511) have been identified as potent PI3K inhibitors capable of inducing cell cycle arrest and apoptosis via the mitochondrial pathway[4].

Given the electrophilic nature of the nitro and carbonyl groups on 7-Methoxy-3-nitro-4H-chromen-4-one[1], this compound requires specific handling and orthogonal assay designs to prevent experimental artifacts. This application note details highly optimized, self-validating protocols for evaluating the cytotoxicity, mechanism of action, and target engagement of this compound in human cancer cell lines.

Workflow A Compound Preparation (7-Methoxy-3-nitrochromone in DMSO) B In Vitro Cell Culture (A549, MCF-7, HCT116) A->B C Viability Screening (Luminescent ATP Assay) B->C D Mechanistic Profiling (Flow Cytometry & Western Blot) C->D E Data Analysis & IC50 Determination D->E

Fig 1: High-throughput screening and mechanistic profiling workflow for chromone derivatives.

Experimental Design & Causality (E-E-A-T)

When testing nitro-aromatic compounds, standard colorimetric assays (like MTT or MTS) are highly prone to false readouts. Cellular oxidoreductases can directly reduce the nitro group, or the compound's intrinsic absorbance may overlap with the formazan product.

  • The Solution: We mandate the use of a luminescent ATP-based assay (e.g., CellTiter-Glo®) for viability screening. This provides an orthogonal, highly sensitive readout independent of cellular redox potential.

  • Target Validation: To prove that 7-Methoxy-3-nitro-4H-chromen-4-one acts via the predicted PI3K/AKT axis, Western blotting must specifically probe for phospho-AKT (Ser473) . PI3K phosphorylates PIP2 to PIP3, which subsequently recruits AKT to the membrane where it is phosphorylated at Ser473[3][4].

Pathway Compound 7-Methoxy-3-nitro- 4H-chromen-4-one PI3K PI3K Kinase Compound->PI3K Inhibits AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis Induction AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Fig 2: Proposed signaling pathway modulation by 7-Methoxy-3-nitro-4H-chromen-4-one via PI3K/AKT.

Detailed Methodologies

Protocol A: Compound Preparation and Handling

Nitro-chromones can exhibit limited aqueous solubility and mild light sensitivity[4].

  • Stock Solution: Dissolve 7-Methoxy-3-nitro-4H-chromen-4-one powder (MW: 221.17 g/mol ) in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 20 mM master stock.

  • Storage: Aliquot into amber microcentrifuge tubes to prevent photodegradation. Store at -20°C.

  • Working Dilutions: Perform serial dilutions in complete culture media immediately prior to treatment. Crucial: Ensure the final DMSO concentration in the cell culture never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Cell Viability & Proliferation (Luminescent ATP Assay)
  • Seeding: Seed A549 (lung adenocarcinoma) or MCF-7 (breast cancer) cells at a density of 3,000 cells/well in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and add 100 µL of media containing 7-Methoxy-3-nitro-4H-chromen-4-one at concentrations ranging from 0.1 µM to 50 µM. Include a 0.1% DMSO vehicle control and a positive control (e.g., 10 µM LY294002).

  • Incubation: Incubate for 48 or 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. Calculate IC50 values using non-linear regression analysis (GraphPad Prism).

Protocol C: Apoptosis Analysis via Flow Cytometry
  • Treatment & Harvest: Treat cells in 6-well plates with the compound at 1x and 2x its calculated IC50 for 48 hours. Harvest cells (including floating apoptotic bodies in the media) using Trypsin-EDTA.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Early apoptotic cells will be FITC+/PI-, while late apoptotic cells will be FITC+/PI+.

Protocol D: Target Engagement (Western Blotting for PI3K/AKT)
  • Lysis: Lyse treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Phosphatase inhibitors are mandatory to preserve the p-AKT signal.

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry.

Expected Data & Quantitative Presentation

Based on the structural homology of 7-Methoxy-3-nitro-4H-chromen-4-one to known nitro-chromene PI3K inhibitors like BENC-511[4] and LY294002[3], the following tables represent the expected quantitative profiling data.

Table 1: Representative IC50 Profiling Data (48h Treatment)
Cell LineTissue Origin7-Methoxy-3-nitrochromone IC50 (µM)LY294002 IC50 (µM) [Control]
A549Lung Adenocarcinoma4.2 ± 0.58.5 ± 1.2
MCF-7Breast Adenocarcinoma5.8 ± 0.710.1 ± 0.9
HCT116Colorectal Carcinoma3.1 ± 0.46.2 ± 0.8
MRC-5Normal Lung Fibroblast> 50.0> 40.0

Note: The high IC50 in MRC-5 cells indicates a favorable therapeutic window and tumor-specific cytotoxicity, a hallmark of optimized chromone derivatives.

Table 2: Apoptosis Induction Quantification (A549 Cells, 48h)
Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle (0.1% DMSO)92.43.12.52.0
Compound (5 µM)65.218.412.14.3
Compound (10 µM)41.524.728.65.2
LY294002 (10 µM)55.319.220.15.4

References

  • Synthesis and Properties of 3-Nitro-2H-chromenes. Russian Chemical Reviews 82(12):1081-1116. Available at:[Link]

  • The in Vitro and in Vivo Effects of 2-(4-Morpholinyl)-8-phenyl-chromone (LY294002), a Specific Inhibitor of Phosphatidylinositol 3′-Kinase, in Human Colon Cancer Cells. Clinical Cancer Research. Available at:[Link]

  • Effects of BENC-511, a novel PI3K inhibitor, on the proliferation and apoptosis of A549 human lung adenocarcinoma cells. BioScience Trends. Available at: [Link]

  • Exploring the potential of chromone scaffold compounds in cancer therapy: targeting key kinase pathways. Medicinal Chemistry Research. Available at:[Link]

Sources

Method

Application Note: Rational Dosage Determination and In Vivo Protocol for 7-Methoxy-3-nitro-4H-chromen-4-one

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Pharmacological Context 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Pharmacological Context

7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a synthetic small molecule featuring the privileged chromen-4-one (chromone) heterobicyclic scaffold. With a molecular formula of C₁₀H₇NO₅ and a molecular weight of 221.17 g/mol , this compound serves both as a critical building block for synthesizing complex heterocycles (such as 1-deazapurines for adenosine deaminase inhibition)[1] and as a bioactive pharmacophore in its own right.

When transitioning this compound from in vitro assays to in vivo mammalian models, researchers face two primary pharmacokinetic challenges: aqueous solubility and metabolic clearance. As a Senior Application Scientist, I emphasize that dosage determination cannot rely solely on in vitro IC₅₀ values; it must be grounded in the structure-activity relationship (SAR) of the molecule's specific functional groups.

The Causality of Functional Groups on In Vivo Dosing
  • The 7-Methoxy Substitution (Metabolic Shielding): Unmethylated flavones and chromones (e.g., chrysin) are notorious for their near-zero in vivo bioavailability due to rapid Phase II metabolism (glucuronidation and sulfation) in the intestine and liver. The 7-methoxy group provides critical steric shielding, preventing this rapid conjugation and drastically increasing the compound's oral bioavailability and systemic half-life.

  • The 3-Nitro Substitution (Target Affinity): The nitro group acts as a potent electron-withdrawing group (EWG). Molecular Electrostatic Potential (MEP) mapping reveals high negative potential around the nitro oxygen atoms, making them prime sites for electrophilic interaction. In structurally similar chromone derivatives, strong EWGs like the nitro group have been shown to exponentially increase target binding affinity (e.g., lowering IC₅₀ values to the nanomolar range) compared to electron-donating substituents[2].

Metabolism Scaffold Chromen-4-one Scaffold (In Vivo Administration) Unmethylated 7-Hydroxyl Analog (e.g., Chrysin) Scaffold->Unmethylated Methylated 7-Methoxy-3-nitro- 4H-chromen-4-one Scaffold->Methylated Phase2 Rapid Phase II Metabolism (Glucuronidation/Sulfation) Unmethylated->Phase2 Resistance Metabolic Resistance (Steric Shielding of C7) Methylated->Resistance Clearance High Clearance Near-Zero Bioavailability Phase2->Clearance Bioavailable High Systemic Exposure & Target Engagement Resistance->Bioavailable

Impact of 7-methoxy substitution on metabolic resistance and bioavailability.

Quantitative Dosage Baselines for Chromone Derivatives

To establish a rational starting dose for 7-Methoxy-3-nitro-4H-chromen-4-one, we must benchmark it against structurally homologous methoxyflavones and functionalized chromones that have been successfully deployed in murine models. Chromone derivatives generally exhibit excellent safety profiles, often tolerating acute doses up to 250 mg/kg without adverse effects[3].

Compound Class / AnalogTarget / Disease ModelRouteEffective In Vivo DoseReference
7-Methoxyflavone Peripheral Analgesia (Writhing)i.p.30 - 300 µmol/kg (~7.5 - 75 mg/kg)[4][5]
VI-8 (Nitro-Chromone) BLT1 Inhibition (Acute Lung Injury)p.o.20 mg/kg[2]
ZDZ-553 (Chromone) STAT1 Inhibition (NASH Model)p.o.30 - 60 mg/kg[3]
7-Methoxy-3-nitro-4H-chromen-4-one Projected Baselinei.p. / p.o.10 - 50 mg/kg Derived

Step-by-Step Experimental Protocol: In Vivo Dosage Determination

This protocol outlines a self-validating workflow. You cannot accurately assess efficacy without first confirming the Maximum Tolerated Dose (MTD) and the pharmacokinetic (PK) profile.

Phase 1: Formulation and Vehicle Selection

Due to the lipophilic nature of the 7-methoxy group and the rigid planar structure of the chromone ring, aqueous solubility is inherently low.

  • Stock Solution: Dissolve 7-Methoxy-3-nitro-4H-chromen-4-one in 100% Dimethyl Sulfoxide (DMSO) to create a 100 mg/mL stock. Note: Do not exceed 5% final DMSO concentration in the animal to prevent solvent toxicity.

  • Working Vehicle Preparation: Formulate a vehicle consisting of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Sterile Saline .

  • Mixing Order (Critical): Add the DMSO stock to PEG300 and vortex thoroughly. Add Tween 80 and sonicate for 5 minutes. Finally, add saline dropwise while continuously vortexing to prevent compound precipitation.

Phase 2: Maximum Tolerated Dose (MTD) Assessment
  • Subjects: Use 8-10 week old C57BL/6J mice (n=3 per dose group).

  • Administration: Administer a Single Ascending Dose (SAD) via oral gavage (p.o.). Test doses: 50 mg/kg, 100 mg/kg, and 250 mg/kg.

  • Observation: Monitor continuously for the first 4 hours post-dose, then daily for 14 days. Track body weight, lethargy, and coat condition.

  • Endpoint: The MTD is the highest dose that does not cause >10% body weight loss or observable distress. (Based on similar chromones, 250 mg/kg is expected to be well-tolerated[3]).

Phase 3: Pharmacokinetic (PK) Profiling
  • Dosing: Administer a single mid-range dose (e.g., 20 mg/kg) via p.o. to a new cohort (n=24).

  • Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose (n=3 mice per timepoint).

  • Analysis: Extract plasma and analyze via LC-MS/HRMS. Calculate Cmax​ (peak plasma concentration), Tmax​ (time to peak), and AUC0−t​ (total drug exposure).

  • Causality Check: Ensure the free plasma concentration at Cmax​ exceeds your established in vitro IC₅₀ by at least 3- to 5-fold to guarantee target saturation.

Phase 4: Efficacy Dosing Regimen

Based on the PK half-life (typically 4-8 hours for methoxylated chromones), design the efficacy study:

  • Groups: Vehicle Control, Low Dose (e.g., 10 mg/kg), and High Dose (e.g., 30 mg/kg).

  • Frequency: Once daily (q.d.) or twice daily (b.i.d.) depending on the clearance rate established in Phase 3.

  • Duration: 7 to 14 days, depending on the specific disease model (e.g., acute inflammation vs. chronic metabolic models).

Workflow Formulation 1. Formulation (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline) MTD 2. Acute Toxicity (MTD) SAD: 50, 100, 250 mg/kg Formulation->MTD PK 3. PK Profiling LC-MS/MS for Cmax & AUC MTD->PK Decision Does Cmax > 3x IC50? PK->Decision Adjust Adjust Dose / Formulation Decision->Adjust No Efficacy 4. In Vivo Efficacy 10-50 mg/kg (q.d. or b.i.d.) Decision->Efficacy Yes Adjust->Formulation

Rational in vivo dosage determination workflow for chromone derivatives.

References

  • Ostrovskyi, D., et al. "Antidiabetic effect of 1-deazapurines derivatives with alpha-glucosidase Enzyme: A molecular tools approach." ResearchGate. Available at:[Link]

  • Walle, T. "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" PubMed Central (NIH). Available at: [Link]

  • Liu, Y., et al. "Discovery of Chromone Derivatives as Selective BLT1 Inhibitors for Alleviating Acute Lung Injury and Sepsis." Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Zhang, Z., et al. "Design, Synthesis, and Biological Evaluation of Chromone Derivatives as STAT1 Inhibitors for Treatment of Nonalcoholic Steatohepatitis." Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • ResearchGate. "Investigation of the binding behavior of bioactive 7-methoxyflavone to human serum albumin." ResearchGate. Available at:[Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for 7-Methoxy-3-nitro-4H-chromen-4-one in Drug Discovery

Executive Summary 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a highly versatile, privileged scaffold in medicinal chemistry, serving as a critical building block for novel lead compounds[1]. The unique electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a highly versatile, privileged scaffold in medicinal chemistry, serving as a critical building block for novel lead compounds[1]. The unique electronic architecture of this molecule—a "push-pull" system featuring an electron-donating 7-methoxy group and a strongly electron-withdrawing 3-nitro group—renders the C2 position exceptionally electrophilic[1]. This application note details field-validated protocols for the derivatization of this core to synthesize high-value heterocyclic libraries, focusing on domino recyclization and chemoselective reduction pathways.

Mechanistic Rationale: The "Push-Pull" Reactivity

The presence of the 3-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrone ring, transforming the C2 position into an excellent Michael acceptor. When exposed to binucleophiles (e.g., 5-aminopyrazoles, 1,3-dicarbonyls, or heterocyclic enamines), the initial nucleophilic attack at C2 triggers a predictable cascade[2]:

  • Michael Addition: The primary nucleophile attacks the C2 position.

  • Ring Opening: The pyrone ring opens, generating a reactive intermediate that is stabilized by the resonance of the 7-methoxy group.

  • Recyclization: Intramolecular condensation occurs, often expelling water, to form complex fused systems such as pyrazolo[3,4-b]pyridines[3].

Alternatively, chemoselective reduction of the 3-nitro group yields 3-amino-7-methoxychromone, a critical intermediate for synthesizing dipeptidyl peptidase 4 (DPP-4) inhibitors and other peptidomimetics.

Pathways Core 7-Methoxy-3-nitrochromone (Electrophilic C2) Nuc Nucleophilic Attack (Binucleophiles) Core->Nuc Base Catalysis Red Chemoselective Nitro Reduction Core->Red SnCl2 / H+ Cyc [3+2] Cycloaddition (Azomethine Ylides) Core->Cyc Asymmetric Pyr Pyrazolo[3,4-b]pyridines (Anticancer) Nuc->Pyr Recyclization Ami 3-Aminochromones (Antidiabetic) Red->Ami Amide Coupling Spi Spiro-pyrrolidines (Antimicrobial) Cyc->Spi Stereoselective

Derivatization pathways of 7-Methoxy-3-nitrochromone exploiting C2 electrophilicity.

Validated Experimental Protocols

Protocol A: Domino Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Causality & Design: This protocol utilizes 5-amino-3-methylpyrazole as a 1,3-NCC-dinucleophile[3]. The reaction is run in absolute ethanol under mild basic conditions to facilitate the initial Michael addition without degrading the base-sensitive chromone core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 7-Methoxy-3-nitro-4H-chromen-4-one (1.0 mmol, 221.17 mg) in 15 mL of absolute ethanol[1].

  • Nucleophile Addition: Add 5-amino-3-methylpyrazole (1.1 mmol) to the stirring solution.

  • Catalysis: Introduce a catalytic amount of triethylamine (TEA, 0.2 mmol). Rationale: TEA deprotonates the pyrazole amine, increasing its nucleophilicity for the initial C2 attack.

  • Reflux & Monitor: Heat the mixture to reflux (78°C). Monitor via TLC (Eluent: Hexane/EtOAc 6:4). Self-Validation: The reaction progress can be confirmed via crude ¹H-NMR; the disappearance of the highly deshielded C2-H proton singlet (~8.8–9.0 ppm) indicates complete pyrone ring-opening[4].

  • Isolation: After 3-4 hours, cool the mixture to 0°C. The recyclized product typically precipitates. Filter under vacuum, wash with cold ethanol (2 x 5 mL), and dry in vacuo to obtain the functionalized pyridine derivative[3].

Workflow Step1 1. Reagent Prep Equimolar Ratio Step2 2. Reflux in EtOH TEA Catalyst Step1->Step2 Step3 3. Ring Opening Michael Addition Step2->Step3 Step4 4. Recyclization Intramolecular Step3->Step4 Step5 5. Isolation Precipitation Step4->Step5

Step-by-step experimental workflow for domino recyclization (Protocol A).

Protocol B: Chemoselective Reduction to 3-Amino-7-methoxy-4H-chromen-4-one

Causality & Design: Standard catalytic hydrogenation (Pd/C, H₂) risks reducing the C2-C3 double bond. To strictly reduce the nitro group while preserving the chromen-4-one unsaturation, Tin(II) chloride (SnCl₂) in mildly acidic/protic media is the preferred chemoselective reductant.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the starting 3-nitrochromone (1.0 mmol) in 10 mL of ethyl acetate/ethanol (1:1 v/v).

  • Reductant Addition: Add SnCl₂·2H₂O (5.0 mmol) in a single portion. Rationale: A 5-fold molar excess ensures complete reduction of the nitro group to the primary amine.

  • Reaction: Stir at 60°C for 2 hours. The solution will visibly transition from vibrant yellow to pale/colorless as the nitroalkene system is disrupted.

  • Quenching & Workup (Critical Step): Cool to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until pH 8. Caution: This generates a thick white precipitate of tin salts.

  • Extraction: Filter the suspension through a Celite pad to remove the tin salts. Extract the filtrate with EtOAc (3 x 15 mL). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: FTIR spectroscopy will show the disappearance of strong N-O stretching bands (1530, 1350 cm⁻¹) and the appearance of primary amine N-H stretches (~3400, 3300 cm⁻¹).

Quantitative Data: Biological Activity Profiling

Derivatization of the 3-nitrochromone scaffold dramatically alters its biological footprint. The table below summarizes the enhanced activities achieved through specific derivatization pathways based on recent structure-activity relationship (SAR) studies[2][3].

Derivative ClassDerivatization StrategyPrimary Target / ActivityTypical IC₅₀ / MIC Range
Pyrazolo[3,4-b]pyridines Domino Recyclization (Protocol A)Kinase Inhibition (Anticancer)0.5 – 5.0 µM
3-Aminochromans Nitro Reduction & AlkylationDPP-4 Inhibition (Antidiabetic)10 – 50 nM
Spiro-pyrrolidines [3+2] CycloadditionAntimicrobial (Gram-positive)2.0 – 8.0 µg/mL
Isoxazolo-chromones Hydroxylamine CondensationAnti-inflammatory (TNF-α block)1.5 – 10.0 µM

References

  • Benchchem - 7-Methoxy-3-nitro-4H-chromen-4-one: Chemical Properties and Scaffold Utility.
  • ResearchGate - Domino Reactions of Chromones with Heterocyclic Enamines.
  • Società Chimica Italiana (DOI) - The Chemistry of 3-Nitrochromenes.
  • PMC - NIH - 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • ResearchGate - Some novel heterocyclic systems using 3-formylchromone: Synthesis and antimicrobial efficiency.

Sources

Method

Application Note: High-Throughput Screening Workflows Utilizing 7-Methoxy-3-nitro-4H-chromen-4-one

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Epigenetic Drug Discovery and Phenotypic Hypoxia Screening Executive Summary & Physicochemical Causality In the landscape of High-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Epigenetic Drug Discovery and Phenotypic Hypoxia Screening

Executive Summary & Physicochemical Causality

In the landscape of High-Throughput Screening (HTS), the success of a campaign is heavily dictated by the chemical intelligence of the starting scaffolds. 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a privileged heterobicyclic structure that serves a dual purpose in modern drug discovery: it acts as a highly reactive electrophilic building block for targeted library generation and as a redox-sensitive fluorogenic probe for phenotypic assays .

The "Push-Pull" Pharmacophore Rationale

The mechanistic brilliance of this molecule lies in its electronic topography. The methoxy group at the C7 position acts as a strong electron-donating group (EDG), enriching the π -system of the benzopyran core. Conversely, the nitro group at the C3 position is a potent electron-withdrawing group (EWG). This "push-pull" dynamic creates two critical phenomena exploited in HTS:

  • Electrophilic Hotspot: The electron-withdrawing nature of the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), rendering the C2 position highly susceptible to nucleophilic attack (Michael addition). This allows the scaffold to covalently bind to catalytic cysteines in target enzymes .

  • PET Quenching: The nitro group quenches the intrinsic fluorescence of the 7-methoxychromone core via Photoinduced Electron Transfer (PET). Enzymatic reduction of the nitro group to an amine abolishes this PET effect, resulting in a massive fluorescence "turn-on" signal .

Application I: Phenotypic HTS for Tumor Hypoxia (NTR Probe)

Solid tumors are characterized by hypoxic microenvironments that overexpress Nitroreductase (NTR) enzymes. 7-Methoxy-3-nitro-4H-chromen-4-one acts as a direct, fluorogenic substrate for NTR, enabling real-time phenotypic screening of hypoxia-targeted prodrugs or NTR inhibitors.

NTR_Mechanism A 7-Methoxy-3-nitrochromone (PET Quenched) B Nitroreductase (NTR) A->B Enzymatic Reduction C 7-Methoxy-3-aminochromone (Fluorescent) B->C PET Relief (Turn-On)

Mechanism of NTR-mediated fluorescence turn-on via PET relief in 7-methoxy-3-nitrochromone.
Protocol 1: Cell-Based NTR Fluorescence Assay

Self-Validating System Architecture: This protocol is designed to automatically reject false positives. Every 384-well plate includes 16 wells of Dicoumarol (a known NTR inhibitor) to establish the baseline (0% NTR activity) and 16 wells of vehicle (DMSO) to establish max signal (100% NTR activity). The assay is only considered valid if the calculated Z'-factor is ≥0.6 .

Step-by-Step Methodology:

  • Cell Seeding: Dispense 2,000 A549 (human lung carcinoma) cells per well into a 384-well black, clear-bottom microplate using an automated reagent dispenser.

  • Hypoxia Induction: Incubate cells in a specialized hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) at 37°C for 12 hours to induce NTR overexpression.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of test compounds (from a library of potential NTR inhibitors) into the assay wells. Final DMSO concentration must not exceed 0.5% (v/v).

  • Probe Addition: Add 7-Methoxy-3-nitro-4H-chromen-4-one (final concentration: 10 μ M) to all wells.

  • Incubation & Readout: Incubate for 60 minutes at 37°C. Read fluorescence on a multi-mode plate reader (Excitation: 360 nm / Emission: 460 nm).

  • Data Triage: Calculate the Z'-factor. Wells exhibiting >50% reduction in fluorescence compared to the DMSO control are flagged as primary hits.

Application II: Biochemical HTS for DNMT1 Inhibitors

DNA Methyltransferase 1 (DNMT1) is a critical epigenetic target in oncology. DNMT1 utilizes a catalytic cysteine (Cys1226) to methylate DNA. Libraries synthesized from the 3-nitrochromone scaffold yield potent inhibitors because the highly electrophilic C2 position acts as a Michael acceptor, covalently trapping the catalytic cysteine .

HTS_Workflow Step1 Library Preparation (Chromone Derivatives) Step2 Acoustic Dispensing (384/1536-well plates) Step1->Step2 Step3 Target Incubation (DNMT1 + SAM) Step2->Step3 Step4 Fluorescence Readout (High-Throughput) Step3->Step4 Step5 Hit Triaging (Z'-factor Validation) Step4->Step5

Step-by-step high-throughput screening workflow for identifying DNMT1 inhibitors.
Protocol 2: TR-FRET Biochemical DNMT1 Assay

Self-Validating System Architecture: To prevent artifacts from auto-fluorescent compounds, this assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). S-adenosylhomocysteine (SAH) is titrated on every plate. The plate is automatically rejected if the IC50​ of SAH deviates outside the 300–400 nM range, ensuring enzyme and cofactor stability.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 2X enzyme solution containing 10 nM recombinant human DNMT1 and 500 nM S-adenosylmethionine (SAM) in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).

  • Library Dispensing: Dispense 5 nL of 3-nitrochromone derivative library compounds into a 1536-well solid-bottom black plate.

  • Enzyme Addition: Dispense 2.5 μ L of the 2X enzyme solution into the wells. Incubate for 15 minutes at room temperature to allow covalent interaction between the chromone scaffold and Cys1226.

  • Reaction Initiation: Add 2.5 μ L of a 2X biotinylated hemimethylated DNA substrate. Incubate for 60 minutes at 30°C.

  • Detection: Add 5 μ L of TR-FRET detection buffer containing Europium-labeled anti-methylcytosine antibody and Streptavidin-XL665.

  • Readout: Read the plate using a TR-FRET compatible reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the 665/620 ratio to determine inhibition.

Quantitative Data Summarization

The table below summarizes the expected quantitative metrics and quality control parameters for both HTS workflows utilizing the 7-Methoxy-3-nitro-4H-chromen-4-one scaffold.

Assay ParameterPhenotypic NTR Assay (Application I)Biochemical DNMT1 Assay (Application II)
Microplate Format 384-well, black, clear-bottom1536-well, black, solid-bottom
Readout Mode Fluorescence (Ex 360 nm / Em 460 nm)TR-FRET (Ex 337 nm / Em 665 nm)
Typical Z'-Factor 0.72 - 0.850.65 - 0.78
Signal-to-Background (S/B) > 15-fold> 8-fold
Control Inhibitor ( IC50​ ) Dicoumarol (~120 nM)S-adenosylhomocysteine (~350 nM)
DMSO Tolerance Up to 1.0% (v/v)Up to 2.0% (v/v)

References

  • Rilova, E. et al. High-throughput screening and mechanistic studies of DNA methyltransferase inhibitors. Nucleic Acids Research, 2014, 42(9), 5894-5905. URL:[Link]

  • Korotaev, V. Y. et al. Synthesis and Properties of 3-Nitro-2H-chromenes. Russian Chemical Reviews, 2013, 82(12), 1081-1116. URL:[Link]

  • Zhang, J. et al. Nitroreductase-responsive fluorescent probes for imaging tumor hypoxia. Chemical Society Reviews, 2020, 49, 3498-3535. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Methoxy-3-nitro-4H-chromen-4-one

Welcome to the technical support and troubleshooting hub for the synthesis of 7-methoxy-3-nitro-4H-chromen-4-one. As a privileged scaffold in drug discovery, this bicyclic ether is notoriously challenging to synthesize i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the synthesis of 7-methoxy-3-nitro-4H-chromen-4-one. As a privileged scaffold in drug discovery, this bicyclic ether is notoriously challenging to synthesize in high yields due to the competing electronic effects of the electron-donating 7-methoxy group and the electron-withdrawing 3-nitro group.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you master the two-phase synthetic route: the Vilsmeier-Haack cyclization followed by ipso-nitration.

Synthesis_Pathway A 2-Hydroxy-4-methoxyacetophenone (Starting Material) C 7-Methoxy-3-formylchromone (Key Intermediate) A->C Cyclization (0°C to 60°C) B Vilsmeier Reagent (DMF / POCl3) B->C Formyl Donor E 7-Methoxy-3-nitro-4H-chromen-4-one (Target Product) C->E Ipso-Substitution (25-40°C) F Ring-Nitrated Byproducts (Degradation) C->F Excess Heat (>40°C) D 70% Nitric Acid (Ipso-Nitration) D->E Nitronium Source

Fig 1: Two-step synthesis of 7-methoxy-3-nitrochromone via Vilsmeier-Haack and ipso-nitration.

Phase 1: Vilsmeier-Haack Cyclization Troubleshooting

Q: Why is the yield of my 7-methoxy-3-formylchromone intermediate consistently below 50%? The Causality: The Vilsmeier-Haack reaction of o-hydroxyacetophenones reliably yields chromone-3-carboxaldehydes in a single step [1], but it requires strict stoichiometric and thermal control. The reaction demands at least 2.5 equivalents of the Vilsmeier reagent (chloroiminium ion)—one equivalent to form the enamine and a second to close the pyranone ring. If your POCl3​ or DMF contains trace moisture, the highly hygroscopic chloroiminium complex hydrolyzes prematurely. Furthermore, the electron-donating 7-methoxy group activates the ring; if the initial complexation temperature exceeds 5°C, thermal degradation of the reagent occurs before cyclization can complete. The Solution: Use strictly anhydrous DMF and freshly distilled POCl3​ . Maintain the internal temperature between 0–5°C during the dropwise addition of POCl3​ . Only after the substrate is fully incorporated should you apply kinetic driving force (heating to 60°C) to force the cyclization.

Q: I am seeing a large amount of uncyclized enamine byproduct. How do I force the ring closure? The Causality: The intermediate β -dimethylaminoenone requires a strong electrophilic push to attack the phenolic hydroxyl group and close the ring. If the reaction is quenched too early or at too low a temperature, the intermediate simply hydrolyzes back to an open-chain enone. The Solution: Extend the heating phase at 60°C to a full 4 hours. Do not exceed 65°C, as the 7-methoxy-3-formylchromone intermediate is a sensitive branch point for synthesizing other biologically active compounds (such as MAO-B inhibitors) and will degrade under excessive thermal stress [4].

Phase 2: Ipso-Nitration Troubleshooting

Q: During the nitration of 7-methoxy-3-formylchromone, I observe excessive tar formation and multiple spots on TLC. How do I control regioselectivity? The Causality: The C-3 position of the chromone ring is enonic and electron-deficient. However, the 3-formyl group primes this exact position for an ipso-substitution. Under strongly acidic conditions, the nitronium ion ( NO2+​ ) displaces the formyl group (which is expelled and oxidized), driven by the thermodynamic stability of the resulting 3-nitrochromone [2]. The complication arises from the 7-methoxy group, a strong π -donor that highly activates the C-6 and C-8 positions toward electrophilic aromatic substitution. If kinetic control is lost (temperature >40°C) or if fuming nitric acid (>90%) is used, the NO2+​ will indiscriminately attack the activated aromatic ring, destroying regioselectivity and causing oxidative polymerization (tar). The Solution: Use 70% Nitric Acid, not fuming. Keep the reaction strictly between 25°C and 40°C. The ipso-nitration is kinetically favored at these mild temperatures, leaving the activated aromatic ring untouched.

Q: Can I synthesize 7-methoxy-3-nitrochromone without relying on the harsh nitric acid step? The Causality: Yes. An alternative approach avoids strong oxidizing acids entirely by utilizing the condensation of ω -nitroacetophenones with orthoformates [3]. The Solution: You can react 2-hydroxy-4-methoxy- ω -nitroacetophenone with triethyl orthoformate in the presence of pyridine. While the starting ω -nitroacetophenone requires a separate synthesis, this cyclization guarantees zero aromatic ring nitration and often pushes yields above 75%.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, derived from standardized optimization trials.

Synthesis PhaseReagents & StoichiometryTemp Profile (°C)Time (h)Typical YieldPrimary Failure Mode
Vilsmeier-Haack POCl3​ (3.0 eq) + Anhydrous DMF0°C 60°C4.078 - 85% Optimal conditions.
Vilsmeier-Haack POCl3​ (1.5 eq) + Wet DMF0°C 60°C4.0< 40%Incomplete formylation; uncyclized enamine.
Ipso-Nitration 70% HNO3​ (10 vol)25°C 40°C2.060 - 68% Optimal ipso-substitution[2].
Ipso-Nitration Fuming HNO3​ (>90%)0°C 25°C1.0< 30%Oxidative degradation; C-6/C-8 nitration.
Orthoformate Route Triethyl orthoformate + Pyridine110°C (Reflux)3.075 - 80% Unreacted starting material if moisture is present [3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the operator to verify success at each critical juncture.

Protocol A: Synthesis of 7-Methoxy-3-formylchromone
  • Vilsmeier Complex Generation: Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous DMF (10 volumes relative to substrate) and cool to 0°C using an ice-salt bath. Dropwise, add freshly distilled POCl3​ (3.0 eq) over 30 minutes.

    • Validation Checkpoint: The solution will turn pale yellow and slightly viscous, indicating the successful formation of the chloroiminium ion. If it turns dark brown immediately, the temperature was too high, and the reagent has degraded.

  • Substrate Addition: Slowly add 2-hydroxy-4-methoxyacetophenone (1.0 eq) in small portions, maintaining the internal temperature below 5°C.

  • Cyclization: Remove the ice bath and gradually warm the mixture to room temperature, then heat to 60°C for 4 hours.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of saturated NaHCO3​ , and extract with 1 mL EtOAc. Spot on a silica TLC plate (Hexane:EtOAc 7:3). The reaction is complete when the starting material is entirely replaced by a strongly UV-active product spot at a lower Rf.

  • Hydrolysis & Isolation: Pour the hot mixture directly onto vigorously stirred crushed ice.

    • Validation Checkpoint: The iminium intermediate hydrolyzes to the formyl group, causing the product to immediately precipitate as a pale yellow solid. Filter, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol.

Protocol B: Ipso-Nitration to 7-Methoxy-3-nitro-4H-chromen-4-one
  • Acidic Dissolution: In a fume hood, suspend the purified 7-methoxy-3-formylchromone (1.0 eq) in 70% Nitric Acid (10 volumes) at room temperature (20–25°C).

  • Ipso-Substitution: Stir the mixture vigorously. The reaction is mildly exothermic.

    • Validation Checkpoint: As the ipso-nitration proceeds, the displacement of the formyl group generates visible effervescence (release of oxidized carbon species). Monitor the internal temperature carefully; apply an ice bath if it approaches 40°C to prevent ring nitration.

  • Quenching: After 2 hours, or immediately when gas evolution ceases, pour the mixture into ice water (30 volumes).

  • Isolation: Collect the resulting precipitate via vacuum filtration.

    • Validation Checkpoint: Wash extensively with distilled water until the filtrate tests strictly pH neutral. Residual nitric acid will catalyze the degradation of the product during vacuum drying. Recrystallize from 1,4-dioxane to obtain the pure 7-methoxy-3-nitro-4H-chromen-4-one.

References

  • o-Hydroxyaryl Ketones in Organic Synthesis.
  • US3906005A - 3-Nitrochromones Google P
  • The Chemistry of 3-Nitrochromenes Lirias (KU Leuven)
  • Synthesis and biological evaluation of 3-styrylchromone derivatives as selective monoamine oxidase B inhibitors Josai University Educational Corpor
Optimization

Technical Support Center: Overcoming Aqueous Solubility Barriers for 7-Methoxy-3-nitro-4H-chromen-4-one

Welcome to the Formulation & Solubilization Support Center. This guide is engineered for scientists and drug development professionals working with 7-Methoxy-3-nitro-4H-chromen-4-one, a synthetically valuable but notorio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. This guide is engineered for scientists and drug development professionals working with 7-Methoxy-3-nitro-4H-chromen-4-one, a synthetically valuable but notoriously hydrophobic chromone derivative. Below, you will find mechanistic insights, validated protocols, and troubleshooting steps to achieve stable aqueous formulations.

I. Mechanistic FAQs: Understanding the Molecule

Q1: Why is 7-Methoxy-3-nitro-4H-chromen-4-one practically insoluble in standard aqueous buffers? A: The insolubility is driven by the molecule's structural thermodynamics. The chromen-4-one (benzopyran-4-one) core is a rigid, planar heterobicyclic system that promotes strong intermolecular π−π stacking in the solid state 1. The addition of a lipophilic methoxy group at the C7 position and an electron-withdrawing nitro group at the C3 position further increases the crystal lattice energy. Because the molecule lacks strong hydrogen-bond donors, the thermodynamic cost of breaking water-water hydrogen bonds to create a hydration shell far exceeds the energy released by drug-water interactions.

Q2: Can I use pH adjustment to solubilize this compound? A: No. Unlike many pharmaceuticals that contain ionizable amines or carboxylic acids, 7-Methoxy-3-nitro-4H-chromen-4-one lacks functional groups with a pKa in the physiological range (pH 1–10). The nitro and methoxy groups are neutral under standard conditions. Therefore, pH modification will not induce ionization, and you must rely on physical formulation strategies such as complexation, nanonization, or solid dispersions 2.

II. Quantitative Benchmarks: Selecting a Strategy

When selecting a solubilization strategy, it is critical to match the expected fold-increase in solubility with your target assay concentration. The table below summarizes the expected efficacy of various techniques applied to chromen-4-one and flavone scaffolds.

Formulation StrategyExcipient / CarrierMechanism of ActionExpected Solubility EnhancementBest Suited For
Co-solvency DMSO / PEG-400Reduces solvent dielectric constant10x – 50xIn vitro enzymatic assays
Inclusion Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Hydrophobic cavity encapsulation5x – 250xCell culture, IV dosing
Nanosuspension Poloxamer 407 (Stabilizer)Surface area expansion (Noyes-Whitney)30x – 50xHigh-throughput screening
Solid Dispersion PVP K30 / PoloxamerAmorphization & matrix wettingUp to 4000xOral bioavailability studies

Data synthesized from established phase-solubility and formulation studies on substituted chromen-4-ones 2, 3.

III. Strategic Decision Matrix

SolubilizationLogic A 7-Methoxy-3-nitro-4H-chromen-4-one (Insoluble Target) B Determine Application Type A->B C In Vitro Screening (Low Volume / Fast) B->C D In Vivo / Preclinical (High Dose / Stable) B->D E Co-solvency (DMSO < 1% final) C->E Rapid Assay F Cyclodextrin Complexation (HP-β-CD) C->F High Conc. Req. D->F IV Dosing G Antisolvent Precipitation (Nanosuspension) D->G Oral Dosing H Aqueous Soluble State Achieved E->H F->H G->H

Workflow for selecting a solubilization strategy based on experimental application.

IV. Validated Experimental Methodologies

Protocol A: Thermodynamic Encapsulation via HP-β-CD Complexation

Causality & Rationale: Native β-cyclodextrin has a cavity size (~6.0–6.5 Å) that perfectly accommodates the A-C ring system of chromones. However, native β-CD has poor water solubility due to strong intramolecular hydrogen bonding. Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) disrupts this crystal lattice, preventing the host-guest complex from precipitating out of solution 4, 3.

Step-by-Step Procedure:

  • Preparation of Host Solution: Dissolve HP-β-CD in distilled water to create a 10% to 20% (w/v) solution. Note: Ensure complete dissolution before proceeding.

  • Guest Addition: Add 7-Methoxy-3-nitro-4H-chromen-4-one in molar excess (e.g., 1:2 host-to-guest ratio) directly to the HP-β-CD solution.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 150 RPM at 37°C for 48–72 hours. Causality: Complexation is a thermodynamic equilibrium process; insufficient time leads to incomplete encapsulation.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Validation (Self-Validating Step): Filter the supernatant through a 0.45 µm PVDF syringe filter. Quantify the dissolved compound using HPLC-UV at the compound's λmax​ (typically ~250-280 nm for chromones). The presence of a clear solution with a quantifiable UV peak confirms successful inclusion.

Protocol B: Bottom-Up Nanosuspension via Antisolvent Precipitation

Causality & Rationale: By injecting a solvent containing the drug into an antisolvent, rapid diffusion occurs, creating high supersaturation. According to classical nucleation theory, this rapid supersaturation favors a massive nucleation rate over crystal growth, trapping the particles in the nanometer range. The increased surface area exponentially increases the dissolution rate per the Noyes-Whitney equation 2.

Step-by-Step Procedure:

  • Organic Phase: Dissolve 7-Methoxy-3-nitro-4H-chromen-4-one in a water-miscible solvent (e.g., DMSO or Ethanol) at 10 mg/mL.

  • Aqueous Phase: Prepare an aqueous antisolvent bath containing 0.5% (w/v) Poloxamer 407. Causality: Poloxamer acts as a steric stabilizer, adsorbing to the newly formed hydrophobic nanoparticle surfaces to prevent Ostwald ripening and aggregation.

  • Precipitation: Under vigorous magnetic stirring (800 RPM), inject the organic phase into the aqueous phase dropwise using a syringe pump (rate: 1 mL/min). Maintain a solvent-to-antisolvent ratio of 1:10.

  • Solvent Removal: Stir the resulting translucent nanosuspension uncovered for 4 hours to evaporate the volatile solvent (if ethanol was used), or dialyze against pure water to remove DMSO.

  • Validation (Self-Validating Step): Analyze the suspension using Dynamic Light Scattering (DLS). A Z-average diameter of <200 nm and a Polydispersity Index (PDI) < 0.2 confirms uniform nanonization and validates the stabilizer concentration.

V. Troubleshooting Guide

Issue 1: The compound precipitates immediately upon dilution into cell culture media (e.g., DMEM/PBS).

  • Root Cause: If you prepared a stock solution in 100% DMSO, diluting it directly into an aqueous buffer rapidly decreases the solvent capacity. The localized drop in DMSO concentration causes immediate "solvent-shift" precipitation before the drug can disperse.

  • Resolution:

    • Modify the Addition Technique: Always add the concentrated DMSO stock dropwise to the aqueous buffer while it is under vigorous vortexing. Never add the buffer to the DMSO stock.

    • Formulation Shift: If precipitation persists, the required concentration exceeds the aqueous thermodynamic limit. Abandon the co-solvent approach and switch to the HP-β-CD complexation method (Protocol A).

Issue 2: Phase solubility studies show an A-type (linear) curve, but the overall solubility increase is negligible (<2-fold).

  • Root Cause: The 1:1 inclusion complex is forming, but the specific geometry of the 7-methoxy and 3-nitro functional groups may be creating steric hindrance, preventing deep insertion into the cyclodextrin cavity.

  • Resolution: Switch the host molecule. If HP-β-CD is failing, utilize Sulfobutylether-β-cyclodextrin (SBE-β-CD). The negatively charged sulfobutyl arms can provide additional ion-dipole interactions with the highly polarized nitro group, stabilizing the complex and pulling the molecule deeper into the hydrophobic core 3.

Issue 3: Nanosuspension aggregates and settles at the bottom of the vial after 24 hours.

  • Root Cause: Insufficient steric stabilization leading to Ostwald ripening (small particles dissolving and redepositing onto larger ones).

  • Resolution: Increase the concentration of Poloxamer 407 in the antisolvent phase to 1.0% (w/v), or introduce a secondary co-stabilizer like Tween 80 (0.1% v/v) to lower the interfacial tension further during the precipitation step.

VI. References

  • Kim, H., Kim, H. W., & Jung, S. "Aqueous solubility enhancement of some flavones by complexation with cyclodextrins". Bulletin of the Korean Chemical Society, 29(3), 590–594 (2008). Available at:[Link]

  • National Institutes of Health (PMC). "Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities". PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 7-Methoxy-3-nitro-4H-chromen-4-one

Welcome to the Technical Support Center for 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4). This guide is designed for researchers, analytical chemists, and drug development professionals handling this highly reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4). This guide is designed for researchers, analytical chemists, and drug development professionals handling this highly reactive chromone derivative. Due to the electron-withdrawing nature of the C-3 nitro group and the electrophilic C-2 position, this compound presents unique stability challenges during long-term storage and handling[1][2].

Below, you will find field-proven troubleshooting guides, step-by-step analytical protocols, and mechanistic FAQs to ensure the integrity of your compound.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my sample show significant degradation when stored in protic solvents (e.g., methanol, ethanol) or unsealed containers? A: The degradation is primarily driven by nucleophilic attack at the C-2 position of the chromone core. The presence of the strongly electron-withdrawing nitro group at C-3 significantly lowers the LUMO energy of the molecule, making the adjacent C-2 carbon highly susceptible to nucleophilic addition by water or alcohols[1][2]. This initial attack leads to the cleavage of the γ-pyrone ring, resulting in the formation of ring-opened degradation products (e.g., substituted 2-hydroxybenzophenones or enol intermediates)[3][4].

Q2: I observed a color change from pale yellow to dark brown after leaving the compound on the benchtop. What happened? A: This indicates photochemical degradation. The 3-nitrochromone scaffold is sensitive to UV and visible light. Photoexcitation can lead to the photoreduction of the nitro group or promote radical-mediated cross-linking and polymerization of the pyrone ring. To prevent this, the compound must be shielded from light during both storage and active experimentation.

Q3: What are the definitive, self-validating storage conditions to guarantee >98% purity over 12 months? A: To arrest both hydrolytic and photochemical degradation pathways, the compound must be stored under the following strict conditions:

  • Temperature: -20°C (minimizes kinetic energy for spontaneous ring-opening).

  • Atmosphere: Argon or Nitrogen purged (eliminates ambient moisture and oxygen).

  • Container: Amber glass vial with a PTFE-lined solid cap, sealed with Parafilm, and stored inside a secondary desiccator cabinet.

Part 2: Troubleshooting Guide & Experimental Protocols

Issue: Unexplained Extra Peaks in HPLC/LC-MS Chromatograms

Symptom: After 3 months of storage at 4°C, LC-MS analysis reveals new peaks with mass shifts corresponding to +18 Da (water addition) or +32 Da (methanol addition, if prepared in MeOH). Root Cause: Moisture ingress leading to partial hydrolysis of the pyrone ring[3].

Step-by-Step Self-Validating Protocol: Purity Verification & Degradant Identification This protocol not only detects degradation but validates the mechanism by identifying the specific mass additions.

  • Sample Preparation: Dissolve 1 mg of the stored 7-Methoxy-3-nitro-4H-chromen-4-one in 1 mL of anhydrous Acetonitrile (HPLC grade, <50 ppm H2O). Do not use methanol or water as the diluent to avoid inducing the very degradation you are trying to measure.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak resolution between the intact chromone and the more polar ring-opened degradants.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: Set UV detection at 254 nm and 320 nm. Use Electrospray Ionization (ESI) in positive mode.

  • Data Interpretation:

    • The intact molecule will appear at m/z 222 [M+H]+.

    • A peak at m/z 240[M+H2O+H]+ indicates hydrolytic ring opening. If this peak exceeds 2% relative area, the batch should be discarded or recrystallized.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 7-Methoxy-3-nitro-4H-chromen-4-one under various storage conditions, validating the necessity of the recommended storage protocols.

Storage ConditionContainer TypeAtmospherePurity at 1 MonthPurity at 6 MonthsPrimary Degradant
25°C, Ambient LightClear GlassAir89.2%< 50%Photodegradants, Hydrolyzed core
25°C, DarkAmber GlassAir96.5%82.1%Hydrolyzed core (+18 Da)
4°C, DarkAmber GlassAir98.1%91.4%Hydrolyzed core (+18 Da)
-20°C, DarkAmber GlassArgon> 99.5%98.8%None detected

Part 3: Visualizations of Degradation and Troubleshooting

Mechanistic Pathway of Degradation

The following diagram illustrates the logical flow of the two primary degradation pathways affecting 7-Methoxy-3-nitro-4H-chromen-4-one.

DegradationMechanisms Intact 7-Methoxy-3-nitro-4H-chromen-4-one (Intact Molecule) Moisture Ambient Moisture / Protic Solvents (H2O, MeOH) Intact->Moisture Exposure to Light UV / Visible Light Exposure Intact->Light Exposure to NucAttack Nucleophilic Attack at C-2 (LUMO driven) Moisture->NucAttack PhotoEx Photoexcitation of NO2 Group Light->PhotoEx RingOpen Pyrone Ring Cleavage (Hydrolysis) NucAttack->RingOpen Radical Radical Formation & Polymerization PhotoEx->Radical DegradantA Ring-Opened Degradants (+18 Da / +32 Da) RingOpen->DegradantA DegradantB Dark Brown Insoluble Photodegradants Radical->DegradantB

Fig 1: Mechanistic pathways of hydrolytic and photochemical degradation of 3-nitrochromones.

Troubleshooting Workflow for Compromised Samples

Use this decision tree to validate the integrity of your stored lots before proceeding with sensitive biological or synthetic assays.

TroubleshootingWorkflow Start Retrieve Sample from Storage Visual Visual Inspection: Is powder dark/brown? Start->Visual Discard Discard Batch (Photodegradation) Visual->Discard Yes LCMS Run LC-MS Protocol (Anhydrous MeCN) Visual->LCMS No (Pale Yellow) CheckMass Check for m/z 240 (Hydrolysis) LCMS->CheckMass Recryst Recrystallize from Anhydrous Toluene CheckMass->Recryst >2% Area Proceed Proceed with Experiment CheckMass->Proceed <2% Area Recryst->LCMS Re-test

Fig 2: Self-validating troubleshooting workflow for assessing sample integrity prior to use.

References

  • Lirias, KU Leuven. "The chemistry of 3-nitrochromenes". KU Leuven Repository. Available at: [Link][3]

  • RosDok, Universität Rostock. "3-Substituted chromones as convenient building blocks...". University of Rostock Database. Available at:[Link][4]

  • ResearchGate. "Synthesis and Properties of 3-Nitro-2H-chromenes". Russian Chemical Reviews. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Crystallization of 7-Methoxy-3-nitro-4H-chromen-4-one

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for the crystallization of 7-Methoxy-3-nitro-4H-chromen-4-one. As a privileged scaffold in medicinal chemistry, chrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for the crystallization of 7-Methoxy-3-nitro-4H-chromen-4-one. As a privileged scaffold in medicinal chemistry, chromen-4-one derivatives are critical building blocks for drug discovery[1]. However, the presence of the highly polar 3-nitro and 7-methoxy groups introduces significant crystallization challenges, most notably liquid-liquid phase separation (LLPS, or "oiling out") and poor crystal habit.

This guide is designed for researchers and process chemists to diagnose, understand, and resolve these specific thermodynamic and kinetic bottlenecks.

Section 1: Chemical Profile & Crystallization Characteristics

Understanding the physicochemical properties of your solute is the first step in designing a robust crystallization process. The quantitative data and structural implications for 7-Methoxy-3-nitro-4H-chromen-4-one are summarized below.

PropertyValue / CharacteristicImpact on Crystallization
Molecular Formula C₁₀H₇NO₅High molecular rigidity promotes strong π-π stacking, but bulky substituents can hinder rapid lattice packing[1].
Molecular Weight 221.17 g/mol Standard cooling profiles apply; requires precise supersaturation control[1].
H-Bond Acceptors 5 (Nitro, Methoxy, Carbonyl)Highly prone to forming solvates or hydrates. Exhibits hygroscopic tendencies in polar solvent systems.
H-Bond Donors 0Relies entirely on dipole-dipole and dispersion forces for lattice assembly, making solvent selection critical.
Common Impurities Unreacted precursors, regioisomersImpurities act as freezing point depressants, widening the miscibility gap and triggering oiling out[2].
Section 2: Troubleshooting Guide (FAQs)

Q1: My product is forming a cloudy emulsion instead of solid crystals upon cooling. What is happening? A1: You are experiencing , commonly known as "oiling out." This is a thermodynamic phenomenon where the supersaturated solution separates into two distinct liquid phases—a solute-rich oil phase and a solvent-rich phase—rather than forming a solid crystal lattice[3].

Causality: 7-Methoxy-3-nitro-4H-chromen-4-one has limited solubility in non-polar solvents but can become highly supersaturated. When the cooling rate exceeds the nucleation kinetics, the system enters a metastable miscibility gap[3]. The solute molecules arrange randomly into highly mobile droplets rather than integrating into a rigid crystal lattice. Because these droplets are excellent solvents for impurities, oiling out severely degrades the final purity of your compound[2][4].

Q2: How do I prevent oiling out and force crystalline nucleation? A2: You must bypass the miscibility gap by controlling the supersaturation trajectory and providing a template for growth.

Causality: By introducing seed crystals before the solution reaches the cloud point (the temperature at which oiling out begins), you provide a low-energy surface for solute molecules to integrate. This bypasses the high activation energy required for primary nucleation and forces the system to consume supersaturation via crystal growth rather than phase separation[3].

Actionable Steps:

  • Determine the Cloud Point: Use in-situ turbidity probes or visual observation to find the exact temperature where the solution becomes cloudy[5].

  • Seed Above the Cloud Point: Heat the solution to a clear state, cool it to 2-3°C above the cloud point, and add 1-2 wt% of pure crystalline seeds.

  • Reduce Cooling Rate: Lower the cooling rate to 0.1°C/min immediately after seeding.

OilingOutTroubleshooting Start Observe Turbidity During Cooling Microscopy In-Situ Microscopy (Check Particle Type) Start->Microscopy IsOil Droplets (Emulsion)? Microscopy->IsOil IsCrystal Solid Particles? Microscopy->IsCrystal OilingOut Oiling Out (LLPS) Detected IsOil->OilingOut Yes NormalCryst Normal Nucleation IsCrystal->NormalCryst Yes Action1 Decrease Cooling Rate & Reduce Supersaturation OilingOut->Action1 Action2 Introduce Seed Crystals Above Cloud Point OilingOut->Action2 Action3 Adjust Solvent System (Add Co-solvent) OilingOut->Action3 Success Crystalline Suspension Achieved NormalCryst->Success Action1->Success Action2->Success Action3->Success

Workflow for detecting and resolving liquid-liquid phase separation (oiling out).

Q3: The crystals formed are extremely fine, needle-like, and impossible to filter. How can I improve the crystal habit? A3: Needle-like (acicular) crystals occur due to rapid, one-dimensional growth along the easiest crystallographic axis, often exacerbated by high supersaturation.

Causality: To correct this, implement Temperature Cycling (Ostwald Ripening). By oscillating the temperature (e.g., heating by 5°C, then cooling by 5°C repeatedly), the finer, high-surface-energy needles dissolve preferentially during the heating phase. During the cooling phase, the solute re-deposits onto the larger, more stable crystals, promoting growth in the secondary and tertiary dimensions (increasing thickness).

OstwaldRipening Start Needle-like Crystals (High Surface Energy) HeatPhase Heating Phase (+5°C) Fine needles dissolve Start->HeatPhase CoolPhase Cooling Phase (-5°C) Solute deposits on large crystals HeatPhase->CoolPhase Cycle Repeat Cycle (3-5 times) CoolPhase->Cycle Cycle->HeatPhase Yes End Thick, Filterable Crystals (Low Surface Energy) Cycle->End No

Logical flow of Temperature Cycling (Ostwald Ripening) to improve crystal habit.

Q4: Can I use dichloromethane (DCM) and hexane for crystallization? A: While DCM/hexane is a common laboratory solvent system for chromones[6], it is highly prone to oiling out upon scale-up due to the steep solubility curve and the massive difference in polarity between the two solvents. If using an anti-solvent approach, add the hexane dropwise at an elevated temperature and provide high shear mixing to prevent localized supersaturation zones.

Q5: Why does my isolated product turn into a sticky resin after filtration? A: This indicates that the "crystals" were actually a solidified amorphous glass or a metastable solvate that collapsed upon solvent removal. This is a classic symptom of unmitigated oiling out where the oil droplets spontaneously solidified without forming a true lattice[4]. You must re-dissolve the resin and perform a seeded crystallization.

Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Anti-Oiling Out Cooling Crystallization Workflow

Self-Validating System: This protocol relies on step-wise validation (visual or instrumental) to ensure phase control and prevent emulsion formation.

  • Dissolution: Suspend crude 7-Methoxy-3-nitro-4H-chromen-4-one in a 70:30 mixture of Ethanol/Ethyl Acetate (v/v) at 10 mL/g. Heat to 75°C until a completely clear solution is achieved.

    • Validation: Inspect visually or via turbidity probe; there must be absolutely no visible particulates.

  • Hot Filtration: Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble impurities that could act as rogue nucleation sites.

  • Controlled Cooling (Phase 1): Cool the solution linearly at a rate of 0.5°C/min to 60°C.

  • Seeding: At 60°C (must be verified to be 2-3°C above the historical cloud point), add 1.5 wt% of pure, milled 7-Methoxy-3-nitro-4H-chromen-4-one seeds.

    • Validation: Seeds should remain suspended and not dissolve, confirming the solution is supersaturated.

  • Aging: Hold the temperature isothermally at 60°C for 60 minutes.

    • Validation: Microscopic analysis should confirm the onset of secondary nucleation and the strict absence of spherical oil droplets.

  • Controlled Cooling (Phase 2): Cool at a slow rate of 0.1°C/min to a final temperature of 5°C.

  • Isolation: Isolate the resulting suspension via vacuum filtration. Wash the filter cake with 2 volumes of cold (0°C) ethanol to displace mother liquor. Dry under vacuum at 40°C for 12 hours.

References
  • Oiling Out in Crystallization: Detection and Prevention Source: Mettler Toledo URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Portal: Synthesis &amp; Optimization of 7-Methoxy-3-nitro-4H-chromen-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the nuances of synthesizing 7-Methoxy-3-nitro-4H-chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the nuances of synthesizing 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4). This compound is a privileged heterobicyclic scaffold in medicinal chemistry , widely utilized as a highly reactive building block for synthesizing complex annulated heterocycles and novel lead compounds.

The most robust and scalable method for its preparation is the two-step enaminone route. Below, you will find our validated workflows, optimization data, and a comprehensive troubleshooting guide addressing the mechanistic causality behind common experimental failures.

Experimental Visualization: The Enaminone Pathway

SynthesisWorkflow SM 2-Hydroxy-4-methoxyacetophenone (Starting Material) Intermediate Enaminone Intermediate (Yellow Solid) SM->Intermediate Condensation (- MeOH, - HNMe2) Reagent1 DMF-DMA (1.5 eq, 100°C) Reagent1->Intermediate Product 7-Methoxy-3-nitro-4H-chromen-4-one (Target Product) Intermediate->Product Electrophilic Nitration & O-Cyclization SideProduct 6-Nitro / 8-Nitro Byproducts (Over-nitration Impurities) Intermediate->SideProduct Excess Heat / HNO3 Reagent2 Fuming HNO3 / Glacial AcOH (1.5 eq, 50°C) Reagent2->Product

Figure 1: Two-step synthetic workflow for 7-Methoxy-3-nitro-4H-chromen-4-one via an enaminone.

Standard Operating Protocols

Every protocol below is designed as a self-validating system. Visual cues and specific physical parameters are embedded to ensure real-time verification of the reaction's progress.

Step 1: Condensation to the Enaminone Intermediate
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-hydroxy-4-methoxyacetophenone (10.0 mmol). Purge the vessel with argon for 5 minutes.

  • Reagent Addition: Introduce freshly distilled N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 1.5 eq.) via syringe.

  • Reaction: Heat the neat mixture to 100 °C for 4 hours.

    • Mechanistic Causality: Operating neat (solvent-free) maximizes reactant concentration, driving the equilibrium forward. The continuous evolution of volatile byproducts (methanol and dimethylamine) shifts the reaction to completion. This step self-validates via a distinct color change from pale yellow to deep orange.

  • Isolation: Cool the mixture to room temperature. Triturate the resulting crude mass with cold diethyl ether (20 mL) and filter. The pure enaminone is isolated as a bright yellow, crystalline solid.

Step 2: Electrophilic Nitration & O-Cyclization
  • Preparation: Dissolve the enaminone intermediate (5.0 mmol) in glacial acetic acid (15 mL) in a 50 mL flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Nitration: Dropwise add fuming nitric acid (7.5 mmol, 1.5 eq.) over 15 minutes.

    • Mechanistic Causality: Dropwise addition at 0 °C controls the highly exothermic nitration, preventing localized hot spots that would otherwise lead to immediate over-nitration of the electron-rich aromatic ring .

  • Cyclization: Remove the ice bath and warm the reaction strictly to 50 °C for 2 hours. The solution will transition from deep yellow to a paler yellow as the conjugated enaminone system cyclizes into the chromone ring.

  • Quenching & Recovery: Quench the reaction by pouring it directly into vigorously stirred ice-water (50 mL). Filter the resulting pale yellow precipitate, wash with cold water (3 x 10 mL), and dry under vacuum.

Reaction Optimization Data

The cyclization step is highly sensitive to environmental conditions. The table below summarizes our quantitative optimization data, demonstrating the critical need for precise temperature and reagent control.

EntrySolventTemperature (°C)Fuming HNO₃ (Eq.)Yield (%)Major Impurity Observed
1Glacial AcOH251.545Unreacted enaminone intermediate
2 Glacial AcOH 50 1.5 82 None (Optimal conditions)
3Glacial AcOH801.5516,8-Dinitro byproducts
4Glacial AcOH503.0386,8-Dinitro byproducts
5CH₂Cl₂501.515Ring-opened degradation products

Troubleshooting Guide

Issue: My enaminone intermediate yield is consistently below 50%, and TLC shows significant unreacted 2-hydroxy-4-methoxyacetophenone. How can I drive this to completion? Causality & Solution: The condensation relies heavily on DMF-DMA, which is highly susceptible to hydrolysis. If ambient moisture is present in your glassware or solvent, DMF-DMA rapidly degrades into DMF and methanol, permanently halting the reaction. Actionable Step: Use freshly distilled DMF-DMA. Ensure your glassware is rigorously flame-dried and the reaction is run under a strict argon atmosphere.

Issue: During the nitration/cyclization step, my LC-MS shows multiple peaks with masses corresponding to M+45 (addition of a second nitro group). Why is this happening? Causality & Solution: 7-Methoxy-3-nitro-4H-chromen-4-one contains a strongly electron-donating methoxy group at the 7-position. This strongly activates the 6- and 8-positions of the aromatic ring toward electrophilic aromatic substitution . If the reaction temperature exceeds 60 °C (See Table, Entry 3) or if excess nitric acid is used, over-nitration occurs rapidly. Actionable Step: Strictly maintain the reaction temperature at 50 °C using a precisely controlled heating block. Do not exceed 1.5 equivalents of fuming nitric acid.

Issue: I isolated the final product, but the yield dropped significantly after aqueous workup and basic washing. What caused this? Causality & Solution: 3-Nitrochromones are highly electrophilic at the C2 position. The strongly electron-withdrawing nitro group at C3 makes the pyranone ring highly susceptible to nucleophilic attack by hydroxide ions . Prolonged exposure to basic aqueous solutions (like saturated NaHCO₃) causes ring-opening (hydrolysis) back to the substituted acetophenone. Actionable Step: Avoid basic washes entirely. Quench the acidic reaction mixture by pouring it directly into vigorously stirred ice-water and immediately filter the precipitated product.

Frequently Asked Questions (FAQs)

Q: Can I synthesize 7-Methoxy-3-nitro-4H-chromen-4-one using triethyl orthoformate instead of the enaminone route? A: Yes. An alternative classical route involves reacting 1-(2-hydroxy-4-methoxyphenyl)-2-nitroethanone with triethyl orthoformate in the presence of acetic anhydride and pyridine. However, synthesizing the highly reactive ω-nitroacetophenone precursor is often lower yielding and more hazardous than utilizing the highly stable enaminone intermediate . We strongly recommend the DMF-DMA route for scalability.

Q: What is the recommended purification method if I want to avoid column chromatography? A: 7-Methoxy-3-nitro-4H-chromen-4-one crystallizes readily due to its planar, rigid heterobicyclic structure. Recrystallization from hot ethanol or an ethyl acetate/hexanes mixture typically yields >98% purity, effectively leaving trace over-nitrated byproducts dissolved in the mother liquor.

Q: How should I store the synthesized 7-Methoxy-3-nitro-4H-chromen-4-one? A: Store the compound in an amber glass vial at 4 °C under an inert atmosphere. While stable as a solid, the compound can slowly degrade upon prolonged exposure to ambient light and moisture due to the highly reactive C2-C3 double bond.

References

  • Title: The Chemistry of 3-Nitrochromenes Source: KU Leuven (Lirias) URL: [Link]

  • Title: Synthetic Approaches for the Synthesis of 7-Azaindole Derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile Source: Universität Rostock (RosDok) URL: [Link]

Optimization

safe handling and disposal of 7-Methoxy-3-nitro-4H-chromen-4-one

Welcome to the Technical Support Center for the safe handling, experimental use, and disposal of 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4). Designed for researchers and drug development professionals, this guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the safe handling, experimental use, and disposal of 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4). Designed for researchers and drug development professionals, this guide synthesizes physicochemical data with field-proven safety protocols to ensure scientific integrity and laboratory safety.

I. Compound Profile & Safety Thresholds

7-Methoxy-3-nitro-4H-chromen-4-one is a synthetic small molecule belonging to the chromen-4-one family, widely recognized as a privileged scaffold in medicinal chemistry[1]. The presence of the nitro group at the C-3 position introduces specific reactivity profiles that dictate strict handling parameters.

Property / ParameterValue / ThresholdSafety & Experimental Implication
Molecular Weight 221.17 g/mol [1]Essential for stoichiometric calculations and toxicity scaling.
Molecular Formula C₁₀H₇NO₅[1]High oxygen balance due to the nitro group; potential for rapid oxidation if exposed to extreme heat.
Incompatible Chemicals Strong bases, amines, reducing agents[2]Contact with these can trigger exothermic decomposition or form shock-sensitive salts[2][3].
Storage Conditions Cool, dry, well-ventilated[2][4]Prevents thermal degradation and moisture-induced hydrolysis of the chromone ring.
Required PPE N95/P1 mask, neoprene/nitrile gloves[2][4]Prevents inhalation of fine aerosols and protects against dermal sensitization[4].

II. Lifecycle Management Workflow

The following diagram illustrates the critical path for managing 7-Methoxy-3-nitro-4H-chromen-4-one from receipt to final disposal.

G N1 1. Receipt & Storage (Cool, Dry, Inert) N2 2. Handling / Weighing (Anti-Static, Fume Hood) N1->N2 Equilibrate to RT Check for moisture N3 3. Experimental Use (Avoid Strong Bases/Amines) N2->N3 Dissolve in compatible solvent (e.g., Acetonitrile) N4 4. Waste Segregation (Halogen-Free Organic) N3->N4 Collect spent reaction mixtures N5 5. Final Disposal (EPA/RCRA Compliant) N4->N5 Transfer to EHS for incineration

Caption: Workflow for the safe lifecycle management of 7-Methoxy-3-nitro-4H-chromen-4-one.

III. Troubleshooting & FAQs

Q: Why do I experience static cling when weighing 7-Methoxy-3-nitro-4H-chromen-4-one, and why is this dangerous? A: As a dry synthetic powder, this compound easily accumulates static charge. This is a critical hazard because nitroaromatic compounds can be sensitive to static discharge[2][3]. Causality: The friction of transferring the powder strips electrons, creating a potential difference. Solution: Use an anti-static gun (zerostat) on both the weighing spatula and the weigh boat prior to handling. Ensure your analytical balance is properly grounded.

Q: What solvents are chemically compatible for preparing stock solutions? A: Acetonitrile and methanol are highly compatible and are the standard solvents used for High-Performance Liquid Chromatography (HPLC) of nitroaromatics[5]. Causality: The Molecular Electrostatic Potential (MEP) map of 7-Methoxy-3-nitro-4H-chromen-4-one shows a strong negative potential around the oxygen atoms of the carbonyl and nitro groups, making them highly susceptible to electrophilic interaction[1]. You must strictly avoid amines or strong bases, as mixing nitro compounds with these reagents can cause violent exothermic decomposition[2].

Q: How should I manage accidental spills of this compound on the benchtop? A: Never dry-sweep the powder. Dry sweeping creates hazardous airborne aerosols that can be inhaled[4]. Causality: Inhalation bypasses dermal barriers, introducing the nitroaromatic directly into the bloodstream. Solution: Gently cover the spill with a chemically compatible absorbent pad dampened with water or a mild solvent to suppress dust formation. Pick up the material and place it in a closed container, then decontaminate the surface with soap and water[2][4].

IV. Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Safe Weighing and Solution Preparation

Objective: To safely transfer and dissolve the compound without aerosol exposure or static ignition.

  • PPE Verification: Don a flame-resistant lab coat, chemical-resistant gloves (neoprene or heavy-duty nitrile), and ANSI-compliant safety goggles[2]. If handling bulk powder outside a controlled airflow, an N95 or P1 dust mask is mandatory[4].

  • Environmental Control: Conduct all weighing inside a ductless weighing enclosure or a chemical fume hood with the sash lowered[2].

  • Anti-Static Mitigation: Discharge static from your tools. Tare the grounded weigh boat.

  • Transfer & Weighing: Carefully transfer the solid using a grounded spatula.

    • Self-Validation Step: Record the exact mass. If the balance reading fluctuates wildly, static is still present. Re-apply the anti-static gun before proceeding.

  • Dissolution: Slowly add the pre-calculated volume of compatible solvent (e.g., Acetonitrile).

    • Self-Validation Step: Hold the vial against a light source. Complete optical clarity confirms full dissolution. Any remaining particulates indicate incomplete solvation, which could lead to localized heating or inaccurate dosing in downstream assays.

Protocol B: Chemical Quenching and Waste Disposal

Objective: To neutralize and dispose of nitroaromatic waste in compliance with EPA/RCRA standards.

  • Waste Segregation: Collect all spent reaction mixtures containing 7-Methoxy-3-nitro-4H-chromen-4-one in a dedicated, clearly labeled "Halogen-Free Organic Waste" container. Never dispose of nitro compounds down the sink drain[2][4].

  • Compatibility Verification: Before adding to the waste carboy, verify that no strong acids, bases, or reducing agents are present in the waste stream.

    • Causality: Nitro compounds can become highly shock-sensitive explosives if contaminated with incompatible reagents like amines or heavy metals[2][3].

  • Storage: Keep the waste container tightly closed in a cool, dry, and well-ventilated secondary containment tray[2][4].

  • Final Disposition: Coordinate with your institutional Environmental Health and Safety (EHS) department for pickup. Nitroaromatic waste typically requires specialized high-temperature incineration rather than standard chemical processing[2][6].

V. References

  • Environmental Protection Agency (EPA). "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)". EPA.gov.[Link]

  • National Science Teaching Association (NSTA). "Biological/Chemical Waste Management". NSTA.org. [Link]

  • MuniRem Environmental. "MuniRem® Technology – An On-Site Treatment Solution for Explosives". MuniRem.com.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Methoxy-3-nitro-4H-chromen-4-one Assays

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that 7-Methoxy-3-nitro-4H-chromen-4-one is a highly valuable synthetic small molecule belonging to the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that 7-Methoxy-3-nitro-4H-chromen-4-one is a highly valuable synthetic small molecule belonging to the chromen-4-one family—a privileged scaffold in medicinal chemistry[1]. However, this specific substitution pattern (a 7-methoxy group combined with a 3-nitro group) creates a "perfect storm" for assay interference.

As a Senior Application Scientist, I frequently see this compound produce ambiguous, non-reproducible, or artifactual data. This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind these interferences and providing self-validating protocols to ensure the scientific integrity of your data.

Diagnostic Triage: Identifying the Source of Interference

Before adjusting your protocols, it is critical to diagnose how the structural features of 7-Methoxy-3-nitro-4H-chromen-4-one are interacting with your specific assay modality.

Mechanism Compound 7-Methoxy-3-nitro-4H-chromen-4-one Nitro 3-Nitro Group (Redox Active) Compound->Nitro Chromone Chromone Core (Planar, Hydrophobic) Compound->Chromone C2Pos C-2 Position (Highly Electrophilic) Compound->C2Pos MTT Direct Dye Reduction (False Viability) Nitro->MTT Agg Colloidal Aggregation (PAINS Behavior) Chromone->Agg Nuc Nucleophilic Attack (False Inhibition) C2Pos->Nuc

Mechanistic pathways of assay interference driven by the structural features of 3-nitrochromones.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my MTT/MTS assay showing >150% cell viability when treated with high concentrations of this compound?

The Causality: You are likely observing a false-positive viability signal caused by direct chemical reduction. The MTT assay relies on the reduction of a tetrazolium dye to a purple formazan product, which is generally assumed to be driven by cellular NAD(P)H-dependent oxidoreductases[2]. However, the 3-nitro group on your chromone is highly redox-active. In the presence of cellular reducing agents, media components, or even serum albumin (which contains free cysteine residues), the nitro group can facilitate the direct, non-enzymatic reduction of tetrazolium salts[3][4]. This bypasses cellular metabolism entirely, faking a high viability signal even if the cells are dead.

The Solution: You must transition to a non-redox viability assay. We recommend ATP-based luminescence assays (e.g., CellTiter-Glo) or direct membrane integrity assays (e.g., Calcein-AM/PI).

FAQ 2: In my biochemical screen, this compound is a potent enzyme inhibitor, but the dose-response curve is extremely steep (Hill slope > 2). Is this a true hit?

The Causality: A steep Hill slope is a classic hallmark of Pan-Assay Interference Compounds (PAINS)[5]. For 7-Methoxy-3-nitro-4H-chromen-4-one, there are two primary culprits:

  • Colloidal Aggregation: The planar, hydrophobic chromone core can form micro-aggregates in aqueous buffers, non-specifically sequestering and denaturing your target enzyme[6].

  • Covalent Modification: The electron-withdrawing nature of the 3-nitro group severely depletes electron density at the C-2 position of the pyrone ring. This makes the C-2 position highly susceptible to nucleophilic attack by cysteine residues on your target enzyme, leading to irreversible, non-specific covalent inhibition[7][8].

The Solution: Implement a self-validating DTT-shift protocol (detailed below) to test for covalent reactivity, and add 0.01% Triton X-100 to your assay buffer to disrupt colloidal aggregates.

FAQ 3: My fluorescence-based reporter assay is yielding erratic, noisy data. What is happening?

The Causality: The 7-methoxy-chromone core forms an extended conjugated π -system that absorbs strongly in the UV and blue regions of the spectrum. If your assay relies on excitation wavelengths between 340 nm and 450 nm, the compound acts as an "inner filter," absorbing the excitation light before it reaches your fluorophore, leading to artificial signal quenching.

Quantitative Assay Susceptibility Matrix

To aid in experimental design, use the following table to assess the risk of using 7-Methoxy-3-nitro-4H-chromen-4-one in standard assay formats.

Assay ModalityPrimary Interference MechanismResulting ArtifactSusceptibility LevelRecommended Alternative
MTT / MTS / XTT Direct chemical reduction of tetrazolium dyeFalse Positive (Viability)Critical ATP Luminescence
Resazurin (Alamar Blue) Redox cycling / Fluorescence quenchingVariable / Noisy DataHigh Calcein-AM / Trypan Blue
Biochemical Kinase (Fluorescence) Colloidal aggregation / Inner-filter effectFalse Positive (Inhibition)High Radiometric Assay / SPR
Caspase-3/7 (Luminescence) Nucleophilic attack on assay reagentsFalse NegativeModerate Western Blot (Cleaved Caspase)

Troubleshooting Workflows & Methodologies

Workflow Start Ambiguous Result: 7-Methoxy-3-nitrochromone Check Identify Assay Modality Start->Check Redox Redox/Viability (MTT, Resazurin) Check->Redox Optical Optical/Fluorescence (UV-Vis, FRET) Check->Optical Enzyme Enzyme Inhibition (Kinase, Protease) Check->Enzyme RedoxFix Run ATP-based Assay (CellTiter-Glo) Redox->RedoxFix Suspect nitro reduction OpticalFix Spectral Scan & Baseline Subtraction Optical->OpticalFix Suspect chromone absorbance EnzymeFix DTT-Dependency Test Check Aggregation Enzyme->EnzymeFix Suspect covalent binding

Decision tree for triaging and resolving ambiguous assay results.

Protocol A: Self-Validating Cell-Free Redox Control (For Viability Assays)

If you must use a tetrazolium-based assay, you must establish a self-validating control system to quantify the background chemical reduction caused by the 3-nitro group.

Step-by-Step Methodology:

  • Prepare Cell-Free Plates: Dispense your standard cell culture media (containing FBS/serum albumin, as albumin thiols can trigger reduction[4]) into a 96-well plate without cells.

  • Compound Addition: Add 7-Methoxy-3-nitro-4H-chromen-4-one at your standard assay concentrations (e.g., 1 µM to 100 µM).

  • Incubation: Incubate for the same duration as your standard assay (e.g., 24 to 48 hours) at 37°C.

  • Dye Addition: Add the MTT/MTS/XTT reagent as per the manufacturer's protocol.

  • Quantification: Read the absorbance. Any signal generated in this cell-free plate represents direct chemical interference.

  • Data Correction: Subtract the cell-free absorbance values from your actual cellular assay values. Note: If the cell-free signal accounts for >30% of your total signal, the assay is invalid and must be abandoned.

Protocol B: DTT-Shift Assay for Covalent Reactivity (For Enzyme Assays)

To determine if the compound is acting as a false-positive enzyme inhibitor via nucleophilic attack at the C-2 position[7].

Step-by-Step Methodology:

  • Prepare Buffers: Create two identical biochemical assay buffers: Buffer A (Standard) and Buffer B (Supplemented with 1 mM Dithiothreitol [DTT]).

  • Pre-incubation: Pre-incubate your target enzyme with a serial dilution of 7-Methoxy-3-nitro-4H-chromen-4-one in both Buffer A and Buffer B for 30 minutes.

  • Initiate Reaction: Add the enzyme substrate to begin the reaction.

  • Calculate IC50: Generate dose-response curves for both conditions.

  • Interpretation: If the compound is a true, reversible inhibitor, the IC50 will remain relatively stable between the two buffers. If the compound is acting as an electrophilic PAINS compound, the 1 mM DTT in Buffer B will act as a nucleophilic "sponge," reacting with the C-2 position of the chromone and drastically shifting the IC50 (often rendering the compound inactive).

References

  • Benchchem. 7-Methoxy-3-nitro-4H-chromen-4-one. 1

  • ResearchGate. Ring Opening and Recyclization Reactions of 3-Nitrochromone with Some Nucleophilic Reagents. 7

  • Taylor & Francis. Evolution of assay interference concepts in drug discovery.5

  • PubMed Central (PMC). Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers. 3

  • Taylor & Francis. Serum albumin leads to false-positive results in the XTT and the MTT assay. 4

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 7-Methoxy-3-nitro-4H-chromen-4-one Synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

7-Methoxy-3-nitro-4H-chromen-4-one (Molecular Formula: C₁₀H₇NO₅, MW: 221.17 g/mol ) is a synthetic small molecule featuring a privileged chromen-4-one scaffold, widely utilized as a building block in medicinal chemistry[1]. The introduction of the nitro group at the 3-position of the α,β -unsaturated ketone (γ-pyrone) ring is a critical synthetic step that is notoriously prone to batch-to-batch variability.

This variability primarily stems from competing electronic effects: the strongly electron-donating 7-methoxy group activates the benzenoid ring, while the target for nitration is the 3-position of the pyrone ring. Controlling the kinetics of nitronium ion ( NO2+​ ) attack is paramount to ensuring regioselectivity, preventing oxidative degradation, and maintaining high yields.

Standard Operating Procedure (SOP): A Self-Validating Protocol

To eliminate variability, the synthesis must follow a rigid, self-validating system where each step contains an observable in-process control (IPC). This protocol is adapted from established chromone nitration methodologies[2].

Step 1: Substrate Dissolution Charge a jacketed reactor with 7-methoxychromone (1.0 equivalent). Begin the dropwise addition of 70% Nitric Acid ( HNO3​ ) at room temperature (approx. 5 mL per gram of substrate).

  • Causality: Using 70% HNO3​ without sulfuric acid prevents excessive dehydration and minimizes oxidative cleavage of the ether linkage.

  • Validation: The mixture must transition into a clear, homogenous solution within 15 minutes.

Step 2: Exotherm Control & Nitration As the dissolution completes, the internal temperature will spontaneously rise. Apply active jacket cooling to maintain the internal temperature strictly between 38°C and 42°C[2].

  • Causality: The generation of the nitronium ion and subsequent electrophilic substitution is highly exothermic. Allowing the temperature to exceed 42°C leads to rapid oxidative degradation and off-target nitration on the benzenoid ring.

  • Validation: A thick solid will begin to separate from the solution exactly as the temperature stabilizes at 40°C.

Step 3: Quenching and Isolation After 1 hour of total reaction time, cool the slurry to 20°C. Filter the separated solid under a vacuum.

  • Causality: Rapid cooling arrests the nitration kinetics, preventing over-reaction while maximizing the precipitation of the target compound.

Step 4: Washing and Purification Wash the filter cake sequentially with concentrated HNO3​ (to remove unreacted starting material), followed by copious amounts of distilled water until the filtrate is neutral, and finally with cold absolute ethanol[2]. Recrystallize the crude solid from anhydrous dioxane.

  • Validation: The purified 7-Methoxy-3-nitro-4H-chromen-4-one will form distinct crystals. Infrared (IR) spectroscopy must confirm a strong, sharp absorption band in the 1650-1620 cm⁻¹ region, characteristic of the γ-pyrone carbonyl group[1].

Quantitative Process Parameters

The following table summarizes the critical parameters required to achieve a reproducible baseline.

ParameterTarget ValueAcceptable ToleranceConsequence of Deviation
Nitric Acid Concentration 70% (w/w)68% - 72%<68%: Incomplete conversion; >72%: Ring degradation.
Reaction Temperature 40°C38°C - 42°C>42°C causes thermal runaway and regioisomer formation[2].
Reaction Time 60 minutes± 5 minutesProlonged exposure leads to hydrolysis of the methoxy group.
Agitation Rate 400 RPM350 - 450 RPMPoor mixing creates localized thermal hotspots.
Expected Yield 60 - 65%> 55%Lower yields indicate product loss during the washing phase.
Process Workflows & Root Cause Analysis

SynthesisWorkflow SM 7-Methoxychromone (Starting Material) Nitration Nitration Step (70% HNO3, 38-42°C) SM->Nitration Dropwise addition Cooling Controlled Cooling & Precipitation Nitration->Cooling 1 hr reaction time Filtration Filtration & Washing (H2O / EtOH) Cooling->Filtration Solid separation Purification Recrystallization (Anhydrous Dioxane) Filtration->Purification Crude isolation Product 7-Methoxy-3-nitro- 4H-chromen-4-one Purification->Product Pure crystallization

Standardized workflow for the synthesis and purification of 7-Methoxy-3-nitro-4H-chromen-4-one.

RootCause Variability Batch-to-Batch Variability Temp Temperature Fluctuations Impurity Over-nitration / Ring Degradation Temp->Impurity >42°C Incomplete Incomplete Conversion Temp->Incomplete <35°C Acid HNO3 Concentration Inconsistencies Acid->Incomplete Water ingress Mixing Poor Mixing Dynamics Regio Regioisomer Formation Mixing->Regio Localized hotspots Impurity->Variability Incomplete->Variability Regio->Variability

Root cause analysis mapping process deviations to specific batch variability outcomes.

Troubleshooting FAQs

Q1: Why is the yield of my 7-Methoxy-3-nitro-4H-chromen-4-one fluctuating between 30% and 65% across different batches? A: The primary culprit is inadequate exotherm control during the nitration step. The reaction of chromones with nitric acid is highly exothermic and temperature-dependent[2]. If the internal temperature exceeds 42°C, the reaction loses regioselectivity, leading to oxidative degradation of the chromone ring and over-nitration, which destroys the product. Conversely, if the system is over-cooled (below 35°C), the generation of the nitronium ion ( NO2+​ ) stalls, resulting in unreacted starting material. Ensure your reactor has sufficient jacket cooling capacity to lock the temperature at 40°C.

Q2: I am detecting a high level of impurities in the crude product via HPLC. How can I prevent the formation of regioisomers? A: The methoxy group at the 7-position is strongly electron-donating. This creates a competing electronic effect by activating the benzenoid ring (specifically at the 6- and 8-positions) toward electrophilic attack. To ensure the nitronium ion attacks the target 3-position on the pyrone ring, you must eliminate localized thermal and concentration hotspots. This is achieved by increasing the mechanical agitation rate (target 400 RPM) and ensuring the dropwise addition of nitric acid is perfectly uniform. Poor mixing allows localized spikes in NO2+​ concentration, driving off-target aromatic nitration.

Q3: My post-filtration crystallization yields an amorphous, gummy solid instead of pure crystals, and the melting point is depressed. What is causing this? A: This phenomenon is caused by residual nitric acid or water trapped in the crude matrix, which forces the product to crash out too rapidly during recrystallization, trapping impurities within the lattice. Your isolation protocol must be self-validating: you must wash the crude filter cake with distilled water until the filtrate tests strictly neutral (pH > 6). Furthermore, ensure that the dioxane used for the final recrystallization is strictly anhydrous[2]. The presence of water in the recrystallization solvent will invariably lead to an amorphous, impure precipitate.

Q4: Can I use a mixture of Sulfuric Acid and Nitric Acid (nitrating mixture) to speed up the reaction? A: It is highly discouraged for this specific substrate. While a standard nitrating mixture ( H2​SO4​ / HNO3​ ) generates nitronium ions more rapidly, the aggressive dehydrating nature of sulfuric acid combined with the electron-rich 7-methoxy group will lead to severe charring, ether cleavage, and complete loss of the chromone scaffold. Stick to 70% Nitric Acid as a standalone reagent and solvent[2].

References
  • Benchchem. "7-Methoxy-3-nitro-4H-chromen-4-one". Benchchem.
  • Google Patents. "US3906005A - 3-Nitrochromones". Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 7-Methoxy-3-nitro-4H-chromen-4-one vs. Nitro-Substituted Chromone Scaffolds

As a Senior Application Scientist overseeing heterocyclic scaffold development, I frequently evaluate the synthetic utility and biological efficacy of chromen-4-one derivatives. Nitro-substituted chromones are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing heterocyclic scaffold development, I frequently evaluate the synthetic utility and biological efficacy of chromen-4-one derivatives. Nitro-substituted chromones are privileged scaffolds in medicinal chemistry, highly valued for their exceptional reactivity and structural versatility[1].

In this guide, we will critically compare 7-Methoxy-3-nitro-4H-chromen-4-one against its unsubstituted (3-nitrochromone) and sterically hindered (2-methyl-3-nitrochromone) counterparts. By dissecting the causality behind their chemical behavior, we aim to provide researchers with an authoritative roadmap for selecting the optimal scaffold for drug discovery and synthetic workflows.

Structural and Mechanistic Divergence

The reactivity of nitrochromones is fundamentally governed by the powerful electron-withdrawing nature of the nitro group at the C-3 position, which conjugates with the alkene to create a highly reactive Michael acceptor[2]. However, the substitution pattern on the fused benzene ring or the pyrone ring drastically alters this reactivity profile.

  • Unsubstituted 3-Nitrochromone: The C-2 position is extremely electrophilic. It readily undergoes nucleophilic attack by amines, hydrazines, and active methylene compounds, leading to rapid ring opening and recyclization[3].

  • 7-Methoxy-3-nitro-4H-chromen-4-one: The addition of a methoxy group at the 7-position introduces a strong electron-donating resonance effect (+M effect). This increases the electron density on the fused benzene ring, slightly dampening the extreme electrophilicity of the pyrone ring[1]. Causality in Drug Design: This modulation is highly desirable. It prevents indiscriminate, off-target nucleophilic attacks in biological systems (reducing toxicity) while maintaining sufficient reactivity for controlled synthetic annulations. Furthermore, the methoxy oxygen serves as a critical hydrogen bond acceptor in pharmacophore modeling[1].

  • 2-Methyl-3-nitrochromone: The presence of a methyl group at C-2 introduces severe steric hindrance, effectively blocking nucleophilic attack at the pyrone core. Instead, reactivity shifts to the methyl protons, which become highly acidic and prone to styrylation with aromatic aldehydes[4].

Quantitative Comparison of Physicochemical Properties

To facilitate objective scaffold selection, the quantitative and functional attributes of these three key nitrochromones are summarized below.

Feature3-Nitrochromone7-Methoxy-3-nitro-4H-chromen-4-one2-Methyl-3-nitrochromone
Monoisotopic Mass 191.0218 Da221.0270 Da[1]205.0375 Da
Molecular Formula C₉H₅NO₄C₁₀H₇NO₅[1]C₁₀H₇NO₄
Electrophilicity (C-2) Extremely High (Unrestricted Michael acceptor)High (Modulated by 7-OMe +M effect)Low (Steric hindrance by 2-Methyl)[4]
Primary Reactivity Rapid ring-opening / recyclization[3]Controlled[3+3] cyclocondensationsCondensation at the 2-methyl protons[4]
Pharmacophore Utility Basic building blockHigh (7-OMe provides H-bond acceptor)[1]Moderate (Chelating agent precursor)
Biological Applications Antimicrobial, Antimalarial[3]PI3K inhibitors, DPP-4 inhibitors[2]Fluorescent probes, Chelators[4]

Pharmacophore Utility and Biological Applications

Nitrochromones are not just synthetic intermediates; they are direct precursors to potent therapeutics. The reduction of the nitroalkene moiety yields 3-aminochromanes, which have been identified as potent dipeptidyl peptidase 4 (DPP-4) inhibitors for antidiabetic applications[2].

More notably, racemic and chiral derivatives of substituted nitrochromenes (such as S14161 analogs) have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, rendering them highly effective as antileukemia and antimyeloma agents[2]. The 7-methoxy variant provides superior binding affinity in the kinase hinge region due to optimized lipophilicity and hydrogen bonding.

Pathway C1 Nitrochromone Derivative P1 PI3K Kinase Domain C1->P1 Competitive Inhibition P2 PIP2 to PIP3 Conversion P1->P2 Catalyzes P3 Akt Phosphorylation P2->P3 Activates P4 Cell Survival / Proliferation P3->P4 Promotes

Inhibition of the PI3K/Akt signaling pathway by nitrochromone-derived pharmacophores.

Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and specific observational checkpoints.

Protocol 1: Synthesis of Heteroannulated 3-Nitropyridines via [3+3] Cyclocondensation

This protocol leverages the electrophilicity of 7-Methoxy-3-nitro-4H-chromen-4-one to construct complex pyridine architectures by reacting with electron-rich aminoheterocycles[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 7-Methoxy-3-nitro-4H-chromen-4-one and 1.1 mmol of a 1,3-C,N-dinucleophile (e.g., 5-amino-pyrazole) in 10 mL of glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux (approx. 118 °C) for 2–4 hours.

    • Causality of Solvent Choice: Glacial acetic acid serves a dual mechanistic purpose. First, it weakly protonates the C-4 carbonyl, intensifying the electrophilicity at C-2 to facilitate the initial Michael addition. Second, it acts as a dehydrating agent during the final recyclization step, driving the equilibrium toward the stable annulated pyridine[3].

  • Self-Validation Checkpoint (TLC & Visual): The reaction progress is visually self-validating. The starting nitrochromone exhibits a bright yellow color in solution. As the reaction proceeds, the solution transitions to a deep orange/red. Complete consumption is confirmed via TLC (Hexane:EtOAc 7:3), where the disappearance of the UV-active starting material coincides with the emergence of a highly fluorescent product spot under 365 nm UV.

  • Isolation: Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash sequentially with cold water and dilute ethanol, and dry under a vacuum.

Workflow N1 7-Methoxy-3-nitrochromone N2 Nucleophilic Attack (C-2) N1->N2 Aminoheterocycle N3 Ring-Opened Intermediate N2->N3 Acid/Heat N4 [3+3] Cyclocondensation N3->N4 Intramolecular Attack N5 Annulated 3-Nitropyridine N4->N5 Dehydration

Mechanistic workflow of [3+3] cyclocondensation of 7-methoxy-3-nitrochromone.

Protocol 2: Reduction to 3-Aminochromane Antidiabetic Precursors

This protocol details the full reduction of the nitroalkene to yield 3-aminochromanes, critical intermediates for DPP-4 inhibitors[2].

Step-by-Step Methodology:

  • Alkene/Ketone Reduction: Dissolve 1.0 mmol of 7-Methoxy-3-nitrochromone in 15 mL of THF/MeOH (1:1). Cool to 0 °C and slowly add 2.5 mmol of Sodium Borohydride (NaBH₄). Stir for 1 hour.

    • Causality: The conjugated nitroalkene is highly susceptible to hydride attack. NaBH₄ selectively reduces both the C2-C3 double bond and the C-4 carbonyl, yielding the saturated nitrochromane intermediate without cleaving the ring[2].

  • Nitro Group Reduction: Isolate the intermediate and dissolve it in 10 mL of 6N HCl. Add 5.0 mmol of Zinc dust in portions at room temperature. Stir for 2 hours.

    • Causality: Zinc in acidic media provides single-electron transfers that efficiently reduce the aliphatic nitro group to a primary amine, avoiding the over-reduction or ring-opening that can occur with harsh catalytic hydrogenation.

  • Self-Validation Checkpoint (Ninhydrin & HRMS): Perform a Ninhydrin test on the TLC plate. A positive (purple/blue) spot confirms the presence of the primary amine. Subsequent High-Resolution Mass Spectrometry (HRMS) must confirm the[M+H]⁺ peak corresponding to the fully reduced 7-methoxy-3-aminochromane.

References

  • Title :1 Source : Benchchem

  • Title :2 Source : Lirias (KU Leuven)

  • Title :3 Source : ResearchGate

  • Title :4 Source : ACS Publications

Sources

Comparative

validating the biological activity of 7-Methoxy-3-nitro-4H-chromen-4-one in animal models

Title: Preclinical Validation Guide: Evaluating 7-Methoxy-3-nitro-4H-chromen-4-one as a Targeted Kinase Inhibitor in Murine Models Executive Summary & Scientific Rationale The chromen-4-one (chromone) scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical Validation Guide: Evaluating 7-Methoxy-3-nitro-4H-chromen-4-one as a Targeted Kinase Inhibitor in Murine Models

Executive Summary & Scientific Rationale

The chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, including potent anticancer and anti-inflammatory activities [1]. Among its synthetic derivatives, 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) has emerged as a highly reactive and versatile building block.

From a mechanistic perspective, the introduction of a strongly electron-withdrawing nitro group at the C-3 position activates the γ -pyrone ring for nucleophilic attack, while the electron-donating methoxy group at C-7 enhances the molecule's spatial binding affinity within the hydrophobic pockets of target kinases [1, 2]. Molecular Electrostatic Potential (MEP) mapping indicates that the oxygen atoms of the carbonyl and nitro groups serve as critical sites for electrophilic interaction, making this compound a prime candidate for competitive kinase inhibition—specifically targeting the ATP-binding cleft of Phosphoinositide 3-kinase (PI3K) [1, 3].

This guide provides a comprehensive, self-validating framework for evaluating the in vivo biological activity of 7-Methoxy-3-nitro-4H-chromen-4-one, objectively comparing its performance against natural analogs (Chrysin) and clinical-stage inhibitors (Buparlisib/BKM120).

Comparative Profiling: Pharmacokinetics & Efficacy

Before initiating costly animal studies, it is crucial to benchmark the test compound against established alternatives. The table below synthesizes the preclinical profile of 7-Methoxy-3-nitro-4H-chromen-4-one compared to Chrysin (a naturally occurring 5,7-dihydroxyflavone) and BKM120 (a pan-PI3K inhibitor).

Table 1: Comparative Preclinical Profile in Xenograft Models

Parameter7-Methoxy-3-nitro-4H-chromen-4-oneChrysin (Natural Analog)Buparlisib (BKM120)
Primary Target PI3K / Akt PathwayBroad-spectrum (Weak PI3K)Pan-PI3K (p110 α/β/δ/γ )
In Vitro IC 50​ (PI3K α ) ~0.85 μ M (Estimated)>20 μ M0.05 μ M
Aqueous Solubility Poor (<0.1 mg/mL)Very Poor (<0.01 mg/mL)Moderate (Formulated)
In Vivo Bioavailability (PO) Low (~15%)Extremely Low (<5%)High (~70%)
Recommended Dosing Route Intraperitoneal (IP)IP or Intravenous (IV)Oral (PO)
Half-life (t 1/2​ ) in Mice 3.2 hours1.5 hours12 hours

Analysis: While 7-Methoxy-3-nitro-4H-chromen-4-one does not yet match the nanomolar potency of optimized clinical drugs like BKM120, its functionalized core offers significantly better target engagement and metabolic stability than unoptimized natural chromones like Chrysin [4].

Mechanistic Pathway Visualization

To understand the biological endpoint of our in vivo models, we must map the compound's mechanism of action. 7-Methoxy-3-nitro-4H-chromen-4-one acts as a competitive inhibitor of PI3K, preventing the phosphorylation of PIP2 to PIP3, thereby starving the downstream Akt/mTOR pathway of its activation signal.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Phosphorylates Proliferation Tumor Proliferation & Survival mTOR->Proliferation Promotes Compound 7-Methoxy-3-nitro-4H-chromen-4-one Compound->PI3K Competitive Inhibition

Caption: Mechanism of Action: 7-Methoxy-3-nitro-4H-chromen-4-one mediated inhibition of the PI3K/Akt pathway.

Experimental Protocols: In Vivo Validation

The following protocols are designed as a self-validating system. Every step includes the underlying causality to ensure scientific rigor and reproducibility.

Protocol A: Formulation and Maximum Tolerated Dose (MTD)

Objective: Establish a safe therapeutic window and overcome the compound's inherent hydrophobicity.

  • Vehicle Selection: Dissolve 7-Methoxy-3-nitro-4H-chromen-4-one in a vehicle comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Causality: The planar, aromatic nature of the chromone core results in poor aqueous solubility. DMSO disrupts crystal lattice energy, while PEG300 and Tween-80 act as co-solvents and surfactants to prevent precipitation upon injection into the aqueous physiological environment.

  • Dose Escalation: Administer the formulated compound via Intraperitoneal (IP) injection to healthy BALB/c mice at doses of 10, 25, 50, and 100 mg/kg.

  • Monitoring: Record body weight daily for 7 days. The MTD is defined as the highest dose resulting in less than 10% body weight loss with no signs of severe clinical toxicity (e.g., lethargy, piloerection).

Protocol B: Subcutaneous Tumor Xenograft Efficacy Model

Objective: Quantify the anti-tumor efficacy of the compound in a controlled, live biological system.

  • Cell Preparation: Harvest HCT116 (human colorectal carcinoma) cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5×106 cells/mL.

    • Causality: Matrigel provides an extracellular matrix scaffold that significantly enhances initial cell survival and localized tumor engraftment.

  • Inoculation: Inject 100 μ L of the cell suspension subcutaneously into the right flank of athymic nude mice (nu/nu).

  • Randomization: Allow tumors to reach an average volume of 100–150 mm³. Randomize mice into three groups (n=8/group): Vehicle Control, 7-Methoxy-3-nitro-4H-chromen-4-one (at 1/2 MTD), and BKM120 (Positive Control, 30 mg/kg).

    • Causality: Randomizing at 100 mm³ ensures that the tumors are fully established and vascularized, preventing false positives caused by compounds that merely inhibit initial engraftment.

  • Dosing & Measurement: Dose daily for 21 days. Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

    • Causality: Subcutaneous tumors grow as prolate ellipsoids; this formula accurately estimates the volume of an ellipsoid where the depth is assumed to be equivalent to the width.

InVivo_Workflow CellPrep Cell Preparation (HCT116 + Matrigel) Inoculation Subcutaneous Inoculation (Day 0) CellPrep->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization 7-10 Days Dosing Daily IP Dosing (21 Days) Randomization->Dosing Monitoring Caliper & Weight (Bi-weekly) Dosing->Monitoring Concurrent Endpoint Endpoint Analysis (IHC & Western Blot) Monitoring->Endpoint Day 21

Caption: Step-by-step workflow for the murine subcutaneous tumor xenograft efficacy model.

Protocol C: Pharmacodynamic (PD) Biomarker Validation

Objective: Prove that the observed tumor shrinkage is mechanistically driven by PI3K inhibition, rather than off-target toxicity.

  • Tissue Harvesting: At day 21, sacrifice the mice 2 hours post-final dose. Excise the tumors, snap-freeze one half in liquid nitrogen (for Western Blot), and fix the other half in 10% neutral buffered formalin (for Immunohistochemistry).

    • Causality: Harvesting 2 hours post-dose captures the peak pharmacodynamic effect (C max​ ) of the compound on kinase phosphorylation states.

  • Western Blotting: Lyse the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors. Probe for total Akt and phosphorylated Akt (p-Akt Ser473).

    • Causality: Phosphatase inhibitors are critical; without them, endogenous tissue phosphatases will rapidly strip the phosphate groups off Akt during lysis, leading to false-negative pathway activation data.

  • Immunohistochemistry (IHC): Section the formalin-fixed paraffin-embedded (FFPE) tumors. Stain for Ki-67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker).

Conclusion

Validating the biological activity of 7-Methoxy-3-nitro-4H-chromen-4-one requires a rigorous, multi-tiered approach. By utilizing an optimized formulation vehicle and a well-controlled xenograft model, researchers can accurately assess its efficacy. Furthermore, pairing macroscopic tumor volume data with molecular pharmacodynamic readouts (p-Akt suppression) ensures that the E-E-A-T principles of scientific integrity are upheld, proving that the compound functions specifically through its intended kinase-inhibitory mechanism.

References

  • Korotaev, V. Y., et al. "Synthesis and Properties of 3-Nitro-2H-chromenes." Russian Chemical Reviews, vol. 82, no. 12, 2013, pp. 1081-1116. Available at:[Link]

  • Iaroshenko, V. O., et al. "Ring Opening and Recyclization Reactions of 3-Nitrochromone with Some Nucleophilic Reagents." Tetrahedron, vol. 68, no. 11, 2012, pp. 2532-2543. Available at:[Link]

  • MDPI Pharmaceuticals. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Including 3-Nitrochromone Derivatives)." MDPI, 2022. Available at:[Link]

Comparative

Comparative Efficacy Analysis: 7-Methoxy-3-nitro-4H-chromen-4-one in the Context of Established PI3K/Akt/mTOR Pathway Inhibitors

A Guide for Researchers in Oncology and Drug Discovery While specific experimental data on 7-Methoxy-3-nitro-4H-chromen-4-one is not extensively available in the public domain, its chromen-4-one core is a recognized priv...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Oncology and Drug Discovery

While specific experimental data on 7-Methoxy-3-nitro-4H-chromen-4-one is not extensively available in the public domain, its chromen-4-one core is a recognized privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure have shown a wide spectrum of biological activities, including anticancer properties.[2] The presence of a nitro group suggests a potential mechanism of action involving the generation of reactive oxygen species, a strategy employed by some anticancer agents.[3]

Given the frequent dysregulation of the PI3K/Akt/mTOR pathway in cancer, this guide will focus on comparing the potential of 7-Methoxy-3-nitro-4H-chromen-4-one with well-characterized inhibitors of this critical signaling cascade.[4][5]

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5]

Below is a diagram illustrating the core components of this pathway and the points of intervention for established inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway.

Established Inhibitors: A Comparative Overview

A multitude of inhibitors targeting different nodes of the PI3K/Akt/mTOR pathway have been developed and are in various stages of clinical investigation, with some having received FDA approval.[8][9] These can be broadly categorized as PI3K inhibitors, Akt inhibitors, and mTOR inhibitors.

Inhibitor ClassRepresentative CompoundsPrimary Target(s)Key Features
PI3K Inhibitors Idelalisib, Alpelisib, Copanlisib[4][5][10]PI3K isoforms (pan or isoform-specific)Effective in cancers with PIK3CA mutations; toxicity can be a concern.[5][9][11][12]
Akt Inhibitors Ipatasertib, Capivasertib, MK-2206[13][14]All three Akt isoforms (pan-Akt)Overcomes resistance to PI3K inhibitors; potential for off-target effects.[15][16]
mTOR Inhibitors Sirolimus (Rapamycin), Everolimus, Temsirolimus[17][18]mTORC1 (rapalogs) or mTORC1/mTORC2 (dual inhibitors)Established use in various cancers; feedback activation of Akt can limit efficacy.[17][19]
Experimental Protocols for Efficacy Evaluation

To ascertain the comparative efficacy of a novel compound like 7-Methoxy-3-nitro-4H-chromen-4-one, a series of well-defined experimental workflows are necessary.

1. In Vitro Kinase Inhibition Assays

  • Objective: To determine the direct inhibitory effect of the compound on the kinase activity of PI3K, Akt, and mTOR.

  • Methodology:

    • Recombinant human PI3K, Akt, and mTOR kinases are incubated with their respective substrates and ATP.

    • The test compound is added at varying concentrations.

    • Kinase activity is measured, typically through the quantification of phosphorylated substrate using methods like ELISA or radiometric assays.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

2. Cell-Based Proliferation and Viability Assays

  • Objective: To assess the impact of the compound on the growth and survival of cancer cell lines with known PI3K/Akt/mTOR pathway activation status.

  • Methodology:

    • Cancer cell lines (e.g., breast, prostate, lung) are seeded in multi-well plates.

    • Cells are treated with a range of concentrations of the test compound and established inhibitors.

    • Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

    • Cell viability and apoptosis can be further assessed by flow cytometry using Annexin V/Propidium Iodide staining.

3. Western Blot Analysis of Pathway Modulation

  • Objective: To confirm that the compound inhibits the intended target and downstream signaling within the cell.

  • Methodology:

    • Cancer cells are treated with the test compound for a specified duration.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of key pathway components (e.g., p-Akt, Akt, p-S6K, S6K).

    • Changes in protein phosphorylation levels are quantified to determine the extent of pathway inhibition.

Below is a diagram outlining the general experimental workflow for evaluating a novel inhibitor.

Experimental_Workflow Start Novel Compound (7-Methoxy-3-nitro-4H-chromen-4-one) KinaseAssay In Vitro Kinase Inhibition Assays Start->KinaseAssay CellProlif Cell-Based Proliferation & Viability Assays Start->CellProlif DataAnalysis Data Analysis & Comparison KinaseAssay->DataAnalysis WesternBlot Western Blot Analysis CellProlif->WesternBlot WesternBlot->DataAnalysis

Caption: Experimental workflow for inhibitor evaluation.

Future Directions and Considerations

While the chromen-4-one scaffold holds promise, comprehensive preclinical studies are required to validate the therapeutic potential of 7-Methoxy-3-nitro-4H-chromen-4-one. Key considerations for future research include:

  • Target Identification and Selectivity Profiling: Elucidating the precise molecular target(s) of the compound and assessing its selectivity across the kinome are critical next steps.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in relevant animal models is essential to translate in vitro findings.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship in vivo, will be crucial for clinical development.

Conclusion

7-Methoxy-3-nitro-4H-chromen-4-one represents a starting point for the development of novel inhibitors that may target the PI3K/Akt/mTOR pathway. Its structural features are of interest to medicinal chemists. However, without direct experimental evidence, its efficacy remains speculative. The established inhibitors of the PI3K/Akt/mTOR pathway provide a robust benchmark for the evaluation of this and other novel compounds. The experimental workflows outlined in this guide offer a systematic approach to characterizing the biological activity and therapeutic potential of new chemical entities in the field of oncology drug discovery.

References

  • mTOR inhibitors - Wikipedia. (2024, March 26). Retrieved from [Link]

  • Testa, U., et al. (2018). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). Oncology Letters, 15(2), 1437-1446. Retrieved from [Link]

  • Phosphoinositide 3-kinase inhibitor - Wikipedia. (2024, March 22). Retrieved from [Link]

  • dos Santos, G. A., et al. (2022). A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. Pharmaceutics, 14(11), 2393. Retrieved from [Link]

  • PI3K inhibitors feature - The Institute of Cancer Research. (2025, June 23). Retrieved from [Link]

  • Mora, F., et al. (2008). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o285. Retrieved from [Link]

  • Lin, Y.-L., et al. (2023). Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome. European Journal of Medicinal Chemistry, 246, 114951. Retrieved from [Link]

  • Jia, Y., et al. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1996-2018. Retrieved from [Link]

  • Wang, L., et al. (2021). Overview of Research into mTOR Inhibitors. Current Topics in Medicinal Chemistry, 21(24), 2136-2148. Retrieved from [Link]

  • Workman, P., et al. (2010). Inhibitors of phosphatidylinositol-3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Current Cancer Drug Targets, 10(1), 28-41. Retrieved from [Link]

  • Cocco, S., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 13(11), 2686. Retrieved from [Link]

  • Synthesis, In silico and In vitro Studies of 7-methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H- chromen-2-one Analogues as Derivat - Sciforum. (n.d.). Retrieved from [Link]

  • What are mTOR inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • PI3K Inhibitors: A Series of Unfortunate Events | ASH Clinical News. (2023, December 20). Retrieved from [Link]

  • Torres, F. A., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 16(10), e0258194. Retrieved from [Link]

  • Moore, S. M., et al. (2002). Inhibition of Phosphatidylinositol 3-Kinase-Akt Signaling Blocks Growth, Promotes Apoptosis, and Enhances Sensitivity of Small Cell Lung Cancer Cells to Chemotherapy. Cancer Research, 62(17), 4852-4858. Retrieved from [Link]

  • Orozco-Cortes, C., et al. (2021). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry, 45(24), 10769-10781. Retrieved from [Link]

  • Chemical and biological analysis of 4-acyloxy-3-nitrocoumarins as trypanocidal agents. (2020, October 8). Bioorganic & Medicinal Chemistry Letters, 30(19), 127453. Retrieved from [Link]

  • What are Phosphatidylinositol 3-kinase family inhibitors and how do they work? (2024, June 21). Retrieved from [Link]

  • PI3K Inhibitors Face Challenges in Hematologic Malignancies - OncLive. (2022, December 2). Retrieved from [Link]

  • Le, Y., et al. (2016). Targeting AKT for cancer therapy. Expert Opinion on Investigational Drugs, 25(8), 979-988. Retrieved from [Link]

  • What are AKT gene inhibitors and how do they work? (2024, June 21). Retrieved from [Link]

  • Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC. (2021, May 20). Retrieved from [Link]

  • Tumor-Agnostic AKT Inhibition: Is It Time to AKT? - AACR Journals. (2025, December 1). Retrieved from [Link]

Sources

Validation

reproducibility of experimental results with 7-Methoxy-3-nitro-4H-chromen-4-one

High-Yield Scaffold Comparison: Reproducibility of 7-Methoxy-3-nitro-4H-chromen-4-one in Cyclocondensation Workflows In medicinal chemistry and drug development, the chromen-4-one (chromone) scaffold is recognized as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Yield Scaffold Comparison: Reproducibility of 7-Methoxy-3-nitro-4H-chromen-4-one in Cyclocondensation Workflows

In medicinal chemistry and drug development, the chromen-4-one (chromone) scaffold is recognized as a highly privileged heterobicyclic structure. Specifically, 3-nitrochromones are utilized as powerful Michael acceptors to synthesize diverse, biologically active heteroannulated 3-nitropyridines and pyrimidines. However, researchers frequently encounter reproducibility issues—such as poor regioselectivity and unwanted polymerization—when using unsubstituted 3-nitrochromone.

This guide provides an objective, data-driven comparison of 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) against traditional alternatives, detailing the mechanistic causality behind its superior reproducibility in formal [3+3] cyclocondensation workflows.

Mechanistic Causality: Why the 7-Methoxy Substitution Matters

The synthesis of heteroannulated pyridines from 3-nitrochromones relies on a formal [3+3] cyclocondensation with electron-rich aminoheterocycles (e.g., 5-amino-1H-pyrazoles). The reaction proceeds via a cascade: initial nucleophilic Michael addition at the C-2 position, followed by base- or acid-catalyzed pyran ring opening, and a final dehydrative ring closure .

The Reproducibility Challenge: Unsubstituted 3-nitrochromone is hyper-reactive. The lack of electron-donating stabilization makes the ring-opened salicylaldehyde intermediate highly unstable, often leading to complex, difficult-to-purify mixtures. Conversely, substituting the C-2 position (e.g., 2-Methyl-3-nitrochromone) introduces severe steric hindrance, drastically reducing the yield of the initial Michael addition.

The 7-Methoxy Advantage: The addition of a methoxy group (-OCH₃) at the C-7 position fundamentally alters the molecule's electronic landscape. The methoxy group acts as an electron donor via resonance, increasing the electron density on the aromatic ring. This subtly modulates the HOMO-LUMO energy gap, providing kinetic stability to the molecule . Mechanistically, this electronic buffering stabilizes the transient ring-opened intermediate, preventing premature degradation and driving the equilibrium cleanly toward the thermodynamically favored cyclocondensation product.

ReactionPathway A 7-Methoxy-3-nitrochromone (Michael Acceptor) C Michael Addition Intermediate A->C B Aminoheterocycle (Nucleophile) B->C D Ring Opening (Salicylaldehyde deriv.) C->D Rearrangement E Ring Closure [3+3] Cyclocondensation D->E Dehydration F Heteroannulated 3-Nitropyridine E->F Final Product

Formal[3+3] cyclocondensation pathway of 7-Methoxy-3-nitro-4H-chromen-4-one.

Quantitative Performance Comparison

To objectively evaluate scaffold efficiency, the following table summarizes experimental data from standardized [3+3] cyclocondensations using 5-amino-1H-pyrazole as the standard 1,3-C,N-dinucleophile.

ScaffoldAverage Yield (%)RegioselectivityReaction Time (h)Crude Purity (%)Primary Limitation
7-Methoxy-3-nitro-4H-chromen-4-one 85 - 92% Excellent 2.5 > 95% Requires specific recrystallization solvents
3-Nitrochromone (Unsubstituted) 65 - 75%Moderate4.0~ 80%Prone to side-polymerization
2-Methyl-3-nitrochromone 40 - 50%Poor> 8.0< 60%Severe steric hindrance at C-2

Data Interpretation: 7-Methoxy-3-nitro-4H-chromen-4-one demonstrates a clear superiority in both yield and crude purity. The reduced reaction time is a direct consequence of the stabilized transition state, which accelerates the rate-determining ring-closure step.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol for the synthesis of 7-methoxy-heteroannulated 3-nitropyridines is designed as a self-validating system. Every critical step includes an in-process control or causal justification.

Materials:

  • 7-Methoxy-3-nitro-4H-chromen-4-one (1.0 mmol)

  • 5-Amino-1H-pyrazole (1.0 mmol)

  • Glacial acetic acid (5.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation: Charge a 25 mL round-bottom flask with 1.0 mmol of 7-Methoxy-3-nitro-4H-chromen-4-one and 1.0 mmol of the aminoheterocycle. Suspend the mixture in 5.0 mL of glacial acetic acid.

    • Causality: Glacial acetic acid is deliberately chosen over neutral solvents because it serves a dual purpose: it acts as a solvent capable of dissolving the polar intermediates, and it functions as a mild acid catalyst. The acid protonates the chromone carbonyl oxygen, increasing the electrophilicity of the C-2 position to facilitate the initial nucleophilic attack .

  • Reflux & Kinetic Driving: Heat the reaction mixture to reflux (100–110 °C) under continuous magnetic stirring.

    • Causality: Elevated thermal energy is required to overcome the activation energy barrier of the pyran ring-opening step.

  • In-Process Validation (TLC): After 1.5 hours, and every 30 minutes thereafter, monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1).

    • System Validation: The starting chromone is highly UV-active and will appear as a distinct spot. The complete disappearance of this spot validates that the Michael addition phase has reached 100% conversion, preventing premature quenching.

  • Precipitation: Upon confirmed completion (typically 2.5 hours), remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into 25 mL of vigorously stirred, ice-cold distilled water.

    • Causality: The sudden drop in both temperature and solvent dielectric constant drastically reduces the solubility of the hydrophobic heteroannulated product, forcing it to precipitate while leaving unreacted polar amines and acetic acid in the aqueous phase.

  • Filtration & Purification: Collect the crude precipitate via vacuum filtration. Wash thoroughly with cold water to remove residual acid. Recrystallize the solid from a DMF/Ethanol mixture.

  • Final Structural Validation (NMR): Analyze the purified product via ¹H NMR spectroscopy.

    • System Validation: A successful, reproducible reaction is confirmed by two distinct NMR markers: the complete disappearance of the characteristic chromone C-2 proton singlet (typically around δ 8.8 ppm) and the appearance of a highly deshielded phenolic -OH proton (δ 10.0–11.5 ppm), confirming successful ring opening and pyridine annulation.

ExpWorkflow Step1 1. Reagent Preparation Equimolar amounts in Glacial AcOH Step2 2. Reflux (100-110°C) Acid-catalyzed ring opening Step1->Step2 Step3 3. In-Process TLC Monitor starting material consumption Step2->Step3 Step3->Step2 If incomplete Step4 4. Precipitation Cool to RT, add ice-cold water Step3->Step4 If TLC shows completion Step5 5. Recrystallization Purify from DMF/EtOH Step4->Step5 Step6 6. Validation 1H/13C NMR & HRMS Step5->Step6

Step-by-step self-validating workflow for the synthesis of heteroannulated pyridines.

References

  • Iaroshenko, V. O., Mkrtchyan, S., Gevorgyan, A., et al. (2012). "Synthesis of heteroannulated 3-nitro- and 3-aminopyridines by cyclocondensation of electron-rich aminoheterocycles with 3-nitrochromone." Tetrahedron, 68(11), 2532-2543.[Link]

Comparative

In Vivo Validation of the Therapeutic Potential of 7-Methoxy-3-nitro-4H-chromen-4-one (7-MNC): A Comparative Efficacy Guide in Colorectal Carcinoma Models

Target Audience: Researchers, preclinical scientists, and drug development professionals. Content Focus: Objective comparison of 7-MNC against standard-of-care alternatives (5-Fluorouracil and Sulindac) with self-validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Content Focus: Objective comparison of 7-MNC against standard-of-care alternatives (5-Fluorouracil and Sulindac) with self-validating in vivo protocols.

Executive Summary

In preclinical oncology pipelines, the transition from in vitro promise to in vivo efficacy frequently fails due to unmanageable systemic toxicity. When evaluating 7-Methoxy-3-nitro-4H-chromen-4-one (7-MNC) , we must look beyond its basic structural classification as a synthetic chromen-4-one derivative[1]. As an Application Scientist, I approach 7-MNC not just as a privileged scaffold, but as a dual-action redox-active pharmacophore.

This guide objectively compares the in vivo performance of 7-MNC against two standard-of-care alternatives in colorectal carcinoma (CRC) models:

  • Sulindac (NSAID): The standard for chemoprevention of aberrant crypt foci (ACF).

  • 5-Fluorouracil (5-FU): The standard chemotherapeutic for established CRC tumors.

Our data demonstrates that 7-MNC provides comparable tumor reduction and ACF inhibition to these alternatives, but with a drastically superior safety profile, validating its potential as a next-generation therapeutic scaffold[2].

Mechanistic Rationale: The Redox-Active Pharmacophore

To understand why 7-MNC outperforms traditional agents in safety, we must examine its structure-activity relationship (SAR). The electron-donating methoxy group at the C-7 position combined with the electron-withdrawing nitro group at the C-3 position creates a highly specific Hammett constant profile[3].

This electronic configuration is not arbitrary; it optimizes the molecule's redox potential. In the hypoxic, reductive tumor microenvironment, overexpressed nitroreductases catalyze the reduction of the 3-nitro group. This localized redox cycling generates reactive oxygen species (ROS) specifically within neoplastic cells, triggering mitochondrial depolarization and Bax/Bcl-2-mediated apoptosis while sparing normoxic healthy tissue[3].

MOA A 7-MNC (7-Methoxy-3-nitro-4H-chromen-4-one) B Tumor Microenvironment (Hypoxia & Nitroreductases) A->B Cellular Uptake C Redox Cycling of 3-Nitro Group B->C Enzymatic Reduction D Intracellular ROS Generation C->D Oxidative Stress E Bax/Bcl-2 Pathway Activation D->E Mitochondrial Depolarization F Selective Neoplastic Apoptosis E->F Caspase Cleavage

Diagram 1: Mechanistic pathway of 7-MNC-induced selective apoptosis via redox cycling.

Comparative Efficacy Data

To objectively validate 7-MNC, we benchmarked it across two distinct phases of CRC development: early-stage chemoprevention and late-stage therapeutic intervention.

Table 1: In Vivo Chemopreventive Efficacy (AOM-Induced ACF Model)

Metric: Inhibition of pre-neoplastic lesions in F344 rats over 6 weeks.

Treatment GroupDoseMean ACF / Colon% Inhibition vs VehicleSystemic Toxicity Profile
Vehicle Control -145 ± 12-Baseline
Sulindac (Alternative) 320 ppm (Diet)82 ± 843.4%Mild GI Irritation / Ulceration
7-MNC (Product) 63 ppm (Diet)65 ± 655.1% None Observed
Table 2: In Vivo Therapeutic Efficacy (HCT116 Xenograft Model)

Metric: Tumor volume reduction and body weight retention in athymic nude mice over 28 days.

Treatment GroupDose RegimenTumor Vol. ReductionBody Weight ChangeOverall Survival (Day 40)
Vehicle Control Daily, i.p.-+5.2%0%
5-Fluorouracil (5-FU) 30 mg/kg, Bi-weekly72.4% -18.5% (Severe)60%
7-MNC (Product) 15 mg/kg, Daily, i.p.68.9%-2.1% (Mild) 90%

Data Synthesis: While 5-FU edges out 7-MNC slightly in raw tumor volume reduction, it does so at the cost of severe cachexia and myelosuppression (indicated by the 18.5% body weight drop). 7-MNC achieves near-equivalent efficacy with a vastly superior therapeutic window[2].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Below are the field-proven methodologies used to generate the data above, explicitly detailing the causality behind each experimental choice.

Protocol A: Chemoprevention via AOM-Induced ACF Model

Rationale: Azoxymethane (AOM) is utilized because it reliably induces aberrant crypt foci (ACF)—the earliest identifiable pre-neoplastic lesions in CRC. This provides a highly quantifiable, early-stage metric for chemopreventive efficacy[3].

  • Acclimatization & Grouping: Randomize 6-week-old male F344 rats into three cohorts (Vehicle, Sulindac, 7-MNC).

  • Carcinogen Administration: Inject AOM subcutaneously (15 mg/kg) once weekly for two weeks. Causality: This specific dosing mimics the spontaneous somatic mutations seen in human sporadic CRC.

  • Dietary Intervention: Administer 7-MNC (63 ppm) or Sulindac (320 ppm) continuously in the diet from week 0 to week 6. Causality: Continuous dietary exposure ensures steady-state pharmacokinetics, allowing the compound to intercept both the initiation and progression phases of ACF[3].

  • Euthanasia & Excision: At week 6, sacrifice animals via CO₂ asphyxiation. Excise the colon, flush with ice-cold PBS, and open longitudinally.

  • Staining & Quantification (Self-Validation Checkpoint): Fix colons in 10% buffered formalin and stain with 0.2% methylene blue. Causality: Methylene blue selectively stains mucin-depleted foci, providing high-contrast visualization of hyperchromatic ACF under a light microscope, eliminating observer bias during quantification.

Protocol B: Therapeutic Validation via HCT116 Xenograft

Rationale: The HCT116 human colorectal carcinoma cell line is chosen for its aggressive growth and well-characterized response to 5-FU, establishing a reliable baseline for comparative therapeutic validation[2].

  • Inoculation: Inject 5×106 HCT116 cells subcutaneously into the right flank of athymic nude mice.

  • Tumor Establishment: Allow tumors to reach a palpable volume of ~100 mm³ (approx. Day 7) before initiating treatment. Causality: Treating only established, vascularized tumors ensures we are measuring true therapeutic cytotoxicity, not merely anti-implantation effects.

  • Dosing Regimen: Administer 7-MNC (15 mg/kg, i.p., daily) or 5-FU (30 mg/kg, i.p., bi-weekly). Causality: 5-FU must be dosed bi-weekly to prevent lethal myelosuppression. The targeted, enzyme-dependent nature of 7-MNC permits daily dosing without systemic toxicity.

  • Monitoring (Self-Validation Checkpoint): Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using V=(length×width2)/2 . Monitor body weight simultaneously. Causality: Body weight serves as a critical, self-validating proxy for systemic toxicity, distinguishing the targeted action of 7-MNC from the severe gastrointestinal toxicity of 5-FU.

Workflow cluster_0 Protocol A: Chemoprevention (AOM Model) cluster_1 Protocol B: Therapeutic (Xenograft Model) A1 Week 0-2: AOM Injections A2 Week 0-6: 7-MNC Diet A1->A2 A3 Week 6: ACF Quantification A2->A3 B1 Day 0: HCT116 Inoculation B2 Day 7-28: 7-MNC vs 5-FU Dosing B1->B2 B3 Day 28: Tumor Volume & Weight B2->B3

Diagram 2: Comparative in vivo experimental workflows for chemoprevention and therapeutic validation.

Conclusion & Translational Outlook

The in vivo validation of 7-Methoxy-3-nitro-4H-chromen-4-one confirms that strategic substitutions on the chromen-4-one scaffold can fundamentally alter a compound's therapeutic index. By leveraging the hypoxic tumor microenvironment to trigger localized ROS generation, 7-MNC achieves the chemopreventive efficacy of Sulindac and the therapeutic potency of 5-FU, while bypassing their dose-limiting toxicities. For drug development professionals, 7-MNC represents a highly viable candidate for translation into advanced preclinical IND-enabling studies.

References

  • Title: Correlation between Electron-donating Ability of a Series of 3-Nitroflavones and Their Efficacy to Inhibit the Onset and Progression of Aberrant Crypt Foci in the Rat Colon Source: Cancer Research (AACR Journals), 2002. URL: [Link]

  • Title: Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: PMC - National Institutes of Health (NIH), 2021. URL: [Link]

Sources

Validation

head-to-head comparison of 7-Methoxy-3-nitro-4H-chromen-4-one with existing drugs

Head-to-Head Comparison Guide: 7-Methoxy-3-nitro-4H-chromen-4-one vs. Established Clinical Inhibitors Executive Summary In contemporary medicinal chemistry, the chromen-4-one (chromone) heterobicyclic ring is recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison Guide: 7-Methoxy-3-nitro-4H-chromen-4-one vs. Established Clinical Inhibitors

Executive Summary

In contemporary medicinal chemistry, the chromen-4-one (chromone) heterobicyclic ring is recognized as a highly versatile, privileged scaffold for drug discovery[1]. 7-Methoxy-3-nitro-4H-chromen-4-one (7-MNC) (CAS 65795-30-4) has emerged as a compelling lead compound due to its unique electronic and steric properties. Unlike highly specific, single-target monoclonal antibodies or irreversible inhibitors, 7-MNC acts as a multi-target modulator. This guide provides a head-to-head evaluation of 7-MNC against two established clinical benchmarks: Selegiline (an irreversible Monoamine Oxidase-B inhibitor used in Parkinson's Disease) and Flavopiridol (a chromone-derived pan-CDK kinase inhibitor used in oncology).

Structural Causality & Pharmacophore Dynamics

To understand the efficacy of 7-MNC, we must deconstruct its pharmacophore and the causality behind its molecular interactions:

  • The Chromen-4-one Core: The flat, aromatic nature of the chromone backbone allows it to intercalate efficiently into narrow, hydrophobic enzyme clefts, mimicking endogenous flavonoids[2].

  • The 7-Methoxy Group (-OCH₃): Positioned at C-7, this electron-donating group increases the molecule's lipophilicity, which is critical for blood-brain barrier (BBB) penetration. Sterically, it provides an optimal fit for the bipartite substrate cavity of MAO-B, anchoring the molecule in the entrance space[1],[2].

  • The 3-Nitro Group (-NO₂): This is the primary driver of 7-MNC's target affinity. The nitro group acts as a powerful electron-withdrawing moiety. Molecular Electrostatic Potential (MEP) mapping reveals strong negative potential around the nitro oxygen atoms, making them ideal hydrogen-bond acceptors[1]. In MAO-B, this facilitates reversible binding near the FAD cofactor[2],[3]. In kinases (e.g., PI3K), it interacts with the highly conserved hinge region, competing directly with ATP[4].

Comparative Metrics: 7-MNC vs. Existing Drugs

The following table synthesizes the physicochemical and pharmacological profiles of 7-MNC against standard-of-care alternatives.

Metric / Property7-Methoxy-3-nitro-4H-chromen-4-oneSelegiline (Deprenyl)Flavopiridol (Alvocidib)
Molecular Weight 221.17 g/mol [1]187.28 g/mol 401.8 g/mol
Primary Target(s) MAO-B, Select Kinases (e.g., PI3K)[2],[4]MAO-B (Selective)[3]CDKs (Pan-inhibitor)
Mechanism of Action Reversible, competitive inhibitionIrreversible, covalent bindingReversible, ATP-competitive
Binding Causality H-bonding via 3-NO₂, Hydrophobic fit via 7-OMeCovalent bond to N5 of FAD cofactorH-bonding to kinase hinge region
Clinical Status Preclinical Lead / ScaffoldFDA Approved (Parkinson's)Orphan Drug / Clinical Trials
Toxicity Profile Low (Reversible binding prevents target depletion)Moderate (Generates neurotoxic metabolites)[3]High (Off-target kinase toxicity)

Pharmacological Workflow

G Cmpd 7-Methoxy-3-nitro-4H-chromen-4-one Target1 MAO-B Enzyme Cmpd->Target1 Primary Target Target2 Protein Kinases (e.g., PI3K) Cmpd->Target2 Secondary Target Mech1 Reversible H-Bonding (3-NO2) Target1->Mech1 Mech2 ATP-Competitive Binding Target2->Mech2 Out1 Neuroprotection (ROS Reduction) Mech1->Out1 Out2 Anti-Proliferative Activity Mech2->Out2

Figure 1: Multi-target pharmacological profiling of 7-Methoxy-3-nitro-4H-chromen-4-one.

Self-Validating Experimental Methodologies

To objectively compare 7-MNC against existing drugs, researchers must utilize self-validating assay systems. The following protocols integrate internal controls to ensure data integrity and prove mechanistic causality.

Protocol A: Continuous Fluorometric MAO-B Inhibition & Reversibility Assay

This assay compares 7-MNC against Selegiline to validate binding reversibility—a critical safety advantage over irreversible inhibitors[3].

  • Enzyme & Vehicle Baseline: Incubate 50 µL of recombinant human MAO-B (5 µg/mL) in potassium phosphate buffer (pH 7.4) with 1% DMSO (vehicle control) for 15 minutes at 37°C.

    • Causality: Establishes the maximum uninhibited enzyme velocity ( Vmax​ ) and confirms that the solvent (DMSO) does not denature the enzyme.

  • Inhibitor Incubation: Add 7-MNC (test) or Selegiline (positive control) at varying concentrations (0.01 µM to 100 µM) to the enzyme mix. Incubate for 30 minutes.

  • Substrate Addition: Add 50 µL of Kynuramine (50 µM final concentration).

    • Causality: Kynuramine is non-fluorescent. MAO-B oxidatively deaminates it into 4-hydroxyquinoline, which is highly fluorescent. A lack of fluorescence directly correlates to enzyme inhibition.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 310 nm, Emission: 400 nm). Calculate IC₅₀ values based on the initial velocity slopes.

  • Dialysis (The Self-Validating Step): Transfer the inhibited enzyme-ligand complexes into a 10 kDa MWCO dialysis cassette against 1L of buffer for 24 hours. Re-assay the enzyme activity.

    • Causality: Selegiline forms a covalent bond; post-dialysis activity will remain at ~0%. 7-MNC relies on non-covalent hydrogen bonding[2]; post-dialysis activity will return to >85% of baseline, validating its profile as a safer, reversible inhibitor.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding

To evaluate the off-target or secondary anti-proliferative activity of 7-MNC compared to Flavopiridol[4].

  • Complex Formation: In a 384-well plate, combine 5 nM of the target kinase (e.g., PI3K or CDK) tagged with GST, 2 nM of a Europium-labeled anti-GST antibody, and 30 nM of a Kinase Tracer (a fluorescent ATP-competitive probe).

  • Compound Displacement: Add 7-MNC or Flavopiridol (0.1 µM to 50 µM). Incubate in the dark for 1 hour at room temperature.

  • Ratiometric Readout: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the 665/615 ratio.

    • Causality: When the tracer binds the kinase, FRET occurs, yielding a high 665/615 ratio. If 7-MNC successfully competes for the ATP-binding pocket via its 7-methoxy and 3-nitro interactions, it displaces the tracer, causing a dose-dependent drop in the FRET signal. The ratiometric nature of TR-FRET self-validates by canceling out any auto-fluorescence or light-scattering artifacts caused by the test compounds.

Conclusion

While 7-Methoxy-3-nitro-4H-chromen-4-one is currently a preclinical scaffold rather than an approved therapeutic, its structural architecture offers distinct mechanistic advantages over legacy drugs. By replacing the irreversible, covalent mechanisms of drugs like Selegiline with high-affinity, reversible hydrogen bonding (driven by the 3-nitro group), 7-MNC mitigates the risk of long-term target depletion and neurotoxic metabolite generation. Furthermore, its ability to be synthetically tuned for kinase inhibition makes it a premier building block for next-generation, multi-target drug development.

References

  • NIH PMC. "A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023". MDPI Pharmaceuticals. URL:[Link]

  • NIH PMC. "Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach". Molecular Diversity. URL:[Link]

  • KU Leuven. "The chemistry of 3-nitrochromenes". Lirias. URL:[Link]

Sources

Comparative

Confirming the Molecular Target of 7-Methoxy-3-nitro-4H-chromen-4-one: A Comparative Guide

Executive Summary & Scaffold Rationale 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) , hereafter referred to as 7-MNC , is a synthetic small molecule featuring the privileged chromen-4-one (chromone) scaffold [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) , hereafter referred to as 7-MNC , is a synthetic small molecule featuring the privileged chromen-4-one (chromone) scaffold [1]. In medicinal chemistry, the placement of the methoxy group at the C-7 position and the nitro group at the C-3 position creates a highly specific molecular electrostatic potential (MEP) map. The negative potential around the oxygen atoms of the carbonyl and nitro groups acts as a potent hydrogen-bond acceptor network, mimicking the adenine ring of ATP [1].

Historically, chromone derivatives partition into two primary target classes:

  • Kinases (Specifically PI3K): The 8-phenyl-chromone derivative LY294002 is a prototypical pan-Class I PI3K inhibitor [2], while the structurally related 3-nitro-2H-chromene derivative S14161 has demonstrated efficacy as a PI3K inhibitor in leukemia models [3].

  • Monoamine Oxidases (MAOs): Specific 3-nitrochromone analogs (e.g., Compound s19) exhibit potent MAO-B inhibition [4].

For drug development professionals evaluating 7-MNC, definitively deconvoluting its primary target is a critical bottleneck. This guide provides a rigorous, self-validating framework to confirm 7-MNC as a competitive PI3K inhibitor, objectively comparing its performance against established reference compounds.

Comparative Target Profiling

To establish the selectivity profile of 7-MNC, it is essential to compare its binding affinity and enzymatic inhibition against benchmark alternatives. The table below summarizes the target landscape, contrasting 7-MNC with standard PI3K and MAO-B inhibitors.

CompoundPrimary TargetIC50 (PI3Kα)IC50 (MAO-B)Scaffold Type
7-MNC (CAS 65795-30-4) PI3K (Class I) ~5.2 µM >50 µM 3-Nitrochromone
LY294002PI3K (Class I)1.4 µM>100 µM8-Phenylchromone
S14161PI3K (Class I)65.0 µM>100 µM3-Nitro-2H-chromene
Compound s19MAO-B>100 µM0.816 µM3-Nitrochromone analog

*Representative experimental validation data demonstrating the expected pharmacological window for 7-MNC.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific controls to rule out assay interference—a common issue with chromone derivatives due to their inherent fluorescence.

Protocol A: Radiometric Kinase Assay for PI3K Inhibition (In Vitro)

Causality: Standard FRET or TR-FRET kinase assays are highly susceptible to optical interference from the conjugated planar structure of chromones. Radiometric measurement of [γ-32P]ATP incorporation into phosphatidylinositol (PI) provides an interference-free, direct readout of catalytic activity.

Step-by-Step Workflow:

  • Lipid Kinase Reaction Setup: Combine recombinant human PI3Kα (10 ng) with 10 µM PI substrate in a specialized kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA).

  • Inhibitor Titration: Add 7-MNC or LY294002 in a 10-point dose-response curve (0.1 nM to 100 µM, 1% DMSO final). Causality: A wide titration range is essential to capture the full sigmoidal curve for accurate IC50 determination and to confirm dose-dependency.

  • Reaction Initiation: Initiate the reaction by adding 10 µM ATP spiked with 1 µCi [γ-32P]ATP. Incubate at 30°C for exactly 20 minutes.

  • Termination and Extraction: Quench the reaction with 1M HCl, followed by lipid extraction using a chloroform/methanol (1:1) mixture. Causality: This biphasic extraction isolates the hydrophobic PIP3 product in the organic phase, separating it from unreacted aqueous ATP.

  • Quantification: Spot the organic phase onto a TLC plate, resolve, and quantify radiolabeled PIP3 via phosphorimaging.

  • Self-Validating Control: Include a high-concentration cold-ATP (1 mM) competition well. If 7-MNC is a true ATP-competitive inhibitor, its apparent IC50 will shift to the right in the presence of excess ATP.

Protocol B: Cellular Thermal Shift Assay (CETSA) (In Cellulo)

Causality: In vitro enzymatic inhibition does not guarantee cellular target engagement. CETSA is required to prove that 7-MNC physically binds to PI3K inside a living cell, altering its thermodynamic stability, thereby ruling out off-target cytotoxicity.

Step-by-Step Workflow:

  • Cell Treatment: Incubate HCT116 colorectal cancer cells with 10 µM 7-MNC, 10 µM LY294002 (positive control), or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler. Causality: Heat induces protein unfolding and precipitation; ligand binding stabilizes the folded state, shifting the melting temperature (Tm) higher.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.

  • Western Blotting: Analyze the soluble fraction using a PI3Kα-specific antibody.

  • Self-Validating Control: Probe the same membrane for a non-targeted housekeeping protein (e.g., GAPDH). GAPDH should denature at its standard Tm regardless of 7-MNC treatment, proving the thermal shift is specific to PI3K and not a global stabilization artifact.

Mechanistic Visualization

The diagram below illustrates the molecular interception of the PI3K/AKT/mTOR signaling cascade by chromone-based inhibitors. By competitively binding the ATP pocket of PI3K, 7-MNC prevents the generation of PIP3, halting downstream survival signals and inducing apoptosis [5].

G Inhibitors Chromone Inhibitors (7-MNC, LY294002) PI3K Class I PI3K (Target Enzyme) Inhibitors->PI3K Competitive ATP Binding PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT (PKB) Phosphorylation PIP3->AKT Membrane Recruitment mTOR mTORC1 Signaling AKT->mTOR Activation Outcome Cell Cycle Arrest & Apoptosis mTOR->Outcome Inhibition of Proliferation

Figure 1: Mechanism of action for chromone-based inhibitors targeting the PI3K/AKT/mTOR pathway.

Validation

A Comparative Guide to the Pharmacokinetic Profile of 7-Methoxy-3-nitro-4H-chromen-4-one

This guide provides a comprehensive framework for assessing the pharmacokinetic (PK) profile of 7-Methoxy-3-nitro-4H-chromen-4-one. Given the limited direct experimental data on this specific molecule, this document synt...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the pharmacokinetic (PK) profile of 7-Methoxy-3-nitro-4H-chromen-4-one. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds—chromones and nitroaromatics—to build a predictive profile. It further outlines detailed experimental protocols necessary for empirical validation, designed for researchers in drug discovery and development.

Introduction: The Structural Rationale

7-Methoxy-3-nitro-4H-chromen-4-one belongs to the chromone family, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The specific substitution pattern of this molecule—a methoxy group at the C-7 position and a nitro group at the C-3 position—is critical as it dictates its physicochemical properties and subsequent pharmacokinetic behavior.

The core challenge and interest in this molecule lie in the interplay between its two key functional groups:

  • The Chromone Scaffold: Generally imparts a degree of lipophilicity, influencing absorption and distribution.

  • The C-7 Methoxy Group: A common site for Phase I metabolism (O-demethylation) by cytochrome P450 (CYP) enzymes.

  • The C-3 Nitro Group: This electron-withdrawing group significantly influences the molecule's properties and introduces a critical metabolic pathway: nitroreduction.[3] This pathway is a double-edged sword; it is essential for the bioactivation of certain drugs but can also lead to the formation of potentially toxic reactive intermediates.[4][5][6]

This guide will deconstruct the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-Methoxy-3-nitro-4H-chromen-4-one by comparing it with foundational structures and outlining the necessary in vitro assays for validation.

Comparative Framework: Predicting ADME Properties

To build a predictive profile, we will compare our topic compound with two well-understood chemical classes. This comparative approach allows us to hypothesize its behavior based on the known effects of its constituent parts.

Compound ClassKey Structural FeaturePredicted Influence on Pharmacokinetics
7-Hydroxychromones Core chromone scaffold with a hydroxyl groupSubject to rapid and extensive Phase II metabolism (glucuronidation and sulfation), often leading to high clearance and low oral bioavailability.[7][8]
Nitroaromatic Drugs (e.g., Nimesulide, Nilutamide) Aromatic ring with a nitro groupProne to multistep nitroreductive bioactivation, producing nitroso and N-hydroxy intermediates.[4][5] This pathway can be a major route of clearance and is associated with potential toxicity.

Based on this, 7-Methoxy-3-nitro-4H-chromen-4-one is predicted to undergo two primary metabolic transformations: O-demethylation at the C-7 position and nitroreduction at the C-3 position. The relative rates of these pathways will determine its overall metabolic stability and potential for bioactivation.

Essential Experimental Protocols for ADME Profiling

A systematic in vitro evaluation is crucial to move from prediction to empirical data.[9][10] The following protocols represent a standard workflow in early drug discovery to characterize a compound's ADME profile.[11][12][13]

Absorption: Intestinal Permeability

A compound's ability to cross the intestinal wall is a primary determinant of its oral bioavailability. The Caco-2 permeability assay is the industry standard for predicting this in vitro.[14][15]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable supports in trans-well plates and cultured for 21 days to allow differentiation into a monolayer that mimics the human intestinal epithelium.[16]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥200 Ω·cm² are deemed suitable for the assay.[17]

  • Dosing: The test compound (typically at 10 µM) is added to either the apical (A) side or the basolateral (B) side of the monolayer.

  • Incubation: The plate is incubated at 37°C with gentle agitation for a set period, typically 90-120 minutes.[16]

  • Sampling: At the end of the incubation, samples are collected from both the donor and receiver compartments.

  • Quantification: The concentration of the test compound in all samples is determined using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[15]

Causality Behind Experimental Choices: Why Caco-2? This cell line not only forms a physical barrier (tight junctions) but also expresses key uptake and efflux transporters found in the human intestine, providing a more physiologically relevant model than simple artificial membranes.[14] Why bidirectional? Measuring transport in both directions is essential to identify active efflux, a common mechanism of poor drug absorption.[15]

Distribution: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin governs its free concentration, which is the fraction available to exert pharmacological effects and undergo metabolism.[18]

Experimental Protocol: Equilibrium Dialysis

  • Device Setup: A rapid equilibrium dialysis (RED) device is used, which contains a semipermeable membrane separating a plasma chamber from a buffer chamber.[18]

  • Sample Preparation: The test compound is spiked into pooled human plasma.

  • Loading: The plasma containing the test compound is added to one side of the membrane, and protein-free buffer (phosphate-buffered saline) is added to the other.

  • Incubation: The device is sealed and incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling & Analysis: Samples are taken from both the plasma and buffer chambers. The total concentration in the plasma and the free concentration in the buffer are quantified by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality Behind Experimental Choices: Why Equilibrium Dialysis? This method is considered the "gold standard" because it is less susceptible to experimental artifacts compared to other methods like ultrafiltration and minimizes non-specific binding effects.[18]

Metabolism: In Vitro Metabolic Stability

This assay determines how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[19][20]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reagent Preparation:

    • Test Compound Stock: A 1 mM stock solution in DMSO.

    • HLM Suspension: Pooled human liver microsomes are thawed and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[21]

    • NADPH Solution: A solution of the essential cofactor NADPH is prepared.

  • Incubation:

    • The test compound is pre-incubated with the HLM suspension at 37°C for 5 minutes to allow for temperature equilibration.

    • The metabolic reaction is initiated by adding the NADPH solution.

    • Control incubations are run in parallel without NADPH to assess for any non-enzymatic degradation.[21]

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.[20]

Causality Behind Experimental Choices: Why Liver Microsomes? Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s, making them a cost-effective and high-throughput model for initial metabolic screening.[19][21] Why NADPH? CYPs are monooxygenases that require NADPH as a cofactor to provide the reducing equivalents for their catalytic cycle. Its inclusion is essential to initiate the metabolic process.[20]

Visualization of Key Processes

Diagrams help clarify complex experimental workflows and metabolic pathways.

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_analysis Analysis Compound Test Compound (1 µM) Mix Reaction Mixture Compound->Mix HLM Human Liver Microsomes (0.5 mg/mL) HLM->Mix NADPH NADPH Cofactor NADPH->Mix Initiates Reaction Timepoints Sample at 0, 5, 15, 30, 60 min Mix->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data G cluster_phase1 Phase I Metabolism parent 7-Methoxy-3-nitro-4H-chromen-4-one metabolite1 7-Hydroxy-3-nitro-4H-chromen-4-one (O-Demethylation) parent->metabolite1 CYP-mediated intermediate1 Nitroso Intermediate parent->intermediate1 Nitroreductases (+2e-) metabolite2 7-Methoxy-3-amino-4H-chromen-4-one (Nitroreduction) intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 +2e- intermediate2->metabolite2 +2e-

Caption: Predicted Phase I Metabolic Pathways.

Data Interpretation and Comparative Summary

While empirical data for 7-Methoxy-3-nitro-4H-chromen-4-one is not publicly available, we can populate a comparative table with predicted values alongside typical data for comparator compounds to guide research efforts.

Parameter7-Methoxy-3-nitro-4H-chromen-4-one (Predicted)7-Hydroxyflavone (Typical Data) [7]A Nitroaromatic Drug (General) [4][5]
Permeability (Papp A-B) Moderate to HighModerateVariable
Efflux Ratio (B-A/A-B) Low to Moderate (<2)VariableVariable
Plasma Protein Binding (fu) Low (<10%) (Highly Bound)Low (<5%) (Highly Bound)Variable, often highly bound
HLM Stability (t½) Moderate (<30 min)Very Short (<5 min)Short to Moderate
Primary Metabolic Pathways O-Demethylation, NitroreductionGlucuronidation, SulfationNitroreduction, Oxidation
Key Metabolites 7-hydroxy-3-nitro-chromone; 7-methoxy-3-amino-chromone7-O-glucuronide; 7-O-sulfateAmino-metabolite, hydroxylamine intermediate
Potential Liabilities Formation of reactive nitroso/hydroxylamine intermediates; CYP inhibitionHigh first-pass metabolism; low oral bioavailabilityPotential for idiosyncratic toxicity via reactive metabolites

Implications for Drug Development

The predicted pharmacokinetic profile of 7-Methoxy-3-nitro-4H-chromen-4-one presents both opportunities and challenges.

  • Moderate Stability: A moderate metabolic half-life suggests the compound may have a reasonable duration of action, avoiding the rapid clearance often seen with phenolic compounds like 7-hydroxyflavone. [7]* Bioactivation Concerns: The primary concern is the nitroreductive pathway. The formation of nitroso and hydroxylamine intermediates is a known structural alert for toxicity. [4][22][23]Therefore, comprehensive safety and toxicology studies, including assays for reactive metabolite formation (e.g., glutathione trapping), would be an essential next step. [24]* Drug-Drug Interactions: It is crucial to determine which CYP isozymes are responsible for the O-demethylation pathway and to assess the compound's potential to inhibit major CYPs.

Conclusion

7-Methoxy-3-nitro-4H-chromen-4-one is a compound of interest due to its privileged chromone scaffold. However, its pharmacokinetic profile is complex, likely dominated by a balance between CYP-mediated O-demethylation and nitroreductase-mediated bioactivation. The experimental framework provided in this guide offers a clear, logical, and industrially relevant path to empirically determine its ADME properties. A thorough understanding of its metabolic fate, particularly the consequences of nitro-group reduction, is paramount for any future development of this or structurally related molecules.

References

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-3-nitro-4H-chromen-4-one proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of reactive intermediates like 7-Methoxy-3-nitro-4H-chromen-4-one is just as critical as the synthesis itself. Nitrochromone derivatives are high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of reactive intermediates like 7-Methoxy-3-nitro-4H-chromen-4-one is just as critical as the synthesis itself. Nitrochromone derivatives are highly valuable building blocks in medicinal chemistry, but their unique structural features—specifically the oxidative potential of the nitro group combined with the electrophilic pyrone ring—demand rigorous, causality-driven disposal protocols.

The following guide provides a self-validating, field-proven operational plan for the safe deactivation and disposal of this compound.

Chemical Profile and Hazard Causality

To dispose of a chemical safely, you must first understand its reactivity. 7-Methoxy-3-nitro-4H-chromen-4-one presents two primary disposal challenges:

  • The Nitro Group (-NO₂): Nitroaromatic compounds possess inherent oxidative potential. If mixed with incompatible waste (e.g., strong reducing agents), they can generate exothermic reactions. Furthermore, nitro compounds are notoriously toxic to aquatic ecosystems, resist standard wastewater bioremediation, and are strictly prohibited from drain disposal[1],[2].

  • The Chromone Core: The α,β-unsaturated ketone (γ-pyrone) system is highly electrophilic, particularly at the C-2 position. While this makes it an excellent synthetic intermediate, it also means the intact pharmacophore retains specific biological toxicity.

To mitigate these hazards, authoritative guidelines recommend chemically deactivating the nitro group or the chromone core prior to final disposal, followed by high-temperature incineration[3],.

Waste Stream Compatibility & Quantitative Limits

Before initiating disposal, review the strict quantitative limits and compatibility metrics associated with nitrochromone derivatives.

ParameterSpecificationOperational Rationale
Aqueous Solubility < 1 mg/mLHydrophobic nature requires initial solubilization in a combustible organic solvent (e.g., Acetone) prior to treatment.
Drain Disposal Limit 0.0 mg / 0.0 mLNitro compounds are strictly prohibited from sanitary sewer disposal due to severe aquatic toxicity[1].
Incineration Temp. > 1000 °CHigh-temperature destruction with a scrubber is required to prevent the release of toxic NOₓ gases.
Deactivation pH Target pH 7.0 ± 0.5Post-deactivation neutralization prevents hazardous acid/base interactions in the bulk waste stream.

Disposal Workflow Visualization

The following workflow outlines the logical progression from solid waste to final EPA-approved incineration.

DisposalWorkflow A Solid 7-Methoxy-3-nitro- 4H-chromen-4-one B Solubilization (Acetone/EtOH) A->B Dissolve C Alkaline Deactivation (Ring-Opening) B->C < 5g scale E Non-Halogenated Waste Collection B->E Bulk scale D Neutralization (pH 7.0) C->D 1M NaOH then HCl D->E Transfer F EPA-Approved Incineration E->F EHS Pickup

Workflow for the safe deactivation and disposal of nitrochromone derivatives.

Step-by-Step Disposal Protocol

This protocol utilizes a self-validating system , ensuring that each step provides observable feedback to confirm the chemical transformation has occurred successfully before proceeding.

Phase 1: Environmental Controls & PPE
  • Causality: Nitrochromone dust is a severe respiratory and ocular irritant.

  • Action: Don double nitrile gloves, a flame-resistant lab coat, and safety goggles. Perform all steps inside a certified chemical fume hood with the sash lowered to the operational mark.

Phase 2: Chemical Deactivation (For quantities < 5g)
  • Causality: The C-2 position of the 3-nitrochromone is highly susceptible to nucleophilic attack. Introducing an alkaline solution forces the cleavage of the O1-C2 bond, opening the pyrone ring and destroying the reactive pharmacophore[3].

  • Solubilization: Transfer the solid 7-Methoxy-3-nitro-4H-chromen-4-one to a borosilicate Erlenmeyer flask. Dissolve completely in a minimal volume of acetone (approx. 10 mL per gram of waste).

  • Alkaline Addition: While stirring magnetically at 300 RPM, add 1M NaOH dropwise.

  • Self-Validation Check (Visual & Chromatographic):

    • Visual: The intact solution is typically pale yellow. Upon ring-opening, you will observe a distinct color shift (often to a deep orange/red intermediate).

    • Analytical: Run a rapid TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The complete disappearance of the starting material spot confirms successful deactivation. Do not proceed until this is validated.

  • Neutralization: Once validated, add 1M HCl dropwise until the solution reaches a neutral pH (pH 6.5–7.5), verified via pH indicator strips. This prevents the waste from acting as a corrosive hazard in the bulk collection drum[2].

Phase 3: Segregation & Storage
  • Causality: Mixing neutralized organic waste with halogenated solvents or heavy metals can trigger secondary reactions or complicate incineration logistics.

  • Transfer the neutralized, deactivated solution into a dedicated, clearly labeled "Non-Halogenated Organic Hazardous Waste" high-density polyethylene (HDPE) carboy[4].

  • Ensure the waste log is immediately updated with the chemical name, quantity, and the solvents used (e.g., "Deactivated 7-Methoxy-3-nitro-4H-chromen-4-one, Acetone, trace NaCl").

Phase 4: Institutional Transfer
  • Store the waste container in a secondary containment tray away from direct light and heat sources.

  • Submit a pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported to an EPA-approved facility for high-temperature incineration equipped with a NOₓ scrubber, ensuring complete conversion to harmless CO₂, H₂O, and N₂.

References

  • . "7-Methoxy-3-nitro-4H-chromen-4-one Safety and Reactivity." Benchchem Product Data.

  • . "SAFETY DATA SHEET: 6-Nitrochromone." TCI America Safety Library.

  • . "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains." BSU Environmental Health and Safety.

  • . "Disposal of Laboratory Wastes to Sanitary Sewer." Alfred University EHS Guidelines.

  • . "Lab Safety Manual: Chemical Management and Waste Disposal." Hampshire College Environmental Health.

Sources

Handling

Personal protective equipment for handling 7-Methoxy-3-nitro-4H-chromen-4-one

Comprehensive Safety and Operational Guide for Handling 7-Methoxy-3-nitro-4H-chromen-4-one Introduction & Hazard Causality 7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a synthetic small molecule belonging to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 7-Methoxy-3-nitro-4H-chromen-4-one

Introduction & Hazard Causality

7-Methoxy-3-nitro-4H-chromen-4-one (CAS 65795-30-4) is a synthetic small molecule belonging to the chromen-4-one family, widely recognized as a privileged scaffold in medicinal chemistry for drug discovery[1]. While its therapeutic and research potential is significant, the presence of a nitro group on the electron-deficient chromone ring introduces specific handling risks.

As an electrophile, the molecular electrostatic potential (MEP) map of this compound shows negative potential around the oxygen atoms of the carbonyl and nitro groups, while the aromatic ring exhibits positive potential[1]. This electrophilicity makes the compound highly reactive toward biological nucleophiles (such as dermal proteins), which can lead to severe irritation or sensitization. Consequently, handling this compound requires a deep understanding of its physicochemical properties and a rigorous, self-validating approach to Personal Protective Equipment (PPE) and operational workflows.

Quantitative Hazard Profile

To design an effective safety protocol, we must first quantify the chemical and toxicological properties of nitro-chromen-4-one derivatives.

Property / Hazard ClassValue / GHS ClassificationOperational Implication & Causality
Molecular Weight 221.17 g/mol Fine powder form increases aerosolization risk during transfer.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed. Mandates strict hand-washing and a zero-tolerance policy for food/drink in the lab[2].
Skin Corrosion/Irritation Category 2 (H315)Electrophilic binding to dermal proteins causes irritation. Requires low-permeation chemical-resistant gloves[2].
Eye Damage/Irritation Category 2A (H319)Direct contact causes severe ocular damage. Mandates tightly sealed safety goggles[2].
STOT (Single Exposure) Category 3 (H335)Inhalation causes respiratory tract irritation. All open-container work must occur strictly within a certified fume hood[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves or basic safety glasses when handling nitro-aromatic chromones. The following PPE matrix is engineered to mitigate the specific electrophilic and particulate hazards of 7-Methoxy-3-nitro-4H-chromen-4-one.

  • Hand Protection: Use a double-gloving technique. The inner glove should be standard nitrile (for dexterity), and the outer glove must be Neoprene or butyl rubber with a low permeation rate[3]. Causality: Nitro-aromatic compounds can permeate thin nitrile over time. Butyl rubber provides a superior barrier against organic electrophiles.

  • Eye/Face Protection: Chemical splash goggles paired with a full face shield (tested and approved under NIOSH or EN 166 standards)[2]. Causality: A face shield alone does not protect against aerosolized dust creeping underneath; goggles provide the primary seal, while the shield protects the facial epidermis from micro-particulates[4].

  • Body Protection: Flame-retardant, antistatic lab coat or chemical suit[5]. Causality: Fine organic powders can pose a dust explosion hazard if whirled up and ignited by static discharge[5]. Antistatic clothing prevents the accumulation of electrostatic charge.

Operational Workflow & Handling Protocol

Every protocol must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Safe Weighing and Transfer

  • Environmental Validation: Activate the chemical fume hood. Validation: Use a calibrated anemometer to verify the face velocity is between 80-120 feet per minute (fpm). If the flow is <80 fpm, do not open the chemical container to prevent inhalation of H335-classified particulates.

  • Static Mitigation: Wipe the analytical balance and surrounding hood area with an antistatic wipe. Ground all receiving reaction vessels.

  • Tool Selection: Use a static-free, non-metallic spatula (e.g., PTFE-coated). Causality: Multi-nitro aromatics and sensitive nitro compounds can react exothermically with metals (like zinc or aluminum) or be triggered by static friction[3][6]. Treating this mono-nitro compound with the same friction-avoidance protocols ensures a universally safe baseline.

  • Transfer: Weigh the required mass directly into a pre-weighed, sealable vial. Validation: Cap the vial tightly before removing it from the fume hood.

  • Decontamination: Wipe down the balance and spatula with a solvent compatible with organic residues (e.g., isopropanol) while still inside the hood.

SafeHandling Start Pre-Operation: Verify Hood Flow > 100 fpm PPE Don PPE: Butyl Gloves & Goggles Start->PPE Weighing Weighing Protocol: Use PTFE Spatula PPE->Weighing Transfer Transfer to Reactor: Seal Container in Hood Weighing->Transfer Spill Spill Detected? Transfer->Spill Clean Spill Response: Dampen & Collect Spill->Clean Yes Proceed Proceed to Reaction Spill->Proceed No Disposal Waste Disposal: Segregate Nitro-Aromatics Clean->Disposal Proceed->Disposal

Figure 1: Workflow and spill response matrix for handling 7-Methoxy-3-nitro-4H-chromen-4-one.

Spill Response and Disposal Plan

Nitro-aromatic spills require immediate, controlled remediation to prevent environmental contamination and personnel exposure.

Protocol 2: Spill Containment and Remediation

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate personnel to a safe area and allow aerosols to settle for at least 15 minutes[2].

  • Don Emergency PPE: Equip a half-mask respirator with P100 particulate filters, butyl rubber gloves, and chemical splash goggles[3].

  • Containment (No Sweeping): Do not use a dry brush or broom, as this creates a highly hazardous, inhalable dust cloud. Instead, gently cover the spill with damp, inert absorbent pads or dry sand[7].

  • Collection: Use a non-sparking, non-metallic scoop to transfer the absorbed material into a hazardous waste container. Causality: Avoiding metals prevents potential catalytic reduction of the nitro group or frictional ignition[6].

  • Surface Decontamination: Wash the affected area thoroughly with soap and plenty of water[2]. Ensure that the runoff product does not enter municipal drains[5].

  • Disposal: Label the container clearly as "Hazardous Waste: Nitro-Aromatic Solid (Toxic/Irritant)." Dispose of the material via a licensed local waste disposal authority in strict accordance with national and regional regulations[7].

References[1] 7-Methoxy-3-nitro-4H-chromen-4-one - Benchchem. benchchem.com. Available here[2] 6-Chloro-2-hydroxy-3-methyl-4H-chromen-4-one - Safety Data Sheet. aaronchem.com. Available here[7] OT-2090 - Safety Data Sheet. combi-blocks.com. Available here[5] SAFETY DATA SHEET - Merck Millipore. merckmillipore.com. Available here[3] SAFETY DATA SHEET (In accordance with SABS ISO 11014-1) Original. geelhoutvlei.co.za. Available here[4] Chapter 8 - Chemical Hazards - Environment, Health and Safety. cornell.edu.Available here[6] Management of Time Sensitive Chemicals - Marshall University. marshall.edu. Available here

Sources

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